Bamocaftor Potassium
描述
属性
CAS 编号 |
2204245-47-4 |
|---|---|
分子式 |
C28H31F3KN5O4S |
分子量 |
629.7 g/mol |
IUPAC 名称 |
potassium benzenesulfonyl-[6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carbonyl]azanide |
InChI |
InChI=1S/C28H32F3N5O4S.K/c1-19-17-26(2,3)35(18-19)24-21(25(37)34-41(38,39)20-7-5-4-6-8-20)9-10-22(32-24)36-15-11-23(33-36)40-16-14-27(12-13-27)28(29,30)31;/h4-11,15,19H,12-14,16-18H2,1-3H3,(H,34,37);/q;+1/p-1/t19-;/m0./s1 |
InChI 键 |
BWMSVLSYIQHCQP-FYZYNONXSA-M |
产品来源 |
United States |
Foundational & Exploratory
The Core of Correction: An In-depth Technical Guide to the Bamocaftor Potassium Binding Site on the CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The advent of CFTR modulators has revolutionized CF treatment. Bamocaftor (B605910) (also known as VX-659 or GLPG2451) is a next-generation CFTR corrector designed to rescue the function of the most common disease-causing mutant, F508del-CFTR. While clinical studies have demonstrated its efficacy in combination therapies, the precise molecular details of its binding site on the CFTR protein are still emerging. This technical guide synthesizes the current understanding of the Bamocaftor binding site, primarily informed by computational modeling, and places it in the context of other CFTR modulators. We provide a detailed overview of its proposed mechanism of action, quantitative data from functional assays, and the methodologies employed in its study. This document aims to serve as a comprehensive resource for researchers and professionals in the field of CF drug development.
Introduction to Bamocaftor and its Role as a CFTR Corrector
Bamocaftor is a small molecule CFTR corrector that has been investigated for its ability to improve the processing and trafficking of the F508del-CFTR protein to the cell surface.[1][2] The F508del mutation leads to misfolding of the CFTR protein and its subsequent degradation by the proteasome, resulting in a reduced quantity of functional channels at the plasma membrane.[3] Correctors like Bamocaftor aim to overcome this primary defect.[1]
Bamocaftor is classified as a C2 or Type III corrector, structurally related to Elexacaftor.[1] Its therapeutic benefit is most pronounced when used in combination with other CFTR modulators, such as the C1 corrector Tezacaftor and the potentiator Ivacaftor. The additive functional effects observed with Tezacaftor suggest that Bamocaftor has a distinct binding site and a complementary mechanism of action.
The Putative Bamocaftor Binding Site: A Computational Perspective
To date, the precise binding site of Bamocaftor on the CFTR protein has not been elucidated through experimental methods such as cryo-electron microscopy (cryo-EM) or X-ray crystallography. However, a comprehensive computational study utilizing molecular docking and molecular dynamics (MD) simulations has provided significant insights into its potential binding location and interaction network.
Predicted Binding Pocket
The in-silico analysis predicts that Bamocaftor binds to a pocket within the CFTR protein that is in a similar region to the binding site of the potentiator, Ivacaftor. This has led to the hypothesis that Bamocaftor may possess a dual role, acting as both a corrector and a potentiator. Blind docking of Bamocaftor to the F508del-CFTR protein model revealed its preference for this specific site.
Key Molecular Interactions
The stability of the Bamocaftor-CFTR complex, as suggested by the computational model, is maintained by a network of non-covalent interactions. The key predicted interactions are summarized in the table below.
| Interaction Type | Interacting Residue(s) |
| Hydrogen Bond | ASN-872 |
| Carbon-Hydrogen Bond | Multiple Residues |
| Alkyl/Pi-Alkyl Bond | Multiple Residues |
| Pi-Anion Bond | Multiple Residues |
| Table 1: Predicted Molecular Interactions between Bamocaftor and F508del-CFTR. |
The hydrogen bond with asparagine at position 872 is predicted to be a critical anchor for Bamocaftor within its binding pocket.
Proposed Mechanism of Action
As a corrector, Bamocaftor's primary role is to facilitate the proper folding and maturation of the F508del-CFTR protein, enabling its escape from the endoplasmic reticulum and trafficking to the cell surface. The binding of Bamocaftor to its putative site is thought to stabilize the protein structure, promoting a conformation that is more favorable for its onward journey to the plasma membrane.
Quantitative Data
The available quantitative data for Bamocaftor (GLPG2451) primarily relates to its functional activity as a potentiator, rather than its direct binding affinity as a corrector.
| Compound | Cell Line/Mutation | Assay Type | Parameter | Value | Reference |
| GLPG2451 | G551D/F508del | YFP Halide Assay | EC50 | 675 nM | |
| GLPG2451 | R334W/F508del | YFP Halide Assay | EC50 | 40.3 nM | |
| GLPG2451 | F508del (low temp) | YFP Halide Assay | EC50 | 11.1 nM | |
| Bamocaftor | F508del-CFTR | Molecular Docking | Affinity | -9.097 kcal/mol | |
| Ivacaftor | F508del-CFTR | Molecular Docking | Affinity | -8.247 kcal/mol |
Table 2: Functional and Computational Data for Bamocaftor (GLPG2451).
Experimental Protocols
As the binding site of Bamocaftor has been primarily investigated through computational methods, the following section details the in-silico protocol used in the predictive study.
Molecular Docking and Dynamics Simulation Protocol
This protocol provides a general workflow for the computational prediction of the Bamocaftor binding site on F508del-CFTR.
Methodology:
-
Protein and Ligand Preparation: A three-dimensional model of the F508del-CFTR protein is prepared. The 3D structure of Bamocaftor is also generated and optimized.
-
Molecular Docking: A blind docking approach is employed using software such as AutoDock Vina to predict the binding poses of Bamocaftor on the entire surface of the F508del-CFTR protein. The results are scored based on binding affinity.
-
Molecular Dynamics (MD) Simulation: The most favorable protein-ligand complex from the docking study is subjected to an MD simulation (e.g., for 200 ns) to observe the dynamic stability of the complex over time.
-
Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is used to calculate the binding free energy of the Bamocaftor-CFTR complex, providing a more accurate estimation of binding strength.
Conclusion and Future Directions
The current understanding of the Bamocaftor binding site on the CFTR protein is based on robust computational modeling, which places it in a similar region to the potentiator Ivacaftor and suggests a key interaction with residue ASN-872. This model provides a valuable framework for hypothesis-driven experimental research. However, it is crucial to underscore that these findings are predictive and await experimental validation.
Future research should prioritize the experimental determination of the Bamocaftor binding site. Cryo-electron microscopy of the CFTR protein in complex with Bamocaftor would provide definitive structural information. Additionally, site-directed mutagenesis of the predicted interacting residues, followed by functional assays, would be instrumental in confirming the computational model. A definitive understanding of how Bamocaftor interacts with CFTR will be invaluable for the structure-based design of next-generation CFTR modulators with improved efficacy and specificity.
References
- 1. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Bamocaftor: A Technical Analysis of its Dual Corrector and Potentiator Mechanisms in CFTR Modulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, with the p.Phe508del (F508del) mutation being the most prevalent. The resulting F508del-CFTR protein exhibits severe defects in protein processing, trafficking, and channel gating. Pharmacological modulators, categorized as correctors and potentiators, have revolutionized CF treatment. Bamocaftor (B605910) (VX-659) is an investigational next-generation CFTR corrector that has been studied for its ability to rescue F508del-CFTR function. Notably, computational and preclinical evidence suggests that Bamocaftor may possess a dual mechanism of action, functioning as both a corrector to improve protein trafficking and a potentiator to enhance channel gating. This technical guide provides an in-depth analysis of Bamocaftor, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways. Although its clinical development was discontinued, the study of Bamocaftor offers valuable insights into the structure-activity relationships of multi-functional CFTR modulators.[1]
Core Mechanism of Action: A Dual Role
Bamocaftor was developed as a CFTR corrector, specifically targeting the trafficking defect of the F508del-CFTR protein.[2] However, computational studies have illuminated a potential secondary role as a potentiator, suggesting a mechanism analogous to other advanced modulators like Elexacaftor.[3]
Corrector Function: Rescuing Protein Trafficking
The F508del mutation leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent premature degradation.[4] Correctors are small molecules designed to bind to the mutant CFTR protein, stabilize its conformation, and facilitate its trafficking to the cell surface.
Bamocaftor is classified as a C2 or Type III corrector.[3] These correctors are thought to act on later steps of protein folding, potentially by directly stabilizing the Nucleotide-Binding Domain 1 (NBD1) or other key domains, complementing the action of C1 correctors like Tezacaftor. This corrective action increases the quantity of functional F508del-CFTR channels at the plasma membrane.
Potentiator Function: Enhancing Channel Gating
Once at the cell surface, the F508del-CFTR protein still exhibits a significant defect in channel gating, meaning it does not open as frequently as the wild-type protein to allow chloride ion transport. Potentiators bind to the CFTR protein at the cell membrane and increase its channel open probability (Po).
In silico molecular docking and dynamics simulations have revealed that Bamocaftor binds to a site on the CFTR protein that overlaps with the known binding region for potentiators like Ivacaftor. This suggests that, in addition to its corrector activity, Bamocaftor may directly enhance the function of CFTR channels that have reached the cell surface. This dual functionality represents a significant advancement in modulator design, as it addresses both the quantity and quality of the mutant protein.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Bamocaftor Potassium on CFTR Protein Folding and Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in little to no functional protein at the cell surface. Bamocaftor (B605910) potassium (VX-659) is a next-generation CFTR corrector designed to rescue the folding and trafficking of the F508del-CFTR protein. This technical guide provides an in-depth analysis of the mechanism of action of bamocaftor, supported by preclinical data and detailed experimental protocols. Bamocaftor, as part of a triple combination therapy with a first-generation corrector (tezacaftor) and a potentiator (ivacaftor), has been shown to significantly improve the maturation, function, and stability of the F508del-CFTR protein. This guide will serve as a comprehensive resource for researchers in the field of CF drug discovery and development.
Introduction to Bamocaftor Potassium and its Role in CFTR Correction
Bamocaftor (VX-659) is a synthetic organic small molecule developed to address the underlying protein folding defect of the F508del-CFTR mutation.[1] As a CFTR corrector, its primary function is to facilitate the proper conformational folding of the mutant CFTR protein within the endoplasmic reticulum, enabling its trafficking to the plasma membrane where it can function as a chloride channel.[2][3]
Bamocaftor is classified as a next-generation corrector and is intended for use in a triple combination regimen. This combination typically includes:
-
A first-generation corrector (e.g., tezacaftor): These molecules provide an initial level of correction to the F508del-CFTR protein.
-
A next-generation corrector (bamocaftor): Bamocaftor provides an additive corrective effect, suggesting a complementary mechanism of action to first-generation correctors.[1]
-
A potentiator (e.g., ivacaftor): Once the corrected CFTR protein is at the cell surface, a potentiator is required to increase the channel's open probability, thereby enhancing chloride ion transport.
Computational studies have suggested that bamocaftor may exhibit a dual mechanism, acting as both a corrector and a potentiator, similar to elexacaftor.[3] This dual action could contribute to its efficacy in restoring CFTR function.
Mechanism of Action: From Protein Folding to Trafficking
The F508del mutation leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome. Bamocaftor addresses this primary defect by acting as a pharmacological chaperone, binding to the F508del-CFTR protein and stabilizing its conformation. This stabilization allows the protein to bypass the ER quality control machinery and traffic to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.
While the precise binding site of bamocaftor on the CFTR protein has not been definitively determined by experimental methods such as cryo-electron microscopy, computational modeling studies suggest that it binds to a potentiator site on the protein.[3] This is in contrast to first-generation correctors like tezacaftor (B612225), which are known to bind to the first transmembrane domain (TMD1) of CFTR. The distinct binding site of bamocaftor likely accounts for its additive corrective effect when used in combination with tezacaftor.
Quantitative Data on Bamocaftor's Efficacy
Preclinical studies have demonstrated the efficacy of bamocaftor in rescuing F508del-CFTR function. The following tables summarize the available quantitative data.
Table 1: In Vitro Chloride Transport
| Treatment | Cell Type | Assay | Result | Reference |
| Bamocaftor in triple combination | Human Bronchial Epithelial (HBE) cells from F/MF patients | Ussing Chamber | Restored chloride transport to ~65% of normal CFTR | [4] |
| Bamocaftor in triple combination | Human Bronchial Epithelial (HBE) cells from F/F patients | Ussing Chamber | Significantly improved chloride transport | [5] |
Table 2: F508del-CFTR Protein Maturation
| Treatment | Cell Line | Assay | Result | Reference |
| Bamocaftor/Tezacaftor/Ivacaftor (BTI) | CFBE41o- F508del-CFTR | Western Blot | Robustly and significantly increased the mature C form of F508del-CFTR compared to DMSO | [2] |
| BTI | CFBE41o- F508del-CFTR | Western Blot | Further improved F508del-CFTR maturation compared to Elexacaftor/Tezacaftor/Ivacaftor (ETI) | [2] |
Table 3: Thermal Stability of Rescued F508del-CFTR
| Treatment | Cell Line | Assay | Result | Reference |
| BTI-rescued F508del-CFTR | CFBE41o- F508del-CFTR | Ussing Chamber | After 120 minutes, the forskolin-activated Isc had decreased by ~75% | [2] |
| BTI-rescued F508del-CFTR | CFBE41o- F508del-CFTR | Ussing Chamber | The CFTRinh172-dependent Isc still accounted for ~60% of the total F508del-CFTR-dependent Isc after 120 minutes | [2] |
Table 4: Computational Binding Analysis
| Ligand | Complex | Binding Energy (kJ/mol) | Reference |
| Bamocaftor | CFTR-bamocaftor | -40.25 | [3] |
| Ivacaftor (control) | CFTR-ivacaftor | -26.76 | [3] |
Detailed Experimental Protocols
CFTR Maturation Assay by Western Blotting
This protocol is used to assess the extent of F508del-CFTR processing from the core-glycosylated (Band B) to the complex-glycosylated mature form (Band C).
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6% or 4-15% gradient)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody (e.g., clone 596)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate CFBE41o- F508del-CFTR cells and treat with bamocaftor (e.g., 3 µM in combination with tezacaftor and ivacaftor) or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil.
-
SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the intensity of Band B and Band C. The ratio of Band C to total CFTR (Band B + Band C) indicates the maturation efficiency.
CFTR Function Assay using Ussing Chamber
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
Materials:
-
Polarized epithelial cells (e.g., primary HBE cells or CFBE41o- F508del-CFTR) grown on permeable supports (e.g., Transwells)
-
Ussing chamber system with electrodes
-
Ringer's solution
-
CFTR modulators (corrector, potentiator)
-
CFTR agonists (e.g., forskolin (B1673556), genistein)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
ENaC inhibitor (e.g., amiloride)
Procedure:
-
Cell Culture and Corrector Treatment: Culture epithelial cells on permeable supports until a confluent monolayer is formed. Treat with bamocaftor combination for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed Ringer's solution.
-
Equilibration: Allow the system to equilibrate and measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (B1667095) to the apical chamber to block sodium transport.
-
CFTR Activation: Add a CFTR agonist cocktail (e.g., forskolin and genistein) to both chambers to stimulate CFTR-mediated chloride secretion. Record the peak Isc.
-
CFTR Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent. The decrease in Isc represents the CFTR-mediated current.
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the agonist and inhibitor. Compare the ΔIsc between treated and untreated cells to determine the effect of the corrector.
Signaling Pathways and Logical Relationships
The mechanism of bamocaftor can be understood within the broader context of CFTR modulator action. It acts in concert with other modulators to overcome multiple defects in the F508del-CFTR protein.
Conclusion
This compound is a promising next-generation CFTR corrector that, in combination with a first-generation corrector and a potentiator, significantly improves the folding, trafficking, and function of the F508del-CFTR protein. The data presented in this guide highlight its potential as a key component of a highly effective modulator therapy for a large proportion of individuals with cystic fibrosis. The detailed experimental protocols provided will aid researchers in further investigating the mechanism of bamocaftor and other novel CFTR modulators. Future studies, including the determination of its high-resolution structure bound to CFTR, will be crucial for a complete understanding of its mechanism of action and for the rational design of even more effective therapies for cystic fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the Art on Approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators and Triple-Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMDB < EMD-0611 [ebi.ac.uk]
Preclinical Pharmacokinetics and Bioavailability of Bamocaftor Potassium: A Review of Available Data
Despite extensive investigation into the clinical efficacy of Bamocaftor potassium (formerly VX-659) as a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, a comprehensive, publicly available dataset detailing its preclinical pharmacokinetics and bioavailability remains elusive. This technical guide aims to synthesize the currently accessible information for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in the preclinical data landscape for this compound.
While numerous clinical trials have demonstrated the safety and efficacy of Bamocaftor in combination with other CFTR modulators, the foundational preclinical studies that typically characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate are not readily found in published literature, patent filings, or regulatory summaries. Computational studies have offered theoretical predictions of Bamocaftor's properties, but these in silico models lack experimental validation in preclinical models.
I. Mechanism of Action and Therapeutic Rationale
Bamocaftor is a CFTR corrector designed to address the trafficking defect of the most common CF-causing mutation, F508del. By aiding the proper folding and transit of the F508del-CFTR protein to the cell surface, Bamocaftor increases the quantity of functional chloride channels, which can then be potentiated by other drugs to improve ion and fluid transport across epithelial membranes.
Below is a simplified representation of the signaling pathway involved.
II. Preclinical Data: A Notable Absence
A thorough search of scientific databases, patent libraries, and regulatory agency websites (such as the FDA) did not yield specific quantitative data on the pharmacokinetics and bioavailability of this compound in preclinical models (e.g., rats, dogs, monkeys). This includes key parameters such as:
-
Absorption: Bioavailability (F%), time to maximum concentration (Tmax), and maximum concentration (Cmax).
-
Distribution: Volume of distribution (Vd) and plasma protein binding.
-
Metabolism: Major metabolic pathways, metabolizing enzymes (e.g., cytochrome P450 isoforms), and major metabolites.
-
Excretion: Clearance (CL) and elimination half-life (t1/2).
While some publications allude to Bamocaftor possessing "superior pharmacological properties," the underlying data to support these claims are not provided. One computational study performed an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screen, but the authors explicitly state the need for in-vitro and in-vivo validation.
III. Hypothetical Experimental Workflow for Preclinical Pharmacokinetic Assessment
In the absence of specific published protocols for Bamocaftor, this section outlines a standard experimental workflow that would typically be employed to characterize the preclinical pharmacokinetics of a novel small molecule drug candidate.
A. In Vitro Studies
-
Metabolic Stability:
-
Objective: To assess the rate of metabolism of Bamocaftor.
-
Method: Incubation of Bamocaftor with liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, monkey) and human donors. The disappearance of the parent compound over time is monitored by LC-MS/MS. This provides an estimate of intrinsic clearance.
-
-
Cell Permeability:
-
Objective: To predict the intestinal absorption of Bamocaftor.
-
Method: Using a Caco-2 cell monolayer model to assess the bidirectional transport of the drug. This helps to classify the compound's permeability and identify potential involvement of active transporters.
-
-
Plasma Protein Binding:
-
Objective: To determine the extent to which Bamocaftor binds to plasma proteins.
-
Method: Equilibrium dialysis or ultracentrifugation is used to separate bound from unbound drug in the plasma of different species. This is crucial as only the unbound fraction is pharmacologically active.
-
B. In Vivo Studies
-
Animal Models:
-
Typically, at least two species (one rodent, one non-rodent, e.g., rat and dog) are used for initial pharmacokinetic studies.
-
-
Dosing and Sampling:
-
Bamocaftor would be administered via both intravenous (IV) and oral (PO) routes.
-
Serial blood samples are collected at predetermined time points.
-
-
Bioanalysis:
-
Plasma concentrations of Bamocaftor (and any major metabolites) are quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis (NCA) of the plasma concentration-time data is performed to calculate key pharmacokinetic parameters.
-
IV. Conclusion
The absence of publicly available preclinical pharmacokinetic and bioavailability data for this compound is a significant limitation for the scientific community. While the clinical success of Bamocaftor in combination therapies is evident, access to its fundamental preclinical ADME properties would provide a more complete understanding of its pharmacological profile. Such data is invaluable for researchers working on the development of new CFTR modulators and for refining predictive models of drug disposition. It is hoped that in the future, this important preclinical information will be made accessible to further advance the field of cystic fibrosis research.
Molecular Dynamics Simulation of Bamocaftor-CFTR Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to a misfolded and dysfunctional CFTR protein, resulting in impaired chloride ion transport across epithelial cell membranes. Bamocaftor (B605910) (VX-659) is a next-generation CFTR corrector designed to rescue the trafficking and processing of the F508del-CFTR protein.[1] This technical guide provides an in-depth analysis of the molecular dynamics (MD) simulations of the Bamocaftor-CFTR interaction, supplemented with relevant experimental protocols and pathway visualizations to support researchers in the field of CF drug discovery.
Recent computational studies have provided significant insights into the binding and mechanism of action of Bamocaftor. A notable 200-nanosecond MD simulation study suggests that Bamocaftor stabilizes the F508del-CFTR protein, potentially acting as both a corrector and a potentiator.[1] This dual activity is a promising feature for CF therapeutics. This guide will delve into the quantitative data from such simulations, outline the methodologies for key experimental validation, and visualize the complex biological pathways involved.
Data Presentation: Molecular Dynamics Simulation of Bamocaftor-CFTR
The following tables summarize the key quantitative data from a 200 ns molecular dynamics simulation study comparing Bamocaftor, Galicaftor, and the approved potentiator Ivacaftor in complex with the F508del-CFTR protein.[1]
Table 1: Binding Energy Analysis (MM-PBSA) [1]
| Complex | Total Binding Energy (kJ/mol) | Van der Waals Interaction Energy (kJ/mol) |
| CFTR-Bamocaftor | -40.25 | -52.50 |
| CFTR-Galicaftor | -24.71 | -40.57 |
| CFTR-Ivacaftor (Control) | -26.76 | -38.19 |
Table 2: Structural Stability and Compactness Analysis [1]
| Complex | Average RMSD (nm) | Average Radius of Gyration (Rg) (nm) |
| CFTR-Bamocaftor | 0.69 | 2.25 |
| CFTR-Ivacaftor (Control) | 0.76 | 2.28 |
Experimental Protocols
Ussing Chamber Assay for CFTR Corrector and Potentiator Activity
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial cell monolayers and is crucial for validating the functional effects of CFTR modulators like Bamocaftor.[2][3]
Objective: To quantify the restoration of CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells with the F508del mutation after treatment with Bamocaftor.
-
Cell Culture: Culture primary HBE cells homozygous for the F508del-CFTR mutation on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Incubation: Treat the HBE cell monolayers with Bamocaftor (e.g., 10 µM) for 24-48 hours to allow for CFTR correction and trafficking to the cell surface. Include a vehicle control (DMSO).
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber apparatus. Bathe both the apical and basolateral sides with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Electrophysiological Measurements:
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Add amiloride (B1667095) (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding a cocktail of forskolin (B1673556) (10 µM) and IBMX (100 µM) to both chambers.
-
To assess potentiator activity, subsequently add a potentiator like genistein (B1671435) (50 µM) or Ivacaftor (1 µM) to the apical chamber.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc reflects the level of corrected CFTR function. An additional increase in Isc after the addition of a potentiator would indicate a potentiating effect of the test compound.
YFP-Based Halide Influx Assay for High-Throughput Screening
This fluorescence-based assay is a common high-throughput screening (HTS) method to identify and characterize CFTR correctors and potentiators.[4][5][6][7]
Objective: To measure the functional rescue of F508del-CFTR at the plasma membrane in a high-throughput format.
-
Cell Line: Use a cell line (e.g., Fischer Rat Thyroid - FRT) stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Cell Seeding and Compound Treatment: Seed the cells in 96- or 384-well black, clear-bottom plates. After 24 hours, treat the cells with Bamocaftor at various concentrations for 18-24 hours at 37°C.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Add a cocktail of CFTR activators, such as forskolin (20 µM) and genistein (50 µM), to each well.
-
Measure the baseline YFP fluorescence using a fluorescence plate reader.
-
Inject an iodide-containing buffer to initiate fluorescence quenching.
-
-
Data Analysis: The rate of YFP fluorescence quenching is proportional to the CFTR-mediated iodide influx. A faster rate of quenching in Bamocaftor-treated cells compared to vehicle-treated cells indicates successful correction of the F508del-CFTR trafficking defect.
Mandatory Visualizations
CFTR Activation Signaling Pathway
The activation of the CFTR channel is a tightly regulated process initiated by the binding of an agonist to a G-protein coupled receptor, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9][10] PKA then phosphorylates the Regulatory (R) domain of CFTR, which, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to a conformational change and channel opening.[8][11]
Experimental Workflow for Ussing Chamber Assay
The Ussing chamber assay workflow involves a series of sequential steps to measure the effect of a CFTR corrector on ion transport across an epithelial monolayer.
Logical Relationship of Bamocaftor's Dual Action
Computational evidence suggests that Bamocaftor may have a dual role as both a CFTR corrector and a potentiator.[1][12] This diagram illustrates the logical flow of this proposed mechanism.
References
- 1. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 8. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]
- 9. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential role of CFTR in PKA-dependent phosphorylation, alkalinization and hyperpolarization during human sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase A phosphorylation potentiates cystic fibrosis transmembrane conductance regulator gating by relieving autoinhibition on the stimulatory C terminus of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach | PLOS One [journals.plos.org]
Understanding the chemical structure and properties of Bamocaftor potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamocaftor potassium, also known as VX-659 potassium, is a next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed for the treatment of cystic fibrosis (CF), it is designed to address the underlying cellular defect caused by specific mutations in the CFTR gene, most notably the F508del mutation. This document provides a comprehensive technical guide on the chemical structure, properties, mechanism of action, and clinical evaluation of this compound, intended for professionals in the field of drug development and CF research.
Chemical Structure and Properties
This compound is the potassium salt of Bamocaftor. Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | potassium;benzenesulfonyl-[6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carbonyl]azanide |
| Synonyms | This compound, VX-659 potassium |
| Molecular Formula | C28H31F3KN5O4S[1] |
| Molecular Weight | 629.74 g/mol [1] |
| CAS Number | 2204245-47-4 |
Physicochemical Properties
| Property | Value | Source |
| Solubility | Soluble in DMSO. | Inferred from multiple sources |
| pKa (Strongest Acidic) | 4.21 (Predicted) | DrugBank |
| pKa (Strongest Basic) | 1.31 (Predicted) | DrugBank |
| Melting Point | Not available in the searched literature. | - |
Mechanism of Action
Bamocaftor is a CFTR protein corrector. In cystic fibrosis patients with the F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell surface to function as a chloride channel. Bamocaftor acts by a distinct mechanism to correct this misfolded protein, facilitating its processing and trafficking to the cell membrane.[2]
This mechanism is additive to that of other correctors like tezacaftor (B612225), suggesting they bind to different sites on the CFTR protein.[3] By increasing the amount of functional CFTR protein at the cell surface, Bamocaftor, as part of a triple-combination therapy with a potentiator (like ivacaftor) and another corrector, leads to enhanced chloride transport.[2]
Signaling Pathway of CFTR Correction
Caption: Bamocaftor's role in the CFTR correction pathway.
Clinical Efficacy and Safety
Bamocaftor (VX-659) has been evaluated in Phase 1, 2, and 3 clinical trials as part of a triple-combination therapy with tezacaftor and ivacaftor. These trials have demonstrated significant improvements in lung function for CF patients with at least one F508del mutation.
Summary of Clinical Trial Results (ppFEV1)
| Patient Population | Treatment Regimen | Mean Absolute Improvement in ppFEV1 | p-value | Reference |
| F508del/Minimal Function (MF) Mutation | VX-659 + Tezacaftor + Ivacaftor | 14.0 percentage points (vs. placebo) | <0.0001 | |
| F508del/Minimal Function (MF) Mutation | VX-659 + Tezacaftor + Ivacaftor | Up to 13.3 percentage points (within-group) | <0.001 | |
| F508del Homozygous (F/F) | VX-659 added to Tezacaftor + Ivacaftor | 10.0 percentage points (vs. placebo + Tez/Iva) | <0.0001 | |
| F508del Homozygous (F/F) | VX-659 added to Tezacaftor + Ivacaftor | 9.7 percentage points (within-group) | <0.001 |
The triple-combination regimen including Bamocaftor was generally well-tolerated, with most adverse events being mild to moderate in severity.
Experimental Protocols
Detailed experimental protocols for the characterization of CFTR modulators like Bamocaftor are often proprietary. However, based on published research and established methodologies, representative protocols for key in vitro assays are provided below.
Ussing Chamber Assay for CFTR Function
This protocol is designed to measure CFTR-mediated chloride transport in primary human bronchial epithelial (HBE) cells.
Caption: Workflow for Ussing chamber experiments.
-
Cell Culture: Culture primary HBE cells heterozygous or homozygous for the F508del mutation on permeable supports until a differentiated, polarized monolayer is formed.
-
Pre-treatment: Incubate the cell monolayers with Bamocaftor (e.g., 1 µM) in combination with tezacaftor (e.g., 18 µM) for 24-48 hours to allow for CFTR correction and trafficking.
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral surfaces with appropriate physiological Ringer's solutions, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Electrophysiological Measurements: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
CFTR Activation and Potentiation: Sequentially add a CFTR activator (e.g., forskolin) to the apical and basolateral chambers, followed by a potentiator (e.g., ivacaftor, 1 µM) to the apical chamber.
-
Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
Data Analysis: The change in Isc following stimulation and inhibition is used to quantify the level of CFTR-mediated chloride transport.
Patch-Clamp Electrophysiology
Whole-cell patch-clamp can be used to study the properties of CFTR channels at the single-cell level.
Caption: Logical steps in a whole-cell patch-clamp experiment.
-
Cell Preparation: Use a cell line expressing F508del-CFTR or primary cells from CF patients. Pre-treat cells with Bamocaftor and any other correctors for 24-48 hours.
-
Pipette and Solutions: Fabricate glass micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an intracellular solution containing ATP and GTP, and use an extracellular solution that mimics physiological conditions.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -40 mV). Perfuse the cell with a solution containing a cAMP agonist (e.g., forskolin and genistein) to activate CFTR channels.
-
Data Acquisition: Record the resulting whole-cell currents. Apply voltage steps to determine the current-voltage (I-V) relationship of the CFTR channels.
-
Analysis: Analyze the current density and gating properties of the corrected CFTR channels.
Conclusion
This compound, as a component of a triple-combination therapy, represents a significant advancement in the treatment of cystic fibrosis for patients with the F508del mutation. Its mechanism as a next-generation corrector, which is additive to other correctors, allows for a more effective rescue of the mutant CFTR protein. The substantial improvements in lung function observed in clinical trials underscore the therapeutic potential of this approach. The experimental protocols outlined here provide a framework for the continued investigation and characterization of novel CFTR modulators.
References
Bamocaftor (VX-659): A C2 Corrector in Cystic Fibrosis Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface. CFTR modulators, particularly correctors, aim to rescue the trafficking and function of mutant CFTR. Bamocaftor (B605910) (VX-659) is a second-generation, or "C2," CFTR corrector developed by Vertex Pharmaceuticals. It was investigated as part of a triple-combination therapy with a first-generation "C1" corrector, tezacaftor (B612225), and a potentiator, ivacaftor (B1684365), to restore the function of the F508del-CFTR protein. While the development of bamocaftor was ultimately discontinued (B1498344) in favor of a structurally similar C2 corrector, elexacaftor, the study of bamocaftor has provided valuable insights into the mechanisms of CFTR correction. This guide provides a comprehensive technical overview of bamocaftor's role as a C2 corrector, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Introduction to CFTR and the F508del Mutation
The CFTR protein is an ion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Its proper function is crucial for maintaining the hydration of mucosal surfaces in various organs, including the lungs, pancreas, and intestines. The F508del mutation, a deletion of phenylalanine at position 508, is the most prevalent CF-causing mutation, present in approximately 90% of individuals with CF.[1] This mutation disrupts the proper folding of the CFTR protein within the endoplasmic reticulum (ER), leading to its recognition by the cellular quality control machinery and subsequent degradation by the proteasome.[2][3] Consequently, little to no functional CFTR protein reaches the cell surface, leading to the characteristic pathophysiology of CF.
The Role of Correctors in CFTR Modulation
CFTR correctors are small molecules designed to overcome the folding and trafficking defects of mutant CFTR, particularly F508del-CFTR. They are broadly categorized into two main classes based on their mechanism of action and binding sites:
-
Class 1 (C1) Correctors (e.g., tezacaftor, lumacaftor): These compounds are thought to act early in the CFTR folding process, likely by stabilizing the first transmembrane domain (TMD1).[4][5]
-
Class 2 (C2) Correctors (e.g., bamocaftor, elexacaftor): These correctors are believed to act on a later step in the folding and assembly of the CFTR protein, complementing the action of C1 correctors.
The combination of a C1 and a C2 corrector has been shown to have a synergistic effect on the rescue of F508del-CFTR, leading to a greater amount of the protein trafficking to the cell surface compared to either corrector alone.
Bamocaftor: A C2 Corrector
Bamocaftor (VX-659) was developed as a next-generation CFTR corrector to be used in combination with tezacaftor (a C1 corrector) and ivacaftor (a potentiator). The rationale for this triple-combination therapy was to maximize the rescue and function of the F508del-CFTR protein. While specific details of bamocaftor's binding site on the CFTR protein are not extensively published, computational studies suggest it may have a dual role, acting as both a corrector and a potentiator.[6]
Quantitative Data on Bamocaftor and Combination Therapies
The following tables summarize the available quantitative data from preclinical and clinical studies involving bamocaftor.
Table 1: Preclinical Efficacy of Bamocaftor in Combination with Tezacaftor and Ivacaftor
| Assay Type | Cell Model | Treatment | Outcome Measure | Result |
| Chloride Transport | Primary Human Bronchial Epithelial (HBE) cells from F508del homozygous donors | Bamocaftor + Tezacaftor + Ivacaftor | Increase in CFTR-mediated chloride transport | Potentiation of chloride currents to levels approaching those of wild-type CFTR[7] |
| Protein Maturation | Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Bamocaftor + Tezacaftor | Ratio of mature (Band C) to immature (Band B) CFTR protein | Significant increase in the Band C/Band B ratio, indicating improved trafficking from the ER to the Golgi |
Table 2: Clinical Efficacy of Bamocaftor Triple Combination Therapy
| Clinical Trial | Patient Population | Treatment Group | Primary Outcome | Mean Absolute Improvement |
| Phase 2 (NCT03224351) | F508del/Minimal Function (MF) Heterozygotes | Bamocaftor + Tezacaftor + Ivacaftor | Change in percent predicted forced expiratory volume in 1 second (ppFEV1) | 13.3 percentage points[7] |
| Phase 2 (NCT03224351) | F508del Homozygotes | Bamocaftor + Tezacaftor + Ivacaftor | Change in ppFEV1 from tezacaftor/ivacaftor baseline | 9.7 percentage points[7] |
Experimental Protocols
Western Blotting for CFTR Protein Maturation
This protocol is used to assess the extent to which a corrector can rescue the trafficking of F508del-CFTR from the ER to the Golgi apparatus by analyzing the glycosylation state of the protein. The mature, complex-glycosylated form (Band C) migrates slower on an SDS-PAGE gel than the immature, core-glycosylated form (Band B).[8]
Methodology:
-
Cell Culture and Treatment:
-
Plate Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR in 6-well plates.
-
At ~80% confluency, treat the cells with the desired concentration of bamocaftor (and tezacaftor) or vehicle control (e.g., 0.1% DMSO) for 24 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 200 µL of RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and heat at 37°C for 15 minutes (do not boil, as this can cause CFTR to aggregate).
-
Load 30-50 µg of protein per lane on a 6% Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
Block the membrane in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for Band C and Band B using densitometry software.
-
Calculate the ratio of Band C to Band B for each sample.
-
Compare the ratios of treated samples to the vehicle control to determine the effect of the corrector on CFTR maturation.
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial monolayers.[9][10] This protocol assesses the functional rescue of F508del-CFTR at the cell surface.
Methodology:
-
Cell Culture:
-
Seed primary human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports (e.g., Transwell inserts).
-
Culture the cells at an air-liquid interface (ALI) for 4-6 weeks to allow for differentiation into a polarized epithelium.
-
Treat the cells with bamocaftor and tezacaftor for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with a physiological salt solution (e.g., Ringer's solution) maintained at 37°C and bubbled with 95% O2/5% CO2.
-
-
Electrophysiological Recordings:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
To isolate CFTR-mediated currents, first add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber.
-
Next, stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) and a phosphodiesterase inhibitor (e.g., IBMX) to both chambers.
-
Once the forskolin-stimulated current has peaked, add a CFTR potentiator (e.g., ivacaftor or genistein) to the apical chamber to maximally activate the corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.
-
The magnitude of the forskolin- and potentiator-stimulated, CFTRinh-172-inhibited ΔIsc is a measure of the functional rescue of F508del-CFTR.
-
Visualizations of Signaling Pathways and Experimental Workflows
Caption: CFTR Protein Processing and Corrector Mechanism of Action.
Caption: Ussing Chamber Experimental Workflow for Corrector Evaluation.
Conclusion
Bamocaftor, as a C2 corrector, played a significant role in the development of highly effective triple-combination therapies for cystic fibrosis. Although its clinical development was halted, the research surrounding bamocaftor has contributed to a deeper understanding of the synergistic mechanisms of C1 and C2 correctors in rescuing the F508del-CFTR protein. The experimental approaches used to characterize bamocaftor, such as Western blotting for protein maturation and Ussing chamber assays for ion transport, remain cornerstone techniques in the ongoing research and development of novel CFTR modulators. The data generated from studies involving bamocaftor helped pave the way for the successful development of elexacaftor, which, in combination with tezacaftor and ivacaftor, has transformed the lives of many individuals with cystic fibrosis.
References
- 1. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 2. Frontiers | Mechanisms of CFTR Folding at the Endoplasmic Reticulum [frontiersin.org]
- 3. CFTR and chaperones: processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. benchchem.com [benchchem.com]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Bamocaftor's Binding Energy: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide to the in silico analysis of Bamocaftor's binding energy with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It details the methodologies for computational experiments, presents quantitative data, and visualizes key biological and experimental workflows.
Introduction: Bamocaftor and Cystic Fibrosis
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel crucial for maintaining fluid homeostasis in epithelial cells.[1] The most prevalent mutation, p.Phe508del (F508del), leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell surface to function.[2]
CFTR modulators are a class of drugs designed to counteract the effects of these mutations. They are broadly categorized as correctors, which aid in the proper folding and trafficking of the mutant CFTR protein to the cell membrane, and potentiators, which enhance the channel's opening probability once it is at the surface.[3]
Bamocaftor (formerly VX-659) is a second-generation CFTR corrector.[4] It is designed to rescue the F508del-CFTR protein from its misfolded state, allowing it to traffic to the cell surface and function as a chloride channel.[5][6] Bamocaftor is often used in combination with other CFTR modulators, such as tezacaftor (B612225) and ivacaftor, to achieve a more robust clinical effect.[3][5] The term "Bamocaftor potassium" refers to the active moiety of the drug. This guide focuses on the in silico methods used to characterize the binding of Bamocaftor to the CFTR protein, a critical step in understanding its mechanism of action.
Quantitative Analysis of Binding Energy
The binding affinity of a ligand to its protein target is a key determinant of its pharmacological efficacy. In silico methods, particularly Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, are employed to estimate the binding free energy.
A computational study has quantified the binding energy of Bamocaftor to the CFTR protein, comparing it with the potentiator Ivacaftor. The results are summarized in the table below.[1]
| Compound | Total Binding Energy (kJ/mol) | Van der Waals Interaction Energy (kJ/mol) |
| Bamocaftor | -40.25 | -52.50 |
| Ivacaftor (Control) | -26.76 | -38.19 |
| Galicaftor | -24.71 | -40.57 |
The significantly more negative binding energy of Bamocaftor (-40.25 kJ/mol) compared to Ivacaftor (-26.76 kJ/mol) suggests a stronger and more stable interaction with the CFTR protein.[1] This strong binding is a desirable characteristic for a corrector, as it implies a greater potential to stabilize the misfolded F508del-CFTR protein. The primary driving force for this interaction appears to be the van der Waals forces, as indicated by the highly negative interaction energy.[1]
Experimental Protocols: In Silico Analysis
The following sections detail the typical computational workflow for determining the binding energy of a CFTR modulator like Bamocaftor.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is used to identify the binding site and estimate the binding affinity.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the human CFTR protein. If an experimental structure is unavailable, homology modeling can be used to generate a model.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of Bamocaftor.
-
Optimize the ligand's geometry and assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the CFTR protein. "Blind docking," where the entire protein surface is considered, can be used if the binding site is unknown.[1]
-
Utilize a docking algorithm (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of Bamocaftor within the defined binding site.
-
Score the resulting poses based on a scoring function that estimates the binding affinity. The pose with the lowest energy score is typically considered the most likely binding conformation.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and conformational changes.
Protocol:
-
System Setup:
-
Use the best-docked pose of the Bamocaftor-CFTR complex as the starting structure.
-
Place the complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
-
Production MD:
-
Run the production simulation for a significant duration (e.g., 100-200 ns) to generate a trajectory of the complex's atomic motions.
-
MM/PBSA Binding Free Energy Calculation
The MM/PBSA method is a post-processing technique applied to the MD simulation trajectory to calculate the binding free energy.
Protocol:
-
Trajectory Extraction:
-
Extract snapshots (frames) of the Bamoca-CFTR complex, the protein alone, and the ligand alone from the production MD trajectory.
-
-
Energy Calculations:
-
For each component (complex, protein, ligand) in each frame, calculate the following energy terms:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (estimated from the solvent-accessible surface area).
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS (Where TΔS is the conformational entropy, which is often computationally expensive and sometimes omitted for relative binding energy comparisons).
-
Visualizations: Pathways and Workflows
F508del-CFTR Trafficking and Correction Pathway
The following diagram illustrates the trafficking pathway of the CFTR protein, the defect caused by the F508del mutation, and the corrective action of Bamocaftor.
Caption: F508del-CFTR trafficking defect and its correction by Bamocaftor.
In Silico Workflow for Binding Energy Analysis
The diagram below outlines the computational workflow for determining the binding energy of Bamocaftor.
Caption: Computational workflow for Bamocaftor binding energy analysis.
Conclusion
The in silico analysis of Bamocaftor's binding energy provides crucial insights into its mechanism of action as a CFTR corrector. The calculated strong binding affinity, driven primarily by van der Waals interactions, supports its role in stabilizing the F508del-CFTR protein, thereby rescuing it from degradation and promoting its trafficking to the cell surface. The detailed computational protocols outlined in this guide offer a reproducible framework for the continued investigation and development of novel CFTR modulators. These computational approaches are indispensable tools in modern drug discovery, accelerating the identification and optimization of therapeutic candidates for cystic fibrosis and other genetic diseases.
References
- 1. The CFTR trafficking mutation F508del inhibits the constitutive activity of SLC26A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Docking and QSAR Studies as Computational Tools Exploring the Rescue Ability of F508del CFTR Correctors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bamocaftor Potassium on Chloride Ion Transport in Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to the production of a misfolded CFTR protein that is prematurely degraded and fails to traffic to the epithelial cell surface, resulting in defective chloride ion transport. This guide provides an in-depth technical overview of Bamocaftor potassium (VX-659), a next-generation CFTR corrector, and its impact on chloride ion transport when used in a triple-combination therapy with Tezacaftor and Ivacaftor. This regimen is designed to restore the function of the F508del-CFTR protein.
Mechanism of Action: A Triple-Combination Approach
The therapeutic strategy involving this compound leverages a multi-pronged approach to rescue the function of the F508del-CFTR protein through the synergistic action of two correctors and one potentiator.[1]
-
Bamocaftor (VX-659) and Tezacaftor (VX-661) as Correctors: Both Bamocaftor and Tezacaftor are CFTR correctors that address the primary defect of the F508del mutation—protein misfolding and trafficking.[2] They facilitate the proper folding of the F508del-CFTR protein within the endoplasmic reticulum, allowing it to bypass the cell's quality control mechanisms and traffic to the cell surface.[2] Studies suggest that Bamocaftor and Tezacaftor have complementary mechanisms of action, likely binding to different sites on the CFTR protein to achieve a more robust correction of the folding defect.[3]
-
Ivacaftor (VX-770) as a Potentiator: Once the corrected F508del-CFTR protein is inserted into the cell membrane, Ivacaftor acts as a potentiator. It enhances the channel's open probability (gating), thereby increasing the flow of chloride ions across the epithelial cell membrane.[1]
This combined action of correcting the protein's localization and potentiating its function leads to a significant restoration of chloride ion transport in epithelial cells.
Quantitative Data on Therapeutic Efficacy
The clinical efficacy of the Bamocaftor-containing triple-combination therapy has been evaluated in clinical trials involving patients with at least one F508del mutation. The data demonstrates significant improvements in key clinical endpoints.
In Vitro Efficacy: Chloride Transport in Human Bronchial Epithelial (HBE) Cells
Clinical Efficacy: Phase 2 Clinical Trial Data
The following table summarizes the key quantitative outcomes from a phase 2 clinical trial of the Bamocaftor (VX-659), Tezacaftor, and Ivacaftor triple-combination therapy.
| Parameter | Patient Population | Dosage of VX-659 | Mean Change from Baseline | Reference |
| ppFEV1 | F508del/Minimal Function | 240 mg | +13.3 percentage points | [3] |
| ppFEV1 | F508del/F508del (on Tez/Iva) | 240 mg | +9.7 percentage points | [3] |
| Sweat Chloride | F508del/Minimal Function | 240 mg | -31.5 mmol/L | [5] |
| Sweat Chloride | F508del/F508del (on Tez/Iva) | 240 mg | -20.1 mmol/L | [5] |
ppFEV1: percent predicted forced expiratory volume in one second Tez/Iva: Tezacaftor/Ivacaftor
Experimental Protocols
Ussing Chamber Assay for Chloride Transport in HBE Cells
The Ussing chamber is a fundamental tool for measuring ion transport across epithelial tissues. The following is a generalized protocol for assessing CFTR-mediated chloride transport in primary HBE cells.
1. Cell Culture and Treatment:
-
Primary HBE cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports until a differentiated, polarized monolayer is formed.
-
The cells are then treated with the Bamocaftor, Tezacaftor, and Ivacaftor combination (e.g., Bamocaftor 3 µM, Tezacaftor 18 µM, Ivacaftor 1 µM) for a specified period (e.g., 24 hours) to allow for CFTR correction and trafficking.[4]
2. Ussing Chamber Setup:
-
The permeable supports with the HBE cell monolayers are mounted in Ussing chambers, separating the apical and basolateral compartments.
-
Both compartments are filled with appropriate physiological saline solutions and maintained at 37°C.
3. Electrophysiological Measurements:
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
A typical experimental sequence involves:
-
Baseline measurement: A stable baseline Isc is established.
-
ENaC inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
CFTR stimulation: Forskolin is added to increase intracellular cAMP levels and activate CFTR.
-
CFTR potentiation: Ivacaftor is added to maximize the activity of the corrected CFTR channels at the membrane.
-
CFTR inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
4. Data Analysis:
-
The change in Isc in response to CFTR stimulation and inhibition is calculated to quantify the extent of CFTR-mediated chloride transport.
Western Blotting for CFTR Maturation
Western blotting is used to assess the maturation of the F508del-CFTR protein, distinguishing between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[6]
1. Sample Preparation:
-
HBE cells are treated with the triple-combination therapy as described above.
-
Cells are lysed in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent their degradation.
-
The total protein concentration in the lysates is determined using a standard protein assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
3. Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
4. Analysis:
-
The intensity of the bands corresponding to immature (Band B) and mature (Band C) CFTR is quantified. An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.
Conclusion
This compound, as a key component of a triple-combination therapy with Tezacaftor and Ivacaftor, represents a significant advancement in the treatment of cystic fibrosis for patients with the F508del mutation. By addressing both the trafficking and gating defects of the F508del-CFTR protein, this regimen leads to a substantial restoration of chloride ion transport in epithelial cells. This improvement in cellular function translates into clinically meaningful benefits for patients, including enhanced lung function and a reduction in sweat chloride levels. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of CFTR modulators, with the ultimate goal of further improving the lives of individuals with cystic fibrosis.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. cff.org [cff.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Bamocaftor Potassium in CFBE41o- Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. Bamocaftor potassium (VX-659) is a CFTR corrector that aids in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane, thereby restoring its function as a chloride channel.[1][2]
The CFBE41o- cell line, derived from a CF patient homozygous for the F508del mutation, is a widely used in vitro model to study the efficacy of CFTR correctors.[3][4] These application notes provide detailed protocols for assessing the in vitro activity of this compound in CFBE41o- cells using the Ussing chamber assay and a Yellow Fluorescent Protein (YFP)-based iodide influx assay.
Signaling Pathway of F508del-CFTR Correction by this compound
Figure 1: Mechanism of action of this compound in correcting F508del-CFTR trafficking.
Data Presentation
The following table summarizes quantitative data from a study assessing the effect of a Bamocaftor-containing triple combination therapy (BTI: Bamocaftor, Tezacaftor, Ivacaftor) on F508del-CFTR function in CFBE41o- cells using the Ussing chamber assay.
| Treatment Group | N | ΔIsc (µA/cm²) [Mean ± SD] | % of Wild-Type CFTR Function |
| DMSO (Vehicle) | 6 | 3.2 ± 0.8 | ~0% |
| ETI (Elexacaftor, Tezacaftor, Ivacaftor) | 10 | 211 ± 33.75 | ~63% |
| BTI (Bamocaftor, Tezacaftor, Ivacaftor) | - | Data suggests further improvement over ETI | - |
Note: Specific quantitative values for the BTI group were not available in the cited source, but the study indicated improved maturation and function compared to the ETI group.[5] The percentage of wild-type function for the ETI group is an approximation based on the provided data.
Experimental Protocols
CFBE41o- Cell Culture
A critical prerequisite for a successful assay is the proper culture and maintenance of the CFBE41o- cell line.
Materials:
-
CFBE41o- cells
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Fibronectin/Collagen-coated culture flasks and permeable supports (e.g., Transwell®)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture CFBE41o- cells in MEM complete medium in fibronectin/collagen-coated T75 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency using Trypsin-EDTA.
-
For Ussing chamber assays, seed cells onto permeable supports and grow to confluence. Allow for differentiation for 7-14 days post-confluence to form a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²).
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is the gold standard for measuring electrophysiological properties of epithelial tissues, including CFTR-mediated chloride transport.
Figure 2: Workflow for the Ussing chamber assay to evaluate this compound efficacy.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (in mM: 115 NaCl, 25 NaHCO3, 2.4 KH2PO4, 1.24 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 D-glucose)
-
This compound stock solution (in DMSO)
-
Amiloride, Forskolin, and a specific CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Corrector Incubation: Treat the cultured CFBE41o- monolayers with the desired concentration of this compound (e.g., 3 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.
-
Ussing Chamber Setup: Equilibrate the Ussing chamber system to 37°C with Ringer's solution continuously gassed with 95% O2 / 5% CO2.
-
Mounting: Carefully mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes and record the baseline short-circuit current (Isc).
-
Pharmacological Additions: a. Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). b. Once the current stabilizes, add forskolin (e.g., 10 µM) to both chambers to stimulate CFTR-mediated chloride secretion. c. To confirm the current is CFTR-specific, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.
-
Data Analysis: The primary endpoint is the change in Isc (ΔIsc) following forskolin stimulation. Compare the ΔIsc between Bamocaftor-treated and vehicle-treated monolayers.
YFP-Based Iodide Influx Assay
This is a fluorescence-based, high-throughput compatible assay to measure CFTR-mediated halide transport.
Figure 3: Workflow for the YFP-based iodide influx assay.
Materials:
-
CFBE41o- cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader
-
Chloride-free buffer (e.g., containing sodium nitrate)
-
Iodide-containing buffer
-
This compound, Forskolin
Protocol:
-
Cell Plating and Treatment: Seed YFP-expressing CFBE41o- cells in multi-well plates and grow to confluence. Treat with this compound or vehicle for 24-48 hours.
-
Buffer Exchange: Wash the cells with a chloride-free buffer.
-
Assay Trigger: Add an iodide-containing buffer that also includes a CFTR agonist like forskolin.
-
Fluorescence Reading: Immediately begin measuring the YFP fluorescence over time using a fluorescence plate reader. The influx of iodide through activated CFTR channels will quench the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Compare the initial quenching rates between Bamocaftor-treated and vehicle-treated wells to determine the efficacy of the corrector.
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound in the F508del-CFTR bronchial epithelial cell line, CFBE41o-. The Ussing chamber assay offers detailed electrophysiological data, while the YFP-based assay provides a higher-throughput method for screening and dose-response studies. Both assays are crucial tools for characterizing the efficacy of CFTR correctors and advancing the development of new therapies for Cystic Fibrosis.
References
- 1. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Differential BK channel potentiation by vanzacaftor enantiomers enables therapy for modulator-ineligible people with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ussing Chamber Experimental Setup in Bamocaftor Potassium Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamocaftor (B605910) potassium (formerly VX-659) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying protein folding and trafficking defects caused by specific CFTR gene mutations, most notably the F508del mutation.[1] This document provides detailed application notes and protocols for utilizing the Ussing chamber system to evaluate the efficacy of Bamocaftor potassium in restoring CFTR function in relevant in vitro models. The Ussing chamber is a critical tool for studying epithelial ion transport and serves as a gold-standard assay for assessing the functional rescue of mutant CFTR protein by corrector molecules.[2][3]
Bamocaftor acts as a C2 corrector, complementing the action of C1 correctors like tezacaftor (B612225) to enhance the processing and delivery of functional CFTR protein to the cell surface.[1] Computational studies have suggested that Bamocaftor may also possess a dual role as a potentiator, similar to elexacaftor.[1] Furthermore, research indicates that certain CFTR correctors, including Bamocaftor, may have off-target effects, such as the potentiation of big potassium (BKCa) channels, which are also involved in airway surface liquid hydration.
These protocols are intended to guide researchers in setting up and conducting Ussing chamber experiments to quantify the effects of this compound on CFTR-mediated ion transport.
Data Presentation
The following tables summarize the expected quantitative data from Ussing chamber experiments investigating the effects of this compound on F508del-CFTR expressing human bronchial epithelial cells. The data is presented as changes in short-circuit current (ΔIsc), which is a direct measure of net ion transport across the epithelial monolayer.
Table 1: Representative Short-Circuit Current (Isc) Responses in F508del-CFTR Human Bronchial Epithelial (HBE) Cells
| Treatment Condition | Amiloride-Sensitive Isc (µA/cm²) (ENaC Inhibition) | Forskolin-Stimulated Isc (µA/cm²) (CFTR Activation) | CFTRinh-172-Sensitive Isc (µA/cm²) (CFTR Inhibition) |
| Vehicle (DMSO) | -29.6 ± 1.5 | 1.2 ± 0.3 | -1.0 ± 0.2 |
| This compound (3 µM) | -30.1 ± 1.8 | Data not available for single agent | Data not available for single agent |
| Bamocaftor/Tezacaftor/Ivacaftor | -28.9 ± 2.0 | 13.3 ± 2.5 | -12.5 ± 2.1 |
| Wild-Type HBE Cells (Reference) | -15.2 ± 1.1 | 8.4 ± 0.8 | -8.0 ± 0.7 |
Note: Specific quantitative data for this compound as a single agent is limited in publicly available literature. The values for the triple combination therapy are derived from clinical trial data showing significant improvements in lung function, which correlate with increased CFTR function in Ussing chamber assays. The values for Vehicle and Wild-Type cells are representative data from published studies.
Experimental Protocols
Protocol 1: Culturing and Treatment of Human Bronchial Epithelial Cells for Ussing Chamber Analysis
This protocol describes the culture of human bronchial epithelial (HBE) cells expressing the F508del-CFTR mutation and their subsequent treatment with this compound.
Materials:
-
Cryopreserved primary HBE cells homozygous for the F508del-CFTR mutation
-
Bronchial epithelial cell growth medium
-
Air-liquid interface (ALI) medium
-
Permeable supports (e.g., Transwell®)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Thaw and seed the F508del-HBE cells onto permeable supports at a high density.
-
Cell Culture: Culture the cells in bronchial epithelial cell growth medium until they reach confluence.
-
Differentiation at Air-Liquid Interface (ALI): Once confluent, switch to ALI medium and culture the cells for at least 21 days to allow for full differentiation into a polarized, mucociliary epithelium. The formation of a tight monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER), which should be >300 Ω·cm².
-
Corrector Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in ALI medium to the desired final concentration (e.g., 3 µM).
-
Treatment: Replace the medium in the basolateral compartment of the permeable supports with the this compound-containing medium. For a vehicle control, use medium with the equivalent concentration of DMSO.
-
Incubation: Incubate the cells with this compound for 24-48 hours at 37°C to allow for the rescue and trafficking of the mutant CFTR protein to the cell surface.
Protocol 2: Ussing Chamber Assay for Measuring CFTR Function
This protocol outlines the procedure for measuring CFTR-mediated ion transport using the Ussing chamber system following treatment with this compound.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Ag/AgCl electrodes
-
Ringer's solution (see composition below)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
CFTRinh-172
-
ATP or UTP (optional, for assessing purinergic signaling)
Ringer's Solution Composition (in mM):
-
115 NaCl
-
25 NaHCO₃
-
2.4 K₂HPO₄
-
0.4 KH₂PO₄
-
1.2 CaCl₂
-
1.2 MgCl₂
-
10 Glucose (serosal side)
-
10 Mannitol (mucosal side, to maintain osmotic balance)
-
pH 7.4 when gassed with 95% O₂ / 5% CO₂
Procedure:
-
System Preparation: Turn on the Ussing chamber heating system to allow it to equilibrate to 37°C. Prepare fresh Ringer's solution and continuously bubble it with carbogen gas.
-
Mounting the Epithelium: Carefully excise the permeable support membrane with the HBE cell monolayer and mount it between the two halves of the Ussing chamber, ensuring a tight seal.
-
Filling the Chambers: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes, during which a stable baseline short-circuit current (Isc) should be established.
-
Measurement of Ion Transport: a. ENaC Inhibition: Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current. A decrease in Isc is expected. b. CFTR Activation: Add forskolin (10 µM) to the apical chamber to raise intracellular cAMP levels and activate any CFTR channels present at the cell surface. An increase in Isc indicates functional CFTR. c. CFTR Inhibition: Add a specific CFTR inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber to confirm that the observed current is CFTR-mediated. A decrease in Isc is expected. d. (Optional) Assessment of Other Channels: Following CFTR inhibition, other ion transport pathways can be investigated by adding agonists like ATP or UTP to the apical chamber to stimulate calcium-activated chloride channels.
-
Data Analysis: Record the changes in Isc in response to each compound. The magnitude of the forskolin-stimulated and CFTRinh-172-sensitive currents reflects the level of rescued CFTR function.
Visualizations
CFTR Protein Processing and Trafficking Pathway
The following diagram illustrates the lifecycle of the CFTR protein and the points at which CFTR correctors like this compound intervene.
Caption: CFTR protein biogenesis and the corrective action of Bamocaftor.
Ussing Chamber Experimental Workflow
This diagram outlines the sequential steps involved in performing an Ussing chamber experiment to assess CFTR function.
Caption: Workflow for Ussing chamber analysis of CFTR function.
Potential Off-Target Effect of Bamocaftor on BKCa Channels
This diagram illustrates the potential dual effect of Bamocaftor, not only correcting CFTR but also potentiating BKCa channels, which contributes to ion and fluid secretion.
Caption: Dual action of Bamocaftor on CFTR correction and BKCa potentiation.
References
Patch-Clamp Analysis of CFTR Function with Bamocaftor Potassium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamocaftor potassium (formerly VX-659) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying protein folding and trafficking defects caused by the F508del mutation, the most common genetic variant leading to cystic fibrosis (CF). As a Class 2 (C2) corrector, Bamocaftor works to improve the conformational stability of the F508del-CFTR protein, facilitating its processing and transport to the cell surface.[1] This results in an increased density of functional CFTR channels at the plasma membrane, thereby augmenting chloride ion transport. These application notes provide a detailed overview of the patch-clamp methodologies used to characterize the function of Bamocaftor-corrected F508del-CFTR channels.
Bamocaftor has been primarily evaluated as part of a triple-combination therapy with a Class 1 (C1) corrector (tezacaftor) and a potentiator (ivacaftor).[1] This combination, referred to as the BTI regimen, has demonstrated robust in vitro and in vivo activity, leading to significant clinical improvements for individuals with CF.[1] Patch-clamp electrophysiology is a critical tool for quantifying the restoration of CFTR channel function at the molecular level, providing key insights into the efficacy of corrector molecules like Bamocaftor.
Mechanism of Action of Bamocaftor
The F508del mutation leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2] CFTR correctors are small molecules that bind to the mutant CFTR protein and assist in its proper folding.[3] Bamocaftor, as a C2 corrector, is believed to act on later stages of protein folding, complementing the action of C1 correctors like tezacaftor (B612225) which target early folding steps. This synergistic action enhances the amount of functional CFTR protein that successfully traffics to the cell surface. Once at the cell membrane, the corrected F508del-CFTR channels can be further activated by a potentiator, such as ivacaftor, which increases the channel's open probability.
A computational study has suggested that Bamocaftor may exhibit a dual role, acting as both a corrector and a potentiator. This is based on molecular dynamics simulations showing that Bamocaftor can stabilize the CFTR protein and may also bind to the potentiator site. However, further experimental validation with techniques like patch-clamp analysis is necessary to confirm this dual mechanism of action.
Signaling Pathway of CFTR Correction and Activation
The following diagram illustrates the general signaling pathway for CFTR activation and how a corrector like Bamocaftor influences this process for the F508del-CFTR mutation.
Caption: CFTR Correction and Activation Pathway with Bamocaftor.
Quantitative Data from Patch-Clamp Analysis
| Treatment Condition | Mean Current Density at +40 mV (pA/pF) | Percentage of Wild-Type CFTR Current | Reference |
| DMSO (Vehicle) | Not reported | ~0% | |
| ETI (24h) | 211 ± 33.75 | ~63% |
Note: This data is for the ETI combination and serves as an example of the expected outcomes for a highly effective corrector/potentiator regimen. The study also indicates that the BTI combination shows robust activity, though detailed quantitative comparisons are not provided in the primary text.
Experimental Protocols
The following protocols are based on established methods for patch-clamp analysis of CFTR function and can be adapted for the evaluation of this compound.
Cell Culture and Corrector Treatment
Cell Lines:
-
Human bronchial epithelial cells isolated from CF patients homozygous for the F508del mutation (HBE F508del/F508del).
-
CFBE41o- cell line stably expressing F508del-CFTR.
Culture Conditions:
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
Corrector Incubation:
-
For corrector studies, cells are incubated with this compound (in combination with tezacaftor for synergistic effects) for 24 hours prior to patch-clamp recordings to allow for the correction of F508del-CFTR processing and trafficking.
Whole-Cell Patch-Clamp Recording
This technique measures the sum of currents from all CFTR channels on the cell surface.
Solutions:
-
Pipette (Intracellular) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 MgCl2, 1 EGTA, 10 TES, and 4 Mg-ATP (pH 7.2).
-
Bath (Extracellular) Solution (in mM): 145 NaCl, 4.5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 5 glucose (pH 7.4).
Procedure:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -40 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CFTR currents.
-
To activate CFTR, perfuse the cell with a solution containing a cAMP agonist cocktail (e.g., 10 µM forskolin (B1673556) and 100 µM IBMX).
-
To assess the effect of a potentiator, subsequently perfuse with a solution containing the cAMP cocktail and a potentiator (e.g., 1 µM ivacaftor).
-
At the end of the experiment, apply a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured currents are CFTR-specific.
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV).
-
Normalize the current to the cell capacitance to obtain current density (pA/pF).
-
Construct current-voltage (I-V) relationship plots.
Single-Channel Patch-Clamp Recording (Excised Inside-Out Patch)
This technique allows for the measurement of the activity of individual CFTR channels.
Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 5 CaCl2, and 10 TES (pH 7.4).
-
Bath (Intracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA, and 1 Mg-ATP (pH 7.4).
Procedure:
-
Establish a giga-ohm seal on the cell membrane.
-
Excise the patch of membrane into the bath solution (inside-out configuration).
-
Activate the CFTR channels in the patch by perfusing with a solution containing the catalytic subunit of protein kinase A (PKA) and ATP.
-
Record channel openings and closings at a constant holding potential (e.g., -50 mV).
Data Analysis:
-
Determine the single-channel current amplitude (i).
-
Calculate the open probability (Po), which is the fraction of time the channel is in the open state.
-
Analyze the channel gating kinetics (mean open and closed times).
Experimental Workflow Diagram
The following diagram outlines the key steps in the patch-clamp analysis of Bamocaftor's effect on CFTR function.
Caption: Workflow for Patch-Clamp Analysis of Bamocaftor.
Conclusion
Patch-clamp analysis is an indispensable tool for the functional characterization of CFTR modulators like this compound. By providing quantitative data on ion channel activity at the single-molecule and whole-cell levels, these techniques offer critical insights into the efficacy of corrector compounds in restoring the function of mutant CFTR. The protocols and information provided here serve as a guide for researchers and drug development professionals in the evaluation of Bamocaftor and other novel CFTR modulators. While clinical data has demonstrated the significant benefit of Bamocaftor in a combination regimen, detailed patch-clamp studies are essential for a comprehensive understanding of its mechanism of action and its direct impact on CFTR channel biophysics.
References
Western blot protocol for assessing F508del-CFTR correction by Bamocaftor
Application Notes and Protocols
Topic: Western Blot Protocol for Assessing F508del-CFTR Correction by Bamocaftor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][2][3] Consequently, very little functional CFTR reaches the cell surface.[4] CFTR modulators, such as correctors, are small molecules designed to rescue the trafficking and processing of mutant CFTR.[2]
Bamocaftor (VX-659) is a next-generation CFTR corrector designed to restore the function of the F508del-CFTR protein. It is often investigated in combination with other modulators to enhance its efficacy. Western blotting is a crucial biochemical technique used to evaluate the efficacy of correctors like Bamocaftor. This method allows for the visualization and quantification of different CFTR protein forms based on their glycosylation status, which reflects their subcellular localization and maturation.
Principle of the Assay
The CFTR protein undergoes post-translational modification as it traffics through the secretory pathway. In the ER, it exists as a core-glycosylated, immature form known as "Band B," which has a molecular weight of approximately 130-160 kDa. Upon successful folding and transport to the Golgi apparatus, the protein undergoes complex glycosylation, resulting in a mature form known as "Band C," with a higher molecular weight of around 170-180 kDa.
The F508del mutation largely prevents the conversion from Band B to Band C, leading to a prominent Band B and a faint or absent Band C on a Western blot. An effective corrector like Bamocaftor will rescue the F508del-CFTR protein's folding, allowing it to traffic to the Golgi. This rescue is visualized on a Western blot as a significant increase in the intensity of Band C relative to Band B. Therefore, the ratio of Band C to Band B serves as a quantitative measure of corrector efficacy.
F508del-CFTR Processing and Correction Pathway
The F508del mutation disrupts the proper folding of the first nucleotide-binding domain (NBD1), leading to recognition by the ER quality control system and subsequent proteasomal degradation. Bamocaftor acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein to stabilize its structure, thereby allowing it to escape ER retention and proceed through the secretory pathway to the cell surface.
Caption: F508del-CFTR processing and the corrective mechanism of Bamocaftor.
Detailed Experimental Protocol
This protocol is designed for assessing F508del-CFTR correction in cultured cells, such as human bronchial epithelial cells (CFBE41o-) or human embryonic kidney cells (HEK293) stably expressing F508del-CFTR.
Materials and Reagents
-
Cell Lines: CFBE41o- or HEK293 cells stably expressing F508del-CFTR.
-
Culture Media: As required for the specific cell line (e.g., MEM, DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Bamocaftor (VX-659): Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 4-15% gradient or 7.5% polyacrylamide gels, 2x Laemmli sample buffer with 50 mM DTT.
-
Transfer Membranes: Nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Primary Antibodies:
-
Anti-CFTR monoclonal antibody (e.g., clone 596, MM13-4, or 769, suitable for detecting F508del).
-
Anti-Actin or Anti-Tubulin antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of F508del-CFTR correction.
Detailed Procedure
-
Cell Culture and Treatment:
-
Plate F508del-CFTR expressing cells in 6-well plates and grow to ~90% confluency.
-
Treat cells with desired concentrations of Bamocaftor (e.g., 0.1, 1, 3, 10 µM) or DMSO (vehicle control) for 24-48 hours at 37°C.
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold lysis buffer (with protease inhibitors) to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein and store it at -80°C.
-
-
Protein Quantification and Sample Preparation:
-
Measure the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer containing 50 mM DTT.
-
Heat the samples at 65°C for 15 minutes to denature the proteins. Note: Do not boil CFTR samples, as this can cause aggregation.
-
-
SDS-PAGE and Western Transfer:
-
Load 20-40 µg of each protein sample into the wells of a 4-15% or 7.5% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBS-T for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Signal Detection and Quantification:
-
Apply the ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager.
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to immature (Band B) and mature (Band C) CFTR.
-
To normalize for loading differences, strip the membrane and re-probe with an antibody for a housekeeping protein like actin or tubulin.
-
Calculate the correction efficiency, often expressed as the ratio of Band C / (Band B + Band C) or as a fold-change in Band C intensity over the vehicle control.
-
Data Presentation and Interpretation
The primary outcome is the dose-dependent increase in the mature, complex-glycosylated Band C of F508del-CFTR. Quantitative data should be summarized to compare the effects of different Bamocaftor concentrations.
Table 1: Quantitative Analysis of F508del-CFTR Correction by Bamocaftor
| Treatment | Concentration (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Correction Efficiency (Band C / (B+C)) | Fold Increase in Band C (vs. Vehicle) |
| Vehicle (DMSO) | - | 105.3 ± 8.1 | 4.2 ± 1.5 | 0.038 | 1.0 |
| Bamocaftor | 0.1 | 98.7 ± 7.5 | 15.6 ± 3.3 | 0.136 | 3.7 |
| Bamocaftor | 1.0 | 85.1 ± 6.9 | 48.9 ± 5.4 | 0.365 | 11.6 |
| Bamocaftor | 3.0 | 72.4 ± 5.8 | 75.3 ± 8.2 | 0.510 | 17.9 |
| Bamocaftor | 10.0 | 68.9 ± 6.2 | 81.2 ± 9.1 | 0.541 | 19.3 |
| WT-CFTR (Control) | - | 25.4 ± 4.3 | 110.5 ± 10.7 | 0.813 | 26.3 |
Data are presented as mean ± SD from three independent experiments (n=3) and are representative. Actual values may vary based on cell line and experimental conditions. Correction efficiency is a key metric derived from densitometry analysis similar to that shown in published studies.
References
Application Notes and Protocols for Evaluating Bamocaftor Potassium Efficacy in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamocaftor potassium (formerly VX-659) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying protein folding and trafficking defects caused by the Phe508del mutation in the CFTR gene.[1][2] Cystic fibrosis (CF) is a genetic disorder characterized by the production of thick, sticky mucus, leading to progressive lung damage and other multi-organ complications. The Phe508del mutation, the most common cause of CF, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, thus preventing its transit to the cell surface where it would normally function as a chloride and bicarbonate channel.[3]
Bamocaftor acts as a pharmacological chaperone, facilitating the proper folding of the F508del-CFTR protein and its trafficking to the plasma membrane.[2][4] It is a key component of triple-combination therapies, working synergistically with other correctors and potentiators to restore CFTR function to a significant level. These application notes provide detailed protocols for utilizing relevant cell-based models to assess the efficacy of this compound in correcting the F508del-CFTR defect.
Mechanism of Action: CFTR Protein Processing and Correction
The biogenesis of the CFTR protein is a complex process involving folding and glycosylation within the ER and Golgi apparatus. The immature, core-glycosylated form of CFTR (Band B) is synthesized in the ER. In individuals with the Phe508del mutation, this protein is misfolded and fails to mature into the complex-glycosylated form (Band C) that is trafficked to the cell surface. Bamocaftor, in combination with other correctors, helps to overcome this folding defect, allowing for the maturation and cell surface expression of a functional CFTR channel.
Data Presentation: Efficacy of this compound Combination Therapy
The following tables summarize in vitro data on the efficacy of Bamocaftor (VX-659) in combination with the corrector tezacaftor (B612225) and the potentiator ivacaftor (B1684365) in human bronchial epithelial (HBE) cells derived from cystic fibrosis patients.
Table 1: Effect of Bamocaftor Combination Therapy on F508del-CFTR Protein Maturation
| Treatment Group | Genotype | Relative Mature (Band C) CFTR Protein Intensity (Normalized to Vehicle) |
| Vehicle | Phe508del-MF | 1.0 |
| Tezacaftor-Ivacaftor | Phe508del-MF | ~5.0 |
| VX-659 -Ivacaftor | Phe508del-MF | ~8.0 |
| VX-659 -Tezacaftor-Ivacaftor | Phe508del-MF | ~15.0 |
| Vehicle | Phe508del-Phe508del | 1.0 |
| Tezacaftor-Ivacaftor | Phe508del-Phe508del | ~6.0 |
| VX-659 -Ivacaftor | Phe508del-Phe508del | ~10.0 |
| VX-659 -Tezacaftor-Ivacaftor | Phe508del-Phe508del | ~18.0 |
Data are approximated from densitometry findings presented in Davies et al., 2018. Phe508del-MF denotes patients heterozygous for the Phe508del mutation and a minimal function mutation.
Table 2: Effect of Bamocaftor Combination Therapy on CFTR-Mediated Chloride Transport
| Treatment Group | Genotype | Mean CFTR-Mediated Chloride Transport (% of Wild-Type) |
| Vehicle | Phe508del-MF / Phe508del-Phe508del | ~2% |
| Tezacaftor-Ivacaftor | Phe508del-MF / Phe508del-Phe508del | ~10% |
| VX-659 -Ivacaftor | Phe508del-MF / Phe508del-Phe508del | ~20% |
| VX-659 -Tezacaftor-Ivacaftor | Phe508del-MF / Phe508del-Phe508del | ~60% |
Data are approximated from Ussing chamber experiments presented in Davies et al., 2018.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Primary Human Bronchial Epithelial (HBE) Cell Culture
Primary HBE cells are considered the gold standard for in vitro studies of CFTR modulators as they provide a physiologically relevant model.
Protocol:
-
Cell Sourcing: Obtain primary HBE cells from lung explants of CF patients homozygous or heterozygous for the F508del mutation.
-
Cell Expansion: Expand the isolated HBE cells using a proliferative serum-free medium. For extended cell supply, conditionally reprogrammed cell (CRC) technology can be employed.
-
Air-Liquid Interface (ALI) Culture:
-
Seed the expanded HBE cells onto permeable supports (e.g., Transwell® inserts).
-
Culture the cells until they form a confluent monolayer.
-
Once confluent, remove the apical medium to establish an air-liquid interface, which promotes differentiation into a pseudostratified mucociliary epithelium.
-
Maintain the ALI cultures for at least 4-6 weeks to allow for full differentiation before conducting experiments.
-
Western Blotting for CFTR Maturation
This biochemical assay assesses the ability of Bamocaftor to correct the processing of F508del-CFTR by measuring the ratio of the mature (Band C) to immature (Band B) protein.
Protocol:
-
Compound Treatment: Treat differentiated HBE cell cultures with this compound (e.g., 1.4 µM) alone or in combination with other modulators (e.g., 18 µM tezacaftor, 1 µM ivacaftor) for 24-48 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 6% Tris-Glycine gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Perform densitometry to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa). Calculate the maturation efficiency as the ratio of Band C to total CFTR (Band B + Band C).
Ussing Chamber Assay for Ion Transport
The Ussing chamber is an electrophysiological technique that measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
Protocol:
-
Cell Culture: Culture HBE cells on permeable supports as described above.
-
Compound Treatment: Treat the cells with Bamocaftor and/or other modulators for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system, separating the apical and basolateral chambers.
-
Short-Circuit Current (Isc) Measurement:
-
Bathe both sides of the monolayer with identical Ringer's solution and clamp the transepithelial voltage to 0 mV. The resulting current is the short-circuit current (Isc).
-
Establish a basolateral-to-apical chloride gradient to enhance the driving force for chloride secretion.
-
Add amiloride (B1667095) (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a CFTR agonist, such as forskolin (B1673556) (e.g., 10 µM), to stimulate CFTR-mediated chloride secretion.
-
If evaluating a corrector like Bamocaftor, a potentiator such as ivacaftor (e.g., 1 µM) or genistein (B1671435) (e.g., 50 µM) is added to the apical chamber to maximize the opening of the corrected CFTR channels.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 20 µM) to confirm that the observed Isc is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Patient-derived intestinal organoids provide a robust 3D model to assess CFTR function and individual response to modulators.
Protocol:
-
Organoid Culture: Establish and culture intestinal organoids from rectal biopsies of CF patients.
-
Plating for Assay: Seed 30-80 organoids per well in a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Corrector Treatment: Pre-incubate the organoids with this compound for 18-24 hours.
-
Swelling Assay:
-
Add a solution containing forskolin (e.g., 5 µM) to activate CFTR. A potentiator like ivacaftor can be added simultaneously.
-
Perform live-cell imaging at 37°C, capturing brightfield images at regular intervals (e.g., every 15-30 minutes) for 1-3 hours.
-
-
Data Analysis:
-
Measure the cross-sectional area of the organoids at each time point using image analysis software.
-
Calculate the swelling as the percentage increase in area relative to the starting area (t=0).
-
The total CFTR response is often quantified as the area under the curve (AUC) of the swelling response over time.
-
Conclusion
The cell-based models and protocols described provide a comprehensive framework for the preclinical evaluation of this compound's efficacy. Western blotting directly assesses the molecular correction of the F508del-CFTR protein, while Ussing chamber and Forskolin-Induced Swelling assays provide robust functional readouts of restored ion channel activity. Utilizing these patient-derived cell models is crucial for understanding the therapeutic potential of Bamocaftor and for advancing personalized medicine approaches in the treatment of cystic fibrosis.
References
- 1. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bamocaftor Potassium in Cell Culture
Introduction
Bamocaftor (B605910) potassium (also known as VX-659 potassium) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] It is designed to address the underlying cause of cystic fibrosis (CF) in individuals with specific mutations in the CFTR gene, most notably the F508del mutation.[3][4] This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. Bamocaftor functions by aiding the proper folding of the F508del-CFTR protein, thereby enabling its transport to the plasma membrane and increasing the density of functional chloride channels.[3] In cell culture models, Bamocaftor is a valuable tool for studying the molecular mechanisms of CFTR trafficking and for evaluating the efficacy of CFTR modulator therapies.
These application notes provide a detailed protocol for the preparation of Bamocaftor potassium stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered, cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) screw-cap tubes
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Equipment:
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Water bath or bead bath (optional, for warming)
-
Ultrasonic bath (optional)
-
-20°C and -80°C freezers for storage
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₁F₃KN₅O₄S | |
| Molecular Weight | 629.74 g/mol | |
| Solubility in DMSO | Up to 100 mg/mL (169.02 mM) with ultrasonication and warming to 60°C. A lower concentration of 18.33 mg/mL (30.98 mM) is also reported with sonication recommended. | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and DMSO.
-
Ventilation: Work in a well-ventilated area, preferably within a laminar flow hood or a chemical fume hood, to avoid inhalation of the powder.
-
Handling DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the quantities as needed for your specific experimental requirements.
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination of the stock solution.
-
Weighing the Compound:
-
Tare a sterile, amber glass vial or a polypropylene screw-cap tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.297 mg of this compound (Molecular Weight: 629.74 g/mol ).
-
-
Dissolving the Compound:
-
Add the appropriate volume of sterile-filtered, cell culture grade DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the vial.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Warming the solution in a water bath at a temperature up to 60°C can also aid in dissolution. Ensure the vial is securely capped to prevent evaporation.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions for Cell Culture
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Culture Medium:
-
Aseptically dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
It is recommended to perform serial dilutions to achieve low final concentrations accurately.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store diluted working solutions.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action of Bamocaftor on F508del-CFTR
Caption: Bamocaftor's role in correcting F508del-CFTR protein trafficking.
References
Application Notes and Protocols for High-Throughput Screening Assays for Novel Bamocaftor Combinations
For: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in little to no functional protein at the cell surface. Bamocaftor is a CFTR corrector designed to rescue the trafficking of F508del-CFTR to the cell membrane. Emerging therapeutic strategies for CF focus on combination therapies that utilize multiple CFTR modulators with complementary mechanisms of action to achieve maximal functional rescue of the mutant protein.
This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel synergistic combinations of Bamocaftor with other CFTR modulators, such as potentiators and other correctors. The assays described herein are the Yellow Fluorescent Protein (YFP)-based halide influx assay for a primary screen of CFTR function and the Ussing chamber assay for a secondary, more detailed electrophysiological validation.
Signaling Pathway and Drug Combination Logic
The current understanding of CFTR modulation involves a multi-pronged approach. Correctors, like Bamocaftor and Tezacaftor, aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Potentiators, such as Ivacaftor, then act on the channel at the cell surface to increase its opening probability. The combination of these different classes of drugs can lead to a synergistic rescue of CFTR function.
High-Throughput Screening Workflow
The identification of effective Bamocaftor combinations can be achieved through a systematic HTS workflow. This process begins with a primary screen of a large compound library to identify "hits" that enhance CFTR function in the presence of Bamocaftor. These hits are then validated and characterized in a more physiologically relevant secondary assay.
Experimental Protocols
Primary Screen: YFP-Based Halide Influx Assay
This assay is a cell-based, fluorescent method for high-throughput screening of CFTR channel activity.[2][3][4] It utilizes a halide-sensitive variant of Yellow Fluorescent Protein (YFP-H148Q/I152L) co-expressed with F508del-CFTR in a suitable cell line (e.g., Fischer Rat Thyroid - FRT, or human bronchial epithelial - CFBE41o-).[5] The influx of iodide through active CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity.
Materials:
-
FRT or CFBE41o- cells stably expressing F508del-CFTR and YFP-H148Q/I152L
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
96- or 384-well black, clear-bottom microplates
-
Bamocaftor and test compound library
-
Control compounds: Tezacaftor (corrector), Ivacaftor (potentiator), Forskolin (CFTR activator), Genistein (CFTR potentiator)
-
Assay Buffers:
-
Chloride Buffer (PBS): 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, pH 7.4
-
Iodide Buffer: 137 mM NaI, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, pH 7.4
-
Protocol:
-
Cell Plating: Seed the F508del-CFTR/YFP cells into 96- or 384-well microplates and culture until confluent.
-
Compound Incubation:
-
Prepare serial dilutions of test compounds and control compounds in cell culture medium.
-
Add Bamocaftor (e.g., 1 µM) to all wells except for negative controls.
-
Add test compounds to the appropriate wells. Include wells with Bamocaftor alone, Bamocaftor + Tezacaftor/Ivacaftor (positive control), and vehicle (DMSO) alone (negative control).
-
Incubate the plates for 18-24 hours at 37°C to allow for F508del-CFTR correction.
-
-
Assay Execution:
-
Wash the cells with PBS.
-
Add a CFTR-activating cocktail (e.g., 20 µM Forskolin and 50 µM Genistein) in PBS to all wells.
-
Place the plate in a fluorescence plate reader equipped with kinetic read capabilities and injectors.
-
Measure baseline YFP fluorescence (Excitation ~485 nm, Emission ~525 nm).
-
Inject an equal volume of Iodide Buffer into each well.
-
Immediately begin kinetic fluorescence measurements every 1-2 seconds for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the data to the positive and negative controls.
-
Identify "hits" as compounds that significantly increase the rate of iodide influx in the presence of Bamocaftor compared to Bamocaftor alone.
-
Secondary Screen: Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay provides a detailed electrophysiological characterization of CFTR function, including short-circuit current (Isc), which is a direct measure of net ion transport.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells from CF patients, or CFBE41o- cells) grown on permeable supports (e.g., Transwells®)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution: 115 mM NaCl, 25 mM NaHCO3, 2.4 mM K2HPO4, 0.4 mM KH2PO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, gassed with 95% O2/5% CO2 to maintain pH 7.4.
-
CFTR modulators: Bamocaftor, validated hit compounds, Tezacaftor, Ivacaftor
-
Pharmacological agents: Amiloride (ENaC inhibitor), Forskolin (CFTR activator), CFTRinh-172 (CFTR inhibitor)
Protocol:
-
Cell Culture and Treatment:
-
Culture polarized epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Incubate the cells with Bamocaftor alone or in combination with the validated hit compounds for 24-48 hours at 37°C.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chambers, with both apical and basolateral sides bathed in pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate and record the baseline Isc.
-
Add Amiloride to the apical chamber to block sodium channels.
-
Add Forskolin to both chambers to stimulate CFTR.
-
Add the potentiator (e.g., Ivacaftor or a hit compound if it has potentiator activity) to the apical chamber.
-
Add CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to Forskolin and the potentiator.
-
Compare the ΔIsc of cells treated with Bamocaftor combinations to those treated with Bamocaftor alone or other control combinations.
-
Data Presentation
The following tables present representative data from the proposed HTS assays.
Table 1: Representative Data from YFP-Based Halide Influx Assay
| Treatment Condition | Concentration (µM) | Rate of Iodide Influx (RFU/s) | % CFTR Activity (Normalized) |
| Vehicle (DMSO) | - | 5.2 ± 0.8 | 0 |
| Bamocaftor | 1 | 25.6 ± 2.1 | 20 |
| Tezacaftor | 3 | 30.8 ± 2.5 | 25 |
| Ivacaftor | 1 | 10.3 ± 1.2 | 5 |
| Bamocaftor + Ivacaftor | 1 + 1 | 45.9 ± 3.3 | 40 |
| Bamocaftor + Tezacaftor | 1 + 3 | 71.4 ± 5.0 | 65 |
| Bamocaftor + Tezacaftor + Ivacaftor | 1 + 3 + 1 | 107.7 ± 8.2 | 100 |
| Bamocaftor + Hit Compound A | 1 + 5 | 82.1 ± 6.1 | 75 |
| Bamocaftor + Hit Compound B | 1 + 2 | 56.4 ± 4.5 | 50 |
Data are presented as mean ± standard deviation. % CFTR Activity is normalized to the maximal response observed with the triple combination of Bamocaftor, Tezacaftor, and Ivacaftor.
Table 2: Representative Data from Ussing Chamber Assay
| Treatment Condition | Concentration (µM) | Forskolin-Stimulated ΔIsc (µA/cm²) | % WT CFTR Function |
| Vehicle (DMSO) | - | 2.1 ± 0.5 | ~1 |
| Bamocaftor + Ivacaftor | 1 + 1 | 15.8 ± 2.2 | 10 |
| Tezacaftor + Ivacaftor | 3 + 1 | 23.7 ± 3.1 | 15 |
| Bamocaftor + Tezacaftor + Ivacaftor | 1 + 3 + 1 | 47.4 ± 5.5 | 30 |
| Bamocaftor + Hit Compound A + Ivacaftor | 1 + 5 + 1 | 55.3 ± 6.0 | 35 |
| Bamocaftor + Hit Compound B + Ivacaftor | 1 + 2 + 1 | 31.6 ± 4.1 | 20 |
| Wild-Type (WT) CFTR (Reference) | - | ~158.0 | 100 |
Data are presented as mean ± standard deviation. % WT CFTR Function is an approximation based on historical data for wild-type CFTR expressing cells.
Conclusion
The described high-throughput screening assays provide a robust framework for the identification and validation of novel drug combinations featuring Bamocaftor for the treatment of Cystic Fibrosis. The YFP-based halide influx assay is a scalable and sensitive primary screen, while the Ussing chamber assay offers a detailed electrophysiological secondary validation. The successful implementation of this workflow will enable the discovery of synergistic Bamocaftor combinations with the potential to significantly improve therapeutic outcomes for individuals with the F508del-CFTR mutation.
References
- 1. Screening by high‐throughput sequencing for pathogenic variants in cystic fibrosis: Benefit of introducing personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Bamocaftor's Effect on BKCa Channels in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Bamocaftor (B605910), a Class 2 (C2) Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, on the function of large-conductance calcium-activated potassium (BKCa) channels in primary human bronchial epithelial (HBE) cells. Emerging research indicates that Bamocaftor, in addition to its role in correcting CFTR protein folding, also potentiates BKCa channel activity.[1]
Introduction
Bamocaftor (VX-659) is a CFTR corrector that has been investigated for the treatment of cystic fibrosis.[2][3][4] Beyond its effects on CFTR, studies have revealed that Bamocaftor and other C2 correctors can potentiate potassium (K+) secretion across HBE cells through the activation of BKCa channels.[1] This off-target effect is of significant interest as the modulation of BKCa channels in airway epithelia can influence airway surface liquid volume and mucociliary clearance.[1][5] These notes provide detailed protocols for utilizing Ussing chamber and patch-clamp electrophysiology to characterize the potentiation of BKCa channels by Bamocaftor in primary HBE cells.
Data Presentation
Table 1: Qualitative and Comparative Efficacy of Bamocaftor on BKCa Channel Activity
| Compound | Class | Concentration Tested | Observed Effect on K+ Current | Relative Potency |
| Bamocaftor (VX-659) | C2 Corrector | 10 µM | Increase | Less potent than VX-445 and VX-121 |
| VX-445 (Elexacaftor) | C2 Corrector | 10 µM | Increase | More potent than Bamocaftor |
| VX-121 (Vanzacaftor) | C2 Corrector | 10 µM | Increase | More potent than Bamocaftor and VX-445 |
| VX-661 (Tezacaftor) | C1 Corrector | 10 µM | No significant increase | N/A |
| VX-770 (Ivacaftor) | Potentiator | 10 µM | No significant increase | N/A |
This table is a summary of findings reported in the literature, indicating that C2 correctors, including Bamocaftor, stimulate BKCa-mediated currents, while C1 correctors and CFTR potentiators do not exhibit this effect. The potentiation by C2 correctors is inhibited by the specific BKCa channel blocker, paxilline (B40905).[1]
Signaling Pathway and Experimental Logic
The current understanding is that Bamocaftor directly potentiates the BKCa channel, leading to an increase in potassium ion efflux. The following diagrams illustrate the proposed signaling pathway and the logical flow of the experimental validation.
Experimental Protocols
The following are detailed protocols for assessing the effect of Bamocaftor on BKCa channels in primary HBE cells.
Ussing Chamber Electrophysiology
This protocol is designed to measure net ion transport across a polarized monolayer of primary HBE cells.
a. Cell Culture:
-
Culture primary HBE cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to achieve a differentiated, polarized monolayer.
-
Maintain cultures for at least 3-4 weeks to ensure full differentiation.
b. Ussing Chamber Setup:
-
Mount the permeable supports containing the HBE cell monolayers in Ussing chambers.
-
Bathe both the apical and basolateral sides of the monolayer with a Ringer's solution containing (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose.
-
Maintain the temperature at 37°C and continuously gas the solutions with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
To isolate K+ currents, establish a basolateral-to-apical K+ gradient (e.g., 125 mM K+ on the basolateral side and 5 mM K+ on the apical side).
c. Experimental Procedure:
-
Equilibrate the mounted HBE cells in the Ussing chambers for 20-30 minutes.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) (100 µM) to the apical bath.
-
After the current stabilizes, add Bamocaftor (e.g., 10 µM) to the apical bath.
-
Record the change in short-circuit current (Isc), which will reflect K+ secretion.
-
To confirm that the observed current is mediated by BKCa channels, subsequently add a specific BKCa channel blocker, such as paxilline (10 µM) or iberiotoxin (B31492) (100 nM), to the apical bath.
-
Record the inhibition of the Bamocaftor-induced Isc.
d. Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to Bamocaftor.
-
Calculate the percentage of inhibition of the Bamocaftor-induced current by the BKCa blocker.
-
Perform dose-response analysis by applying a range of Bamocaftor concentrations to determine the EC50.
References
- 1. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of elexacaftor and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential BK channel potentiation by vanzacaftor enantiomers enables therapy for modulator-ineligible people with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing CFTR Correction: A Guide to Lentiviral Transduction of F508del-CFTR for Bamocaftor Efficacy Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of cystic fibrosis.
Introduction:
Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder precipitated by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface and a subsequent loss of ion and water transport. Bamocaftor (VX-659) is a next-generation CFTR corrector molecule designed to rescue the processing and trafficking of F508del-CFTR to the cell membrane. This document provides detailed protocols for the lentiviral transduction of human bronchial epithelial (HBE) cells to express F508del-CFTR, enabling robust in vitro platforms for the evaluation of Bamocaftor and other CFTR modulators.
Data Presentation
The efficacy of Bamocaftor, often in combination with other modulators like Tezacaftor and Ivacaftor, has been demonstrated in preclinical and clinical studies. The following tables summarize key quantitative data on the rescue of F508del-CFTR function.
Table 1: Preclinical Efficacy of Bamocaftor in F508del-CFTR Cellular Models
| Assay Type | Cell Line | Treatment | F508del-CFTR Function (% of Wild-Type) | Fold Increase in Mature (Band C) Protein | Reference |
| Ussing Chamber | Primary HBE cells (F508del/F508del) | Bamocaftor + Tezacaftor + Ivacaftor | ~60-70% | Not Reported | [1] |
| Western Blot | CFBE41o- | VX-445 (similar corrector) + VX-809 | Not Applicable | ~4-fold increase in half-life of mature CFTR | [1] |
Table 2: Clinical Efficacy of Bamocaftor in Combination Therapy for Patients with at least one F508del Allele
| Clinical Endpoint | Patient Population | Treatment | Mean Absolute Improvement | Reference |
| Percent Predicted FEV1 (ppFEV1) | F508del/Minimal Function | Bamocaftor + Tezacaftor + Ivacaftor | Up to 13.3 percentage points | [2] |
| Sweat Chloride Concentration | F508del/Minimal Function | Bamocaftor + Tezacaftor + Ivacaftor | Significant reduction | [2] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for F508del-CFTR Expression
This protocol outlines the generation of high-titer lentiviral particles encoding the F508del-CFTR gene.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing F508del-CFTR cDNA
-
2nd or 3rd generation lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, prepare the DNA mixture in Opti-MEM:
-
Transfer plasmid (F508del-CFTR): 10 µg
-
Packaging plasmid (e.g., psPAX2): 7.5 µg
-
Envelope plasmid (e.g., pMD2.G): 2.5 µg
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
(Optional) Virus Concentration: For higher titers, concentrate the viral particles by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C) or by using a commercially available concentration reagent.
-
Aliquoting and Storage: Resuspend the viral pellet in a small volume of sterile PBS or DMEM. Aliquot and store at -80°C.
Protocol 2: Lentiviral Transduction of Human Bronchial Epithelial (HBE) Cells
This protocol describes the stable transduction of HBE cells (e.g., CFBE41o- cell line) with the F508del-CFTR lentivirus.
Materials:
-
Human Bronchial Epithelial cells (e.g., CFBE41o- parental cell line)
-
Lentiviral particles encoding F508del-CFTR
-
Polybrene (8 mg/mL stock)
-
Appropriate cell culture medium (e.g., MEM supplemented with 10% FBS)
-
Selection antibiotic (if the lentiviral vector contains a resistance gene, e.g., puromycin)
Procedure:
-
Cell Seeding: Seed HBE cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
Thaw the F508del-CFTR lentiviral aliquot on ice.
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding fresh culture medium, polybrene to a final concentration of 8 µg/mL, and the desired amount of lentivirus (determine the optimal Multiplicity of Infection (MOI) for your cell line, typically ranging from 1 to 10).
-
Add the transduction medium to the cells.
-
Incubate for 18-24 hours at 37°C.
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh culture medium.
-
Selection (if applicable): 48 hours post-transduction, if using a vector with a selection marker, add the appropriate antibiotic to the culture medium to select for transduced cells.
-
Expansion: Expand the transduced and selected cells to establish a stable F508del-CFTR expressing cell line.
Protocol 3: Western Blot Analysis of F508del-CFTR Correction
This protocol is for assessing the maturation of F508del-CFTR protein following treatment with Bamocaftor.
Materials:
-
F508del-CFTR expressing HBE cells
-
Bamocaftor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels (6% acrylamide)
-
Nitrocellulose or PVDF membranes
-
Primary antibody against CFTR (e.g., clone 596)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate the F508del-CFTR HBE cells and treat with Bamocaftor at the desired concentration for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 6% SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The immature core-glycosylated CFTR (Band B) appears at ~150 kDa, and the mature, complex-glycosylated CFTR (Band C) appears at ~170 kDa. An increase in the intensity of Band C indicates successful correction.[3]
Protocol 4: Ussing Chamber Assay for F508del-CFTR Function
This functional assay measures CFTR-mediated chloride transport across a polarized epithelial monolayer.
Materials:
-
F508del-CFTR expressing HBE cells grown on permeable supports (e.g., Transwell inserts)
-
Bamocaftor
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (B1673556) (to activate CFTR)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (B1667095) (to block epithelial sodium channels)
Procedure:
-
Cell Culture on Permeable Supports: Seed the F508del-CFTR HBE cells on permeable supports and culture them until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Treat the cells with Bamocaftor for 24-48 hours prior to the assay.
-
Mounting in Ussing Chamber: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.
-
Measurement of Short-Circuit Current (Isc):
-
Equilibrate the chambers with Ringer's solution at 37°C and bubble with 95% O2/5% CO2.
-
Measure the baseline Isc.
-
Add amiloride to the apical chamber to inhibit sodium transport.
-
Add forskolin to both chambers to stimulate CFTR-mediated chloride secretion. An increase in Isc indicates CFTR function.
-
Add a CFTR potentiator (e.g., Ivacaftor) to the apical side to maximally stimulate the corrected F508del-CFTR.
-
Finally, add a CFTR inhibitor to confirm that the observed current is CFTR-specific. A decrease in Isc confirms this.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and the inhibitor to quantify CFTR function.
Visualizations
References
Troubleshooting & Optimization
Troubleshooting low solubility of Bamocaftor potassium in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of Bamocaftor (B605910) potassium.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Bamocaftor potassium?
A1: this compound is characterized as a poorly soluble drug. Its predicted water solubility is approximately 0.00193 mg/mL.[1] This low intrinsic solubility can present challenges in the preparation of stock solutions and formulations for in vitro and in vivo studies.
Q2: Why is this compound's solubility a critical factor in research?
A2: The solubility of a drug is a crucial determinant of its bioavailability and therapeutic efficacy.[2][3] For this compound, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, achieving an adequate concentration in solution is essential for accurate and reproducible experimental results, both in understanding its mechanism of action and in developing effective therapeutic formulations.[4][5]
Q3: What are the primary factors influencing the solubility of this compound?
A3: The solubility of this compound, like many poorly soluble compounds, can be influenced by several factors including:
-
pH of the aqueous medium: The ionization state of the molecule can significantly affect its solubility.
-
Temperature: Solubility often increases with temperature, although this can vary.
-
Presence of co-solvents or excipients: The addition of organic solvents or other formulation aids can enhance solubility.
-
Solid-state properties: The crystalline form (polymorphism) of the compound can impact its dissolution rate and solubility.
Q4: Are there any known solvent systems to dissolve Bamocaftor?
A4: Yes, for research purposes, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions of Bamocaftor. One source suggests a solubility of 100 mg/mL in DMSO with the aid of ultrasonication and warming to 60°C. For further dilution into aqueous media, co-solvent systems are often necessary.
Troubleshooting Guide for Low Solubility
This guide provides a systematic approach to troubleshoot and overcome common solubility issues encountered with this compound in aqueous solutions.
Issue 1: this compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
This is a common issue due to the significant drop in solvent power when a DMSO stock is introduced into an aqueous environment.
dot
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocol: Co-solvent and Surfactant Screening
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers containing different co-solvents and/or surfactants.
-
Co-solvent systems:
-
10% Ethanol in Phosphate Buffered Saline (PBS)
-
10% Propylene Glycol in PBS
-
10% PEG 400 in PBS
-
-
Surfactant systems:
-
0.1% (w/v) Tween® 80 in PBS
-
0.1% (w/v) Poloxamer 188 in PBS
-
-
-
Spike the this compound stock solution into each of the prepared buffers to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept constant and minimal (e.g., <0.5%).
-
Visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours) at room temperature and 37°C.
-
Quantify the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
Issue 2: Inconsistent results in cell-based assays.
This may be due to the precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
dot
Caption: Workflow for addressing inconsistent cell-based assay results.
Experimental Protocol: Solubility Assessment in Cell Culture Media
-
Prepare a concentrated stock of this compound in DMSO.
-
Dilute the stock solution to the final working concentration in your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS).
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your experiment.
-
At various time points, take an aliquot and visually inspect for precipitation under a microscope.
-
To quantify the soluble fraction, centrifuge the aliquot at high speed (e.g., 14,000 rpm) to pellet any precipitate.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC, LC-MS/MS).
Data Summary
The following table summarizes key chemical and physical properties of Bamocaftor and its potassium salt.
| Property | Value | Source |
| Bamocaftor | ||
| Molecular Formula | C28H32F3N5O4S | |
| Molecular Weight | 591.6 g/mol | |
| Water Solubility (Predicted) | 0.00193 mg/mL | |
| logP (Predicted) | 4.81 - 6.3 | |
| This compound | ||
| Molecular Formula | C28H31F3KN5O4S | |
| Molecular Weight | 629.7 g/mol |
The following table outlines potential strategies to enhance the aqueous solubility of this compound, based on general principles for poorly soluble drugs.
| Strategy | Description | Key Considerations |
| pH Adjustment | Modifying the pH of the solution can increase the ionization of the compound, thereby enhancing solubility. Bamocaftor has an acidic pKa of 4.21. | The pH must be compatible with the experimental system (e.g., cell viability, assay conditions). |
| Co-solvents | The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. | The type and concentration of the co-solvent must be carefully selected to avoid toxicity or interference with the experiment. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions. | The critical micelle concentration (CMC) must be exceeded. The surfactant should be non-toxic and compatible with the assay. |
| Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility. | The stoichiometry of the complex and the binding constant are important parameters. |
| Nanosuspensions | Reducing the particle size to the nanometer range increases the surface area, which can lead to a higher dissolution rate and apparent solubility. | This requires specialized equipment like high-pressure homogenizers. |
Mechanism of Action Context
Bamocaftor is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein, particularly in the presence of the F508del mutation, to the cell surface. Its therapeutic effect, often in combination with other CFTR modulators like tezacaftor (B612225) and ivacaftor, relies on reaching the target protein in sufficient concentrations. Therefore, overcoming its low aqueous solubility is a fundamental step in both preclinical research and clinical formulation development.
dot
Caption: Bamocaftor's role in the CFTR protein lifecycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. brieflands.com [brieflands.com]
- 4. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Bamocaftor Potassium for CFTR Correction
Welcome to the technical support center for Bamocaftor (B605910) potassium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Bamocaftor potassium in cystic fibrosis transmembrane conductance regulator (CFTR) correction experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Bamocaftor and how does it work?
A1: Bamocaftor (also known as VX-659) is a next-generation CFTR corrector.[1][2][3] It is designed to address defects in the CFTR protein caused by the F508del mutation, the most common mutation in cystic fibrosis. Bamocaftor functions by improving the processing and trafficking of the F508del-CFTR protein, allowing more of it to reach the cell surface where it can function as a chloride channel.[1][4] It is intended for use in combination with other CFTR modulators, such as a first-generation corrector like Tezacaftor and a potentiator like Ivacaftor, to achieve maximal correction of CFTR function.[1][4]
Q2: Why is Bamocaftor used in a triple combination therapy?
A2: The combination of Bamocaftor with a corrector like Tezacaftor and a potentiator like Ivacaftor provides a multi-pronged approach to restoring CFTR function. Bamocaftor and Tezacaftor are believed to have additive effects, suggesting they bind to different sites on the CFTR protein to synergistically improve its folding and trafficking.[4] Once the corrected CFTR protein is at the cell surface, a potentiator like Ivacaftor is necessary to enhance the channel's opening probability, allowing for increased chloride ion transport.[5]
Q3: What is the optimal in vitro concentration of this compound to start with?
A3: Based on studies in primary human bronchial epithelial cells, an effective concentration for Bamocaftor in a triple combination therapy is around 3 µM.[6][7] For initial experiments, a dose-response curve should be generated to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 10 nM to 10 µM is recommended for dose-response studies.
Q4: How should I prepare a stock solution of this compound?
A4: Bamocaftor is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. It is recommended to use sonication to aid dissolution.[2] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no CFTR correction observed | Suboptimal Bamocaftor concentration: The concentration of Bamocaftor may be too low to elicit a significant corrective effect. | Perform a dose-response experiment to determine the EC50 in your specific cell model. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Insufficient incubation time: Corrector effects on protein folding and trafficking are time-dependent. | Increase the incubation time with Bamocaftor. A 24-hour incubation is a common starting point for corrector compounds.[8] | |
| Compound instability or degradation: Bamocaftor may be unstable in the cell culture medium over long incubation periods. | Prepare fresh working solutions of Bamocaftor for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. | |
| High variability between replicate experiments | Inconsistent cell health or density: Variations in cell confluency and viability can impact the response to CFTR modulators. | Ensure consistent cell seeding density and monitor cell health and confluency prior to and during the experiment. |
| Serum protein binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[9] | Consider reducing the serum concentration or using a serum-free medium during the compound incubation period. If serum is necessary, use a consistent batch to minimize variability.[9] | |
| Apparent cellular toxicity | High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%, and ideally at 0.1% or lower. Run a vehicle control with the same DMSO concentration. |
| Off-target effects of the compound: At high concentrations, Bamocaftor may have off-target effects that lead to cytotoxicity.[10] | Determine the cytotoxic concentration of Bamocaftor in your cell line using a cell viability assay (e.g., MTT or LDH assay) and work with concentrations below this threshold. | |
| Precipitation of Bamocaftor in culture medium | Poor solubility at working concentration: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations. | Prepare the final working solution by diluting the DMSO stock in pre-warmed culture medium with vigorous mixing. Visually inspect for any precipitation. If precipitation occurs, consider lowering the final concentration or using a different formulation approach if possible. |
Data Presentation
The following table summarizes effective concentrations of Bamocaftor used in combination with other CFTR modulators to achieve significant F508del-CFTR correction in primary human bronchial epithelial cells.
| Compound Combination | Cell Type | Effective Concentrations | Observed Effect | Reference |
| Bamocaftor, Tezacaftor, Ivacaftor | Primary Human Bronchial Epithelial Cells (F508del/F508del) | Bamocaftor: 3 µM, Tezacaftor: 3 µM, Ivacaftor: 1 µM | Improved F508del-CFTR maturation and function compared to Elexacaftor (B607289)/Tezacaftor/Ivacaftor. | [6][7] |
| Bamocaftor, Tezacaftor, Ivacaftor | Primary Human Bronchial Epithelial Cells (F508del/F508del) | Reduced concentrations (50% and 10% of the above) | Dose-dependent decrease in function and maturation, with 50% concentration retaining significant corrective effect. | [7] |
Experimental Protocols
YFP-Halide Influx Assay for CFTR Corrector Potency
This assay is a high-throughput method to functionally assess the correction of F508del-CFTR at the cell surface.
Materials:
-
Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Cell culture medium (e.g., Coon's modified F-12 medium) with appropriate supplements.
-
This compound, Tezacaftor, and Ivacaftor stock solutions in DMSO.
-
Phosphate Buffered Saline (PBS).
-
Iodide-containing buffer (PBS with 137 mM NaI replacing 137 mM NaCl).
-
Forskolin and Genistein stock solutions.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with injectors.
Procedure:
-
Cell Seeding: Seed the FRT-F508del-CFTR/YFP cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Incubation: The following day, treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM), typically in combination with a fixed concentration of Tezacaftor (e.g., 1 µM). Incubate for 24 hours at 37°C. Include vehicle (DMSO) and positive controls (e.g., a known corrector).
-
Washing: After incubation, wash the cells three times with PBS to remove the corrector compounds.
-
Assay:
-
Add 100 µL of PBS to each well.
-
Place the plate in the fluorescence reader and set the excitation and emission wavelengths for YFP.
-
Record a stable baseline fluorescence for 5-10 seconds.
-
Inject a solution of Forskolin (e.g., final concentration 20 µM) and a potentiator like Genistein (e.g., final concentration 50 µM) or Ivacaftor (e.g., final concentration 1 µM) to activate CFTR.
-
After a short incubation (2-5 minutes), inject the iodide-containing buffer.
-
Measure the rate of YFP fluorescence quenching as iodide enters the cells through activated CFTR channels.
-
-
Data Analysis: The rate of fluorescence quenching is proportional to the amount of functional CFTR at the cell surface. Plot the initial rate of quenching against the concentration of Bamocaftor to generate a dose-response curve and determine the EC50.
Ussing Chamber Assay for Transepithelial Chloride Current
This assay provides a more physiologically relevant measure of CFTR-mediated ion transport across a polarized epithelial monolayer.
Materials:
-
Primary human bronchial epithelial (HBE) cells from a donor with the F508del/F508del genotype, cultured on permeable supports (e.g., Transwell®).
-
Ussing chamber system with electrodes and voltage-clamp amplifier.
-
Ringer's solution.
-
This compound, Tezacaftor, and Ivacaftor stock solutions in DMSO.
-
Amiloride, Forskolin, and a CFTR inhibitor (e.g., CFTRinh-172) stock solutions.
-
Gas lift with 95% O2 / 5% CO2.
Procedure:
-
Cell Culture: Culture primary HBE cells on permeable supports until a polarized, differentiated monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Incubation: Treat the HBE cell cultures with this compound (e.g., 3 µM) in combination with Tezacaftor (e.g., 3 µM) for 24-48 hours.
-
Ussing Chamber Mounting: Mount the permeable supports in the Ussing chambers, with the apical and basolateral sides bathed in Ringer's solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Short-Circuit Current (Isc) Measurement:
-
Allow the baseline Isc to stabilize.
-
Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Once a new stable baseline is reached, add Forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR.
-
Add a potentiator, Ivacaftor (e.g., 1 µM), to the apical chamber to maximally stimulate the corrected CFTR.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to the CFTR agonist and inhibitor is a measure of the corrected CFTR function. Compare the Isc from Bamocaftor-treated cells to vehicle-treated controls.
Visualizations
Caption: Mechanism of F508del-CFTR correction by combination therapy.
Caption: Workflow for the YFP-Halide Influx Assay.
Caption: Ussing Chamber experimental workflow for CFTR function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bamocaftor | CFTR | TargetMol [targetmol.com]
- 3. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cff.org [cff.org]
- 6. Effect of elexacaftor and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
Impact of treatment duration with Bamocaftor potassium on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bamocaftor (B605910) potassium in their experiments. The information is tailored for scientists and drug development professionals to address specific issues that may arise, particularly concerning the impact of treatment duration on experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Bamocaftor potassium, presented in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected CFTR function after short-duration treatment.
-
Question: We treated our F508del-CFTR expressing cells with a this compound-containing regimen for 2-6 hours, but the observed CFTR-dependent chloride transport in our Ussing chamber assay is highly variable and lower than published data. What could be the cause?
-
Answer: The corrective effect of this compound on F508del-CFTR is time-dependent. Shorter incubation periods (2-6 hours) may not be sufficient to achieve maximal correction of the misfolded protein and its trafficking to the cell membrane. A recent study demonstrated that while some functional correction is observed after 2 hours, the effect is significantly more pronounced and stable after 24 hours of treatment.[1]
-
Troubleshooting Steps:
-
Extend Incubation Time: Increase the treatment duration to at least 24 hours to allow for optimal F508del-CFTR correction and trafficking.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24, and 48 hours) to determine the optimal incubation time for your specific cell model and experimental conditions.
-
Verify Compound Stability: Ensure the stability of this compound in your cell culture medium over the extended incubation period. While generally stable, prolonged incubation at 37°C could lead to some degradation. Consider a medium change with fresh compound for experiments exceeding 48 hours.
-
-
Issue 2: Observing off-target effects or unexpected changes in cellular physiology.
-
Question: We are observing changes in potassium channel activity in our cells treated with this compound, which is confounding our CFTR-related measurements. Is this a known issue?
-
Answer: Yes, Bamocaftor and other second-generation CFTR correctors have been shown to have off-target effects on other ion channels, specifically the large-conductance calcium-activated potassium (BKCa) channels.[2] This can lead to increased potassium secretion, which might interfere with assays focused on chloride transport.
-
Troubleshooting Steps:
-
Use Specific Channel Blockers: To isolate CFTR-dependent currents in your Ussing chamber experiments, use specific BKCa channel blockers such as paxilline (B40905) or iberiotoxin (B31492) in your assay buffer.
-
Control Experiments: Include control experiments with cell lines that do not express CFTR to characterize the off-target effects of this compound on other ion channels present in your cells.
-
Dose-Response Analysis: Perform a dose-response analysis to identify a concentration of this compound that provides sufficient CFTR correction with minimal off-target effects.
-
-
Issue 3: High variability in experimental replicates despite standardized protocols.
-
Answer: Variability in CFTR corrector experiments can arise from several factors, including cell culture conditions, passage number, and the inherent biological variability of the cells. The timing of the treatment in relation to the cell confluence and differentiation state can also play a significant role.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell seeding densities, passage numbers, and culture conditions. Ensure cells have formed a well-differentiated, polarized monolayer before initiating treatment.
-
Optimize Treatment Initiation: Start the this compound treatment at a consistent time point in your cell culture protocol, for example, a specific number of days post-seeding or post-confluence.
-
Increase Replicate Number: If variability persists, increasing the number of biological and technical replicates can help to improve the statistical power of your experiments.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[3] It is designed to rescue the function of misfolded CFTR protein, particularly the F508del mutation, by aiding in its proper folding and trafficking to the cell surface, thereby increasing the number of functional chloride channels.[3]
-
-
Q2: Why is this compound typically used in combination with other CFTR modulators?
-
A2: this compound is a "corrector" that increases the amount of CFTR protein at the cell surface.[4] It is often combined with a "potentiator," such as ivacaftor, which enhances the channel opening probability of the CFTR protein that has reached the cell membrane. This combination of a corrector and a potentiator leads to a more significant overall increase in CFTR function. Bamocaftor has been studied in a triple combination with tezacaftor (B612225) (another corrector) and ivacaftor.
-
Experimental Design and Protocols
-
Q3: What is the recommended treatment duration for in vitro experiments with this compound?
-
A3: For maximal correction of F508del-CFTR, a treatment duration of at least 24 hours is recommended. Shorter durations may result in sub-optimal and more variable outcomes. However, the optimal duration can be cell-type dependent, and a preliminary time-course study is advisable.
-
-
Q4: What are the key considerations when designing a Ussing chamber experiment to evaluate this compound?
-
A4: Key considerations include:
-
Treatment Duration: As discussed, ensure a sufficient incubation period for CFTR correction.
-
Pharmacological Tools: Use a logical sequence of pharmacological agents, including a sodium channel blocker (e.g., amiloride), a CFTR activator (e.g., forskolin), a CFTR potentiator (e.g., ivacaftor), and a CFTR inhibitor (e.g., CFTRinh-172) to specifically measure CFTR-mediated currents.
-
Off-Target Controls: Be mindful of potential off-target effects and consider using appropriate blockers if necessary.
-
Baseline Stability: Ensure a stable baseline current before adding any pharmacological agents.
-
-
Data Presentation
The following tables summarize the impact of treatment duration on F508del-CFTR maturation and function based on published data.
Table 1: Effect of Bamocaftor/Tezacaftor/Ivacaftor (BTI) Treatment Duration on F508del-CFTR Maturation
| Treatment Duration | Mature CFTR (Band C) Intensity (% of 24h BTI) |
| 2 hours | ~50% |
| 6 hours | ~75% |
| 24 hours | 100% |
Data are approximate and synthesized from findings in relevant literature for illustrative purposes.
Table 2: Effect of Bamocaftor/Tezacaftor/Ivacaftor (BTI) Treatment Duration on F508del-CFTR Function (Ussing Chamber)
| Treatment Duration | CFTR-dependent Current (ΔIsc) (% of 24h BTI) |
| 2 hours | ~40-50% |
| 6 hours | ~60-70% |
| 24 hours | 100% |
Data are approximate and synthesized from findings in relevant literature for illustrative purposes.
Experimental Protocols
1. Western Blot for CFTR Maturation
This protocol is used to assess the extent of F508del-CFTR correction by analyzing the ratio of the mature, complex-glycosylated form (Band C) to the immature, core-glycosylated form (Band B).
-
Cell Culture and Treatment:
-
Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and culture until they reach the desired confluence.
-
Treat the cells with the this compound-containing regimen (and vehicle control) for the desired durations (e.g., 2, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for Band B and Band C using densitometry software.
-
Calculate the maturation ratio (Band C / (Band B + Band C)) or the intensity of Band C relative to a loading control.
-
2. Ussing Chamber Assay for CFTR Function
This protocol measures CFTR-mediated chloride secretion across a polarized epithelial monolayer.
-
Cell Culture on Permeable Supports:
-
Seed F508del-CFTR expressing cells on permeable supports (e.g., Transwell inserts) and culture until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent and polarized monolayer.
-
Treat the cells with the this compound-containing regimen for the desired duration (e.g., 24 hours).
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed physiological saline solution.
-
Maintain the temperature at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
-
Pharmacological Additions (Sequential):
-
Amiloride: Add to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin: Add to both chambers to activate CFTR through cAMP stimulation.
-
Ivacaftor: Add to both chambers to potentiate the activity of the corrected CFTR channels.
-
CFTRinh-172: Add to the apical chamber to inhibit the CFTR-specific current.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) after the addition of each compound.
-
The forskolin- and ivacaftor-stimulated, CFTRinh-172-inhibited current represents the functional CFTR-mediated chloride secretion.
-
Mandatory Visualizations
Caption: CFTR protein processing and the action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bamocaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
Identifying and mitigating off-target effects of Bamocaftor potassium in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of Bamocaftor (B605910) potassium (VX-659) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Bamocaftor potassium?
Bamocaftor is a Class 2 (C2) corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Its primary function is to improve the folding, processing, and trafficking of mutant CFTR, particularly the F508del variant, to the cell surface, thereby increasing the quantity of functional chloride channels.[3][4][5]
Q2: Are there known off-target effects for this compound?
Yes. A significant off-target interaction has been identified for Bamocaftor and other Class 2 CFTR correctors. Bamocaftor has been shown to potentiate the large-conductance calcium-activated potassium channel (BKCa, KCa1.1).[1][6] While this may have beneficial effects in airway epithelia, its activity on BKCa channels in other tissues could lead to unintended physiological consequences, such as vasorelaxation or altered neuronal excitability.[1][6]
Q3: Why was Bamocaftor (VX-659) not selected for the final triple-combination therapy (Trikafta)?
Vertex Pharmaceuticals ultimately selected Elexacaftor (VX-445) over Bamocaftor for its triple-combination therapy. This decision was based on a more favorable overall safety and toxicological profile for Elexacaftor, despite only minor differences in efficacy.[3][5] This suggests that internal preclinical studies may have revealed other off-target effects or a toxicity profile that made Bamocaftor a less desirable candidate for clinical development.
Q4: What are the general strategies to identify potential off-target effects of a compound like Bamocaftor in vitro?
Identifying off-target effects is a critical step in preclinical drug development.[7][8] General strategies include:
-
Computational Profiling: Using in silico methods to predict potential off-target interactions based on the chemical structure of the compound.[8][9]
-
Broad Panel Screening: Testing the compound against a large panel of receptors, enzymes, ion channels, and transporters to identify unintended interactions.[7]
-
Proteome-wide Profiling: Employing techniques like thermal proteome profiling (TPP) or chemical proteomics to identify all cellular targets of the compound in an unbiased manner.
-
Phenotypic Screening: Assessing the overall effect of the compound on cellular phenotypes to uncover unexpected biological activities.[10]
-
Orthogonal Validation: Confirming an observed phenotype using structurally unrelated inhibitors of the same target or genetic approaches like RNAi or CRISPR/Cas9 to ensure the effect is on-target.[11]
Troubleshooting Guide
Q1: I am observing a cellular phenotype in my experiment that is inconsistent with CFTR correction. Could this be an off-target effect of Bamocaftor?
It is possible. Inconsistent or unexpected phenotypes are common indicators of off-target activity.[11] For example, given Bamocaftor's known effect on BKCa channels, you might observe changes in cellular processes regulated by potassium flux or membrane potential that are independent of CFTR function.
Troubleshooting Workflow:
-
Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly different from those required for CFTR correction. Off-target effects often have a different potency profile.
-
Use Orthogonal Controls:
-
Structurally Different Corrector: Use a CFTR corrector with a different chemical scaffold (e.g., a Class 1 corrector like Tezacaftor) to see if the same phenotype is produced.
-
Genetic Knockdown: Use siRNA or shRNA to knock down CFTR expression. If the phenotype persists in the presence of Bamocaftor but in the absence of its primary target, the effect is likely off-target.
-
-
Inhibit the Suspected Off-Target: If you suspect an interaction with a specific pathway (e.g., BKCa channels), use a known inhibitor for that target (e.g., paxilline (B40905) or iberiotoxin (B31492) for BKCa) in conjunction with Bamocaftor.[6] If the inhibitor reverses the unexpected phenotype, it confirms the off-target interaction.
Q2: My results with Bamocaftor vary between different cell lines. Why is this happening?
This could be due to several factors, including off-target effects. Different cell lines have varying expression profiles of proteins. A cell line might express a particular off-target protein at high levels, making it more susceptible to Bamocaftor's unintended effects, while another may not express it at all.
Troubleshooting Steps:
-
Characterize Your Cell Lines: Perform baseline expression analysis (e.g., qPCR or Western blot) for the primary target (CFTR) and suspected off-targets (like KCa1.1) in the cell lines you are using.
-
Titrate Concentrations: Perform careful dose-response curves in each cell line. The effective concentration for on-target versus off-target effects may differ depending on the relative expression levels of the target proteins.
-
Simplify the System: If possible, use a heterologous expression system (e.g., HEK293 cells engineered to express only the F508del-CFTR) to isolate the on-target effects from the confounding variables present in more complex cell lines.
Q3: How can I proactively mitigate the known off-target effects of Bamocaftor on BKCa channels in my experiments?
To isolate the on-target CFTR correction effects of Bamocaftor, you can pharmacologically block its known off-target.
Mitigation Strategy:
-
Co-treatment with an Antagonist: Pre-incubate your cells with a specific BKCa channel antagonist, such as paxilline (typically at ~10 µM), before adding Bamocaftor.[6] This will block the off-target pathway and allow you to observe the effects stemming solely from CFTR correction.
-
Use the Lowest Effective Concentration: Conduct a thorough dose-response experiment to find the lowest concentration of Bamocaftor that provides sufficient CFTR correction.[11] This minimizes the engagement of lower-affinity off-targets.
Quantitative Data Summary
The primary quantitative data available regarding Bamocaftor's off-target effects relates to its potentiation of BKCa channels compared to other Class 2 correctors.
| Compound | Target Class | Relative Potency for BKCa Activation | Reference |
| Vanzacaftor (VX-121) | C2 CFTR Corrector | High | [6] |
| Elexacaftor (VX-445) | C2 CFTR Corrector | Medium | [6] |
| Bamocaftor (VX-659) | C2 CFTR Corrector | Low | [6] |
Note: This relative potency was determined via Ussing chamber short-circuit current experiments on F508del CFTR human bronchial epithelial cells.[6]
Experimental Protocols
1. Protocol: Ussing Chamber Assay to Differentiate On-Target vs. Off-Target Ion Channel Activity
Objective: To measure Bamocaftor's effect on CFTR-mediated chloride secretion while controlling for off-target effects on BKCa-mediated potassium secretion.
Methodology:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR on permeable supports until fully differentiated and polarized.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents net ion transport.
-
Off-Target Inhibition (Control Group): To the apical and basolateral chambers of the control group, add a BKCa channel inhibitor like paxilline and allow it to equilibrate.
-
Compound Addition: Add Bamocaftor to the apical side of both test and control chambers.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., forskolin (B1673556) and genistein) to the apical chamber.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.
-
Data Analysis: Compare the change in Isc in response to the CFTR agonist cocktail in the presence and absence of the BKCa inhibitor. A significant difference would indicate a contribution from the off-target pathway.
2. Protocol: Thermal Proteome Profiling (TPP) for Unbiased Target Identification
Objective: To identify all cellular proteins that physically interact with Bamocaftor.
Methodology:
-
Cell Treatment: Treat intact cells with either Bamocaftor or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat aliquots of the cell lysates across a range of temperatures (e.g., 37°C to 67°C). Drug binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11]
-
Protein Separation: Centrifuge the samples to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.[11]
-
Protein Quantification: Collect the soluble fraction and prepare the proteins for mass spectrometry analysis.
-
Data Analysis: Identify and quantify the proteins in the soluble fraction from each temperature point. Plot the abundance of each protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature for a specific protein in the Bamocaftor-treated group indicates direct target engagement.[11]
Visualizations
Caption: On-target vs. known off-target pathways of Bamocaftor.
Caption: Troubleshooting workflow for a suspected off-target effect.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
References
- 1. Bamocaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bamocaftor | CFTR | TargetMol [targetmol.com]
- 5. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach | PLOS One [journals.plos.org]
- 6. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
Addressing experimental variability in Bamocaftor potassium Ussing chamber data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bamocaftor potassium in Ussing chamber experiments to address experimental variability and ensure data integrity.
Troubleshooting Guides
This section addresses specific issues that may arise during Ussing chamber experiments with this compound. The guides are presented in a question-and-answer format to facilitate problem-solving.
Question: Why am I observing a high degree of variability in my baseline short-circuit current (Isc) readings between different experiments?
Answer: High baseline Isc variability can stem from several factors. Firstly, ensure consistent cell culture conditions, as variations in cell density, differentiation state, and passage number can significantly impact baseline electrophysiological properties. Secondly, meticulous preparation of the Ussing chamber system is critical. Inconsistent cleaning procedures can lead to residual detergents or previously used compounds affecting the epithelial monolayer. It is recommended to wash chambers thoroughly, for instance with a sodium phosphate (B84403) tribasic solution followed by a dilute hydrochloric acid rinse, to avoid cross-contamination from lipophilic compounds like some CFTR modulators.[1] Finally, ensure that the buffer composition, temperature (37°C), and pH (7.4) are strictly controlled and consistent across all experiments, as minor deviations can alter ion channel activity.
Question: My forskolin-stimulated Isc in the presence of this compound is lower than expected, or I see no potentiation. What could be the cause?
Answer: Insufficient potentiation of the forskolin-stimulated current can be due to several reasons. Ensure that the this compound and other modulators are fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted to the final working concentration in the Ussing chamber buffer. Inadequate dissolution can lead to a lower effective concentration. The incubation time with this compound is also a critical parameter. As a corrector, it requires sufficient time to rescue the trafficking of the CFTR protein to the cell membrane. A typical incubation period is 24-48 hours.[1] Also, confirm the viability and responsiveness of your epithelial cell model. It is advisable to include a positive control with a known CFTR potentiator to ensure the cells are capable of a robust response.
Question: I am observing an unexpected secondary current after the addition of this compound, even before the addition of forskolin. What could be happening?
Answer: This could be indicative of an off-target effect of this compound. Research has shown that some Class 2 CFTR correctors, including Bamocaftor (VX-659), can potentiate the activity of large-conductance calcium-activated potassium channels (BKCa).[2] This would result in an outward potassium current that could be misinterpreted as a change in chloride secretion. To investigate this, you can use a specific BKCa channel blocker, such as paxilline, prior to the addition of this compound. If the secondary current is abolished by the blocker, it confirms an off-target effect on BKCa channels.[2]
Question: My transepithelial electrical resistance (TEER) values are inconsistent or drop significantly during the experiment. How can I address this?
Answer: Inconsistent or dropping TEER values are often indicative of a compromised epithelial barrier. Ensure that the mounting of the cell culture insert in the Ussing chamber is done carefully to avoid any edge damage, which can create a leak. The formation of a tight monolayer with a high initial TEER (>300 Ω·cm²) is crucial before starting the experiment.[1] Also, check for bubbles in the chamber, as they can disrupt the current flow and affect TEER readings. Maintaining physiological conditions, including temperature and oxygenation (95% O2 / 5% CO2), is vital for cell health and barrier integrity throughout the experiment.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in Ussing chamber experiments.
What is the mechanism of action of this compound?
Bamocaftor (also known as VX-659) is a Class 2 Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector.[2] Its primary mechanism of action is to correct the misfolding and processing of the F508del-CFTR protein, the most common mutation in cystic fibrosis.[3] By aiding in the proper folding of the protein within the endoplasmic reticulum, Bamocaftor facilitates its trafficking to the cell surface, thereby increasing the density of functional CFTR channels in the apical membrane of epithelial cells.[3]
Why is this compound used in combination with other CFTR modulators like tezacaftor (B612225) and ivacaftor (B1684365)?
Bamocaftor is often used in a triple combination therapy with another corrector, tezacaftor, and a potentiator, ivacaftor. This combination approach addresses multiple defects of the F508del-CFTR protein. While Bamocaftor and tezacaftor act as correctors to increase the number of CFTR channels at the cell surface, ivacaftor is a potentiator that increases the channel's open probability, allowing for greater chloride ion transport.[4] This synergistic action leads to a more robust restoration of CFTR function than what can be achieved with a single agent.
What are the expected qualitative changes in Ussing chamber parameters after successful treatment with a this compound-containing regimen?
Following successful treatment of F508del-CFTR expressing epithelial cells with a Bamocaftor-containing triple combination therapy, you should observe a significant increase in the forskolin-stimulated short-circuit current (Isc). This indicates an increase in CFTR-mediated chloride secretion. Concurrently, you may observe a decrease in the transepithelial electrical resistance (TEER), reflecting the opening of the CFTR channels. The magnitude of these changes will depend on the specific cell model and experimental conditions.
How can I confirm that the observed current is specifically due to CFTR activity?
To confirm that the observed increase in Isc is CFTR-specific, a CFTR inhibitor should be added at the end of the experiment. A commonly used inhibitor is CFTRinh-172.[1] A significant reduction in the stimulated current upon addition of the inhibitor confirms that the measured current is indeed mediated by CFTR channels.[1]
Data Presentation
The following tables summarize representative quantitative data from Ussing chamber experiments on human bronchial epithelial cells homozygous for the F508del-CFTR mutation. The data for the Bamocaftor-containing combination is illustrative and based on reports of its improved efficacy compared to the Elexacaftor/Tezacaftor/Ivacaftor (ETI) combination.
Table 1: Representative Short-Circuit Current (Isc) Data
| Treatment Condition | Baseline Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 10.5 ± 2.1 | 2.3 ± 0.8 | -1.9 ± 0.6 |
| Elexacaftor/Tezacaftor/Ivacaftor | 12.1 ± 2.5 | 25.8 ± 4.3 | -22.5 ± 3.9 |
| Bamocaftor/Tezacaftor/Ivacaftor (Illustrative) | 12.5 ± 2.8 | 30.2 ± 5.1 | -27.8 ± 4.7 |
Values are presented as mean ± standard deviation.
Table 2: Representative Transepithelial Electrical Resistance (TEER) Data
| Treatment Condition | Baseline TEER (Ω·cm²) | TEER after Forskolin Stimulation (Ω·cm²) |
| Vehicle (DMSO) | 450 ± 55 | 435 ± 52 |
| Elexacaftor/Tezacaftor/Ivacaftor | 430 ± 60 | 310 ± 45 |
| Bamocaftor/Tezacaftor/Ivacaftor (Illustrative) | 425 ± 58 | 280 ± 40 |
Values are presented as mean ± standard deviation.
Experimental Protocols
This section provides a detailed methodology for assessing the function of F508del-CFTR in response to this compound using an Ussing chamber.
Cell Culture:
-
Human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface for at least 21 days to allow for full differentiation and polarization.
-
For corrector treatment, the culture medium is supplemented with this compound (e.g., 3 µM), Tezacaftor (e.g., 18 µM), and Ivacaftor (e.g., 1 µM) for 24-48 hours prior to the Ussing chamber experiment. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
Ussing Chamber Protocol:
-
System Preparation: Pre-warm the Ussing chamber system to 37°C. Prepare fresh Krebs-Bicarbonate Ringer (KBR) solution and continuously bubble with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Mounting: Carefully mount the permeable support with the differentiated epithelial monolayer into the Ussing chamber slider, ensuring a leak-proof seal.
-
Equilibration: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution. Allow the system to equilibrate for 15-30 minutes until a stable baseline Isc and TEER are achieved.
-
Pharmacological Additions (in sequential order):
-
Amiloride (100 µM, apical): To block the epithelial sodium channel (ENaC) and isolate the chloride current. Wait for the Isc to stabilize at a new, lower baseline.
-
Forskolin (10 µM, apical and basolateral): To increase intracellular cAMP and activate CFTR channels. Record the peak Isc response.
-
CFTRinh-172 (10 µM, apical): To specifically inhibit CFTR-mediated current and confirm the specificity of the response.
-
-
Data Analysis: Calculate the change in short-circuit current (ΔIsc) in response to each pharmacological agent by subtracting the baseline current before the addition of the agent from the peak or stable current after its addition. Compare the ΔIsc between the vehicle-treated and Bamocaftor-treated groups.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to this compound Ussing chamber experiments.
Caption: Mechanism of action for the Bamocaftor/Tezacaftor/Ivacaftor combination therapy.
Caption: Standard pharmacological workflow for a CFTR Ussing chamber experiment.
Caption: A logical workflow for troubleshooting unexpectedly low Isc responses.
References
- 1. Short-term consequences of F508del-CFTR thermal instability on CFTR-dependent transepithelial currents in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Bamocaftor potassium stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bamocaftor potassium, a CFTR corrector. The information is designed to address common stability issues encountered during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Bamocaftor (also known as VX-659) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It is designed to address defects in CFTR protein processing and trafficking, particularly for the F508del mutation, the most common mutation in cystic fibrosis.[2][3] By improving the folding and stability of the mutant CFTR protein, Bamocaftor helps increase the amount of functional protein at the cell surface, leading to enhanced chloride ion transport.[3] It is often used in combination with other CFTR modulators, such as tezacaftor (B612225) and ivacaftor, to achieve a more robust clinical effect.[4]
Q2: What are the recommended storage and handling conditions for this compound stock solutions?
For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing solutions, if precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Q3: I am observing inconsistent results in my long-term cell culture experiments with this compound. What are the potential stability issues?
Inconsistent results in long-term cell culture experiments are often linked to the stability of the small molecule in the culture medium. Several factors can contribute to the degradation of this compound over time:
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contain various enzymes like esterases and proteases that can metabolize the compound.
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.
-
Binding to Media Components: Small molecules can bind to proteins (e.g., albumin in FBS) and other components in the media, reducing their effective concentration and apparent stability.
-
Adsorption to Plasticware: Compounds may adsorb to the surface of cell culture plates and other plasticware, leading to a decrease in the available concentration.
Q4: How can I assess the stability of this compound in my specific cell culture setup?
Since specific, long-term stability data for this compound in various cell culture media is not extensively published, it is recommended to perform an in-house stability study. A general protocol for this is provided in the "Experimental Protocols" section below. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at different time points using an analytical method like LC-MS/MS.
Troubleshooting Guide
This guide addresses common problems researchers may encounter when using this compound in long-term cell culture.
| Problem | Potential Cause | Troubleshooting Steps |
| Decreased or loss of compound efficacy over time. | Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment. | 1. Replenish the medium: For long-term experiments, consider replacing the medium with freshly prepared this compound solution every 24-48 hours. 2. Reduce serum concentration: If possible, use a lower percentage of serum or switch to a serum-free medium to minimize enzymatic degradation. 3. Perform a stability study: Follow the protocol provided below to determine the degradation rate of this compound in your specific experimental conditions. |
| High variability between replicate wells or experiments. | Inconsistent compound concentration: This could be due to precipitation, adsorption to plasticware, or uneven distribution in the medium. | 1. Ensure complete dissolution: After thawing, ensure the stock solution is fully dissolved by vortexing. Visually inspect for any precipitate before diluting into the culture medium. 2. Pre-coat plates (optional): For compounds known to be "sticky," pre-incubating plates with a protein solution (like sterile BSA) might reduce non-specific binding. 3. Consistent mixing: Ensure thorough but gentle mixing when adding the compound to the culture medium and when plating cells. |
| Observed cytotoxicity at expected therapeutic concentrations. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Compound degradation products: Degradants of this compound could be more toxic than the parent compound. | 1. Limit DMSO concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.[5] 2. Run a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. 3. Assess cell viability: Perform a cell viability assay (e.g., MTT or resazurin-based assay) to determine the cytotoxic effects of the compound and its solvent at various concentrations and time points. A general protocol is provided below. |
| Inconsistent CFTR correction in cellular assays. | Cellular factors: The response to CFTR correctors can vary between different cell lines and even between passages of the same cell line.[6] Interaction with other compounds: The potentiator used in combination with Bamocaftor could potentially impact its stability or efficacy.[7] | 1. Standardize cell culture conditions: Use cells at a consistent passage number and confluency. 2. Optimize compound concentrations: Perform dose-response experiments to determine the optimal concentrations of this compound and any other modulators in your specific cell model. 3. Review literature for known interactions: Be aware of potential interactions between different CFTR modulators that might affect experimental outcomes. |
Quantitative Data Summary
While specific quantitative stability data for this compound in long-term cell culture is limited in publicly available literature, the following table summarizes general stability-related parameters for small molecules in typical cell culture conditions. Researchers are encouraged to generate their own data using the provided protocols.
| Parameter | Condition | Typical Observation for Small Molecules | Relevance to this compound |
| Stock Solution Stability (in DMSO) | -20°C | Stable for up to 1 month.[1] | Recommended for short-term storage. |
| -80°C | Stable for up to 6 months.[1] | Recommended for long-term storage. | |
| Working Solution Stability (in cell culture medium) | 37°C, 5% CO2 | Highly variable; can range from hours to days. Degradation is common. | Stability should be empirically determined. Frequent media changes are advisable for long-term experiments. |
| Effect of Serum (e.g., 10% FBS) | 37°C, 5% CO2 | Can decrease stability due to enzymatic degradation or increase apparent stability through protein binding. | The impact of serum on this compound stability should be tested. |
| DMSO Concentration | In cell culture | Recommended to be <0.5%, ideally <0.1% to avoid cytotoxicity.[5] | Essential to maintain cell health and obtain reliable data. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) (ACN), cold
-
Internal standard (a structurally similar, stable compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions:
-
Dilute the stock solution in your complete cell culture medium to the final working concentration (e.g., 10 µM).
-
Prepare a similar working solution in PBS to assess inherent chemical stability.
-
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and halt degradation.
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t½).
-
Protocol 2: Assessment of this compound Cytotoxicity
This protocol uses a resazurin-based assay to determine the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to cover a wide range of concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
CFTR Protein Processing and Trafficking Pathway
Caption: Bamocaftor's role in the CFTR protein processing and trafficking pathway.
Experimental Workflow for Assessing Compound Stability
Caption: Workflow for determining the stability of this compound in cell culture.
Troubleshooting Logic for Inconsistent Results
Caption: Logic diagram for troubleshooting inconsistent results with this compound.
References
- 1. cff.org [cff.org]
- 2. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction non grata between CFTR’s correctors and potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Bamocaftor potassium precipitation in experimental buffers
Welcome to the technical support center for Bamocaftor potassium. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experimental settings. Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (169.02 mM) being achievable.[1] To ensure complete dissolution, gentle warming (up to 60°C) and sonication can be used.[1] It is also advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]
Q2: My this compound is precipitating after I dilute my DMSO stock solution into an aqueous buffer like PBS. Why is this happening?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, Tris, HEPES) is a common issue for hydrophobic compounds like Bamocaftor. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in water. When the DMSO stock is added to the buffer, the solvent environment changes dramatically from organic to aqueous, causing the compound to exceed its solubility limit in the aqueous medium and form a precipitate.
Q3: What is the maximum concentration of this compound I can use in my cell-based assay?
A3: The maximum final concentration of this compound that can be used without precipitation will depend on the specific composition of your cell culture medium, including the percentage of serum. Serum proteins, like albumin, can sometimes help to increase the apparent solubility of hydrophobic compounds. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A solubility test in your specific cell culture medium is recommended to determine the maximum working concentration that remains precipitate-free during your experiment's duration.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered when preparing aqueous solutions of this compound from a DMSO stock.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | • Reduce the Final Concentration: This is the most direct way to prevent precipitation. • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. Add the DMSO stock to a smaller volume of buffer while vortexing, then gradually add more buffer. • Increase Final DMSO Concentration: If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1%) may help maintain solubility. However, always run a vehicle control to check for solvent effects. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is slowly precipitating out of the supersaturated solution. | • Prepare Fresh Solutions: Prepare the final working solution immediately before use. • Maintain Temperature: Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. |
| Precipitation is observed in cell culture media. | The complex composition of the media (salts, pH, proteins) is affecting solubility. | • Leverage Serum: If your experiment uses serum, try pre-diluting the DMSO stock in a small volume of serum-containing media before adding it to the rest of the culture. Serum proteins can help to stabilize the compound. • Conduct a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (time, temperature, CO2). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 629.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming block or water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.297 mg.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 6.297 mg of compound.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to 37-60°C to facilitate dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffers
Materials:
-
10 mM this compound stock solution in DMSO
-
Target aqueous buffer (e.g., PBS, Tris-HCl, HEPES), pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
Add the required volume of the pre-warmed aqueous buffer to a sterile tube.
-
While continuously and vigorously vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution drop-wise to the buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Continue to vortex for another 30-60 seconds after adding the stock solution to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If a precipitate is observed, it may be necessary to lower the final concentration.
Data Presentation
While specific solubility data for this compound in various aqueous buffers is not publicly available, the following table summarizes the known solvent and formulation information.
| Solvent/Formulation | Concentration | Notes | Reference |
| In Vitro | |||
| DMSO | 100 mg/mL (169.02 mM) | Ultrasonic and warming to 60°C can aid dissolution. Use newly opened, anhydrous DMSO. | |
| In Vivo | |||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.23 mM) | Results in a clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.23 mM) | Results in a clear solution. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBS | General Formula | Recommended for animal experiments when no specific literature is available. Solvents should be added sequentially. |
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Simplified CFTR Protein Signaling Pathway
Caption: Mechanism of action of this compound as a CFTR protein corrector.
References
Interpreting unexpected results in Bamocaftor potassium electrophysiology
Welcome to the technical support center for researchers utilizing Bamocaftor potassium in electrophysiological studies. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you interpret unexpected results during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter when performing electrophysiology experiments with this compound.
Question 1: We are seeing a much larger and faster-activating outward current than expected after applying Bamocaftor to our F508del-CFTR expressing cells. Is this an unusually potent correction of CFTR?
Answer:
While Bamocaftor is a CFTR corrector, observing an unexpectedly large and rapid outward current may not be solely due to CFTR activity. Bamocaftor, like other Class 2 (C2) correctors, has been shown to potentiate the activity of the large-conductance calcium-activated potassium channel (BKCa).[1][2][3] This off-target effect can lead to a significant potassium (K+) current that can be mistaken for or mask the intended chloride (Cl-) current through corrected CFTR channels.
Troubleshooting Steps:
-
Ion Selectivity: Confirm the ion selectivity of the observed current. The reversal potential of the current will indicate the primary ion being conducted. A reversal potential near the equilibrium potential for K+ (typically negative, e.g., -80mV) suggests a K+ channel, whereas a reversal potential near the Cl- equilibrium potential (often near 0mV in symmetrical Cl- solutions) indicates a Cl- channel like CFTR.
-
Pharmacological Inhibition: Use specific channel blockers to dissect the components of the current.
-
Apply Paxilline (B40905) (typically 1-10 µM), a specific BKCa channel blocker.[4][5] If the large outward current is significantly reduced, it confirms the involvement of BKCa channels.
-
Following paxilline application, use a specific CFTR inhibitor, such as CFTRinh-172 (typically 5-10 µM), to confirm the presence of the corrected CFTR current.
-
Question 2: The current-voltage (I-V) relationship of the current we are measuring after Bamocaftor treatment is not linear as we would expect for CFTR. What could be the cause?
Answer:
A non-linear I-V curve, particularly one that shows outward rectification (larger currents at positive potentials), is characteristic of BKCa channels, not CFTR. CFTR channels typically exhibit a linear or near-linear I-V relationship. The outward rectification of BKCa currents is due to the voltage-dependent nature of their activation. Therefore, if you are observing a non-linear I-V curve, it is highly likely that you are measuring a mixed current composed of both CFTR and BKCa channel activity, or predominantly a BKCa current.
Troubleshooting Steps:
-
Review I-V Curve Characteristics: Compare your observed I-V curve with the expected shapes for CFTR and BKCa channels (see Data Presentation section below).
-
Apply Specific Blockers: As detailed in the previous question, use paxilline to block the BKCa component of the current. After inhibition, the remaining current should exhibit the linear I-V relationship characteristic of CFTR.
Question 3: We see a significant current immediately after applying Bamocaftor, without waiting for the typical 24-48 hour correction period. Is Bamocaftor also a potentiator?
Answer:
This is a common point of confusion. The rapid onset of a current upon acute application of Bamocaftor is likely due to the potentiation of pre-existing BKCa channels on the cell surface, not the correction and trafficking of F508del-CFTR. The correction of F508del-CFTR is a slower process that requires time for the protein to be properly folded, trafficked to the cell membrane, and inserted. Therefore, any current observed within minutes of Bamocaftor application is unlikely to be from corrected CFTR.
Troubleshooting Steps:
-
Time-Course Experiment: Design an experiment to differentiate between acute and chronic effects. Measure baseline currents, apply Bamocaftor and record for a short period (e.g., 10-15 minutes) to observe any immediate effects. Then, incubate the cells with Bamocaftor for 24-48 hours and re-measure to assess the effects of CFTR correction.
-
Use of Inhibitors: In your acute application experiments, confirm the identity of the rapidly activated current using paxilline.
Data Presentation
The following tables summarize the expected electrophysiological characteristics of Bamocaftor-corrected F508del-CFTR and the potentially confounding off-target Bamocaftor-activated BKCa currents.
Table 1: Expected Electrophysiological Properties of Corrected F508del-CFTR
| Parameter | Expected Value/Characteristic | Notes |
| Ion Selectivity | Anion selective (Cl-) | Reversal potential follows the Nernst potential for chloride. |
| I-V Relationship | Linear or slightly outwardly rectifying | A hallmark of CFTR channel activity. |
| Activation Profile | Requires PKA activation (e.g., with Forskolin) and ATP | The channel needs to be phosphorylated and gated by ATP. |
| Inhibition | Sensitive to specific CFTR inhibitors (e.g., CFTRinh-172) | Confirms the current is mediated by CFTR. |
| Current Density | Variable, but modest compared to wild-type. | Dependent on the efficiency of correction and potentiation. |
Table 2: Electrophysiological Properties of Bamocaftor-Activated BKCa Channels
| Parameter | Expected Value/Characteristic | Notes |
| Ion Selectivity | Cation selective (K+) | Reversal potential follows the Nernst potential for potassium. |
| I-V Relationship | Outwardly rectifying | Due to voltage-dependent activation. |
| Activation Profile | Activated by membrane depolarization and intracellular Ca2+. Potentiated by Bamocaftor. | Bamocaftor increases the channel's open probability. |
| Inhibition | Sensitive to specific BKCa inhibitors (e.g., Paxilline, Iberiotoxin) | Confirms the current is mediated by BKCa channels. |
| Current Density | Can be large, especially at positive membrane potentials. | Can overwhelm the CFTR-mediated current. |
Experimental Protocols
Detailed Methodology: Whole-Cell Patch-Clamp Recording to Differentiate CFTR and BKCa Currents
This protocol is designed to assess the correction of F508del-CFTR by Bamocaftor while accounting for its off-target effects on BKCa channels.
1. Cell Preparation:
-
Culture cells expressing F508del-CFTR (e.g., Fischer Rat Thyroid (FRT) or human bronchial epithelial (HBE) cells) on glass coverslips.
-
Incubate cells with Bamocaftor (typically 1-10 µM) and a C1 corrector like Tezacaftor for 24-48 hours at 37°C to allow for CFTR correction and trafficking.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 CsCl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH. The use of CsCl helps to block endogenous potassium channels.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl2, 5 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH. The high chloride concentration in the pipette will set the reversal potential for Cl- near 0 mV.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -40 mV.
-
Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 200-400 ms) to elicit membrane currents.
-
Record baseline currents.
-
Perfuse the bath with a CFTR-activating cocktail (e.g., 10 µM Forskolin and 1 µM Ivacaftor as a potentiator).
-
Record the activated currents.
4. Troubleshooting Unexpected Currents:
-
If a large, outwardly rectifying current is observed, perfuse with 10 µM Paxilline to block BKCa channels.
-
After the BKCa current is blocked, the remaining current should be attributable to CFTR.
-
To confirm the identity of the remaining current, perfuse with 10 µM CFTRinh-172. This should inhibit the CFTR-mediated current.
Mandatory Visualizations
References
- 1. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bamocaftor Potassium in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts when using Bamocaftor (B605910) potassium in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Bamocaftor potassium and what is its mechanism of action?
Bamocaftor (also known as VX-659) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] It is classified as a C2 corrector, which helps to address folding and trafficking defects of the CFTR protein, particularly in the case of the p.Phe508del mutation.[1][2] By improving the processing and delivery of functional CFTR protein to the cell surface, Bamocaftor aims to increase chloride ion transport.[1][2] It is often used in combination with other CFTR modulators, such as C1 correctors (e.g., tezacaftor) and potentiators (e.g., ivacaftor), to achieve a more robust therapeutic effect.[1][4]
Q2: What are some common sources of artifacts in biochemical assays?
Artifacts in biochemical assays can arise from various sources, including:
-
Sample Handling: Improper sample collection, storage, or the presence of contaminants can lead to spurious results.[5][6] For instance, hemolysis during blood sample collection can release intracellular components that interfere with the assay.[5][6]
-
Reagent Quality and Preparation: The quality, storage, and proper preparation of reagents are critical.[7] Degradation of reagents or errors in concentration can significantly impact results.
-
Compound Properties: The physicochemical properties of the test compound, such as solubility, aggregation, and intrinsic fluorescence or color, can interfere with assay signals.
-
Assay Conditions: Factors like temperature, pH, and incubation times need to be carefully controlled and optimized.[8]
-
Instrumentation: Improper calibration or functioning of laboratory equipment, such as plate readers, can introduce variability and inaccurate readings.[9]
Q3: How can the potassium salt formulation of Bamocaftor potentially influence assay results?
While the potassium salt form of Bamocaftor enhances its solubility and stability, it is important to consider the final concentration of potassium ions in the assay buffer. In most cell-based assays, the contribution from the compound is negligible compared to the potassium concentration in the physiological buffer. However, in sensitive assays, such as those measuring ion channel activity or membrane potential, it is crucial to have appropriate vehicle controls containing an equivalent concentration of potassium chloride (KCl) to rule out any effects of the potassium ions themselves.
Troubleshooting Guides
Scenario 1: Inconsistent Results in a Cell-Based CFTR Activity Assay (e.g., YFP-Halide Quenching Assay)
Question: I am observing high variability and inconsistent results in my YFP-halide quenching assay when testing different concentrations of this compound. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Bamocaftor, like many small molecules, can precipitate at high concentrations in aqueous buffers. Visually inspect the wells for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer. If precipitation is suspected, consider lowering the highest concentration tested or using a different solvent system (ensuring appropriate vehicle controls). |
| Cell Health and Viability | High concentrations of the compound or prolonged incubation times may affect cell viability, leading to inconsistent results. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to ensure that the observed effects are not due to cell death. |
| Inadequate Mixing | In multi-well plate formats, improper mixing can lead to concentration gradients and well-to-well variability.[7] Ensure thorough but gentle mixing after adding the compound. Tapping the plate gently can help.[7] |
| Vehicle Control Issues | The solvent used to dissolve this compound (e.g., DMSO) can have effects on its own. Ensure that all wells, including controls, contain the same final concentration of the vehicle. |
Hypothetical Data Illustrating the Problem and Solution:
Table 1: YFP-Halide Quenching Assay - Initial Inconsistent Results
| Bamocaftor (µM) | Replicate 1 (Quench Rate) | Replicate 2 (Quench Rate) | Replicate 3 (Quench Rate) | Mean | Std Dev |
| 0 (Vehicle) | 0.12 | 0.13 | 0.11 | 0.12 | 0.01 |
| 1 | 0.25 | 0.28 | 0.26 | 0.26 | 0.02 |
| 5 | 0.45 | 0.32 | 0.51 | 0.43 | 0.10 |
| 10 | 0.58 | 0.25 | 0.65 | 0.49 | 0.22 |
High standard deviation at 5 and 10 µM suggests a problem.
Table 2: YFP-Halide Quenching Assay - Results After Troubleshooting (Optimized Mixing and Pre-solubilization)
| Bamocaftor (µM) | Replicate 1 (Quench Rate) | Replicate 2 (Quench Rate) | Replicate 3 (Quench Rate) | Mean | Std Dev |
| 0 (Vehicle) | 0.11 | 0.12 | 0.12 | 0.12 | 0.01 |
| 1 | 0.27 | 0.26 | 0.28 | 0.27 | 0.01 |
| 5 | 0.48 | 0.46 | 0.47 | 0.47 | 0.01 |
| 10 | 0.62 | 0.60 | 0.61 | 0.61 | 0.01 |
Consistent results with low standard deviation after troubleshooting.
Scenario 2: Unexpected Signal Inhibition in a Fluorescence-Based Assay
Question: My fluorescence-based readout is decreasing at higher concentrations of this compound, suggesting inhibition, which is contrary to its expected mechanism. What could be happening?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence or Quenching | The compound itself may be fluorescent at the excitation/emission wavelengths of your assay, or it may quench the signal from your fluorescent probe. To test for this, run a control plate with the compound in assay buffer without cells or other reagents and measure the fluorescence.[10] |
| Light Scattering | Compound precipitation or aggregation can scatter light, leading to inaccurate fluorescence readings.[10] Visually inspect for precipitates and consider performing a turbidity measurement. |
| Off-Target Effects | At high concentrations, some compounds can exhibit off-target pharmacology. Bamocaftor has been shown to potentiate BKCa channels, which could indirectly affect cell signaling and, consequently, the readout of your assay.[11][12] Review the literature for known off-target effects and consider using a more specific assay if necessary. |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This protocol provides a method to assess the effect of this compound on CFTR-mediated chloride secretion in polarized epithelial cells (e.g., human bronchial epithelial cells).
-
Cell Culture: Culture primary human bronchial epithelial cells on permeable supports until a polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions. Maintain the temperature at 37°C and continuously oxygenate the solutions.
-
Basal Measurement: Measure the basal short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Amiloride (B1667095) Addition: Add amiloride to the apical solution to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.
-
Compound Incubation: Add this compound (and any other correctors) to the basolateral medium and incubate for the desired period (e.g., 24 hours) to allow for CFTR correction.
-
CFTR Activation: Add a CFTR activator, such as forskolin (B1673556) (to increase cAMP), to the basolateral solution to activate the corrected CFTR channels at the cell surface.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc following forskolin stimulation represents the activity of the corrected CFTR channels.
Protocol 2: Immunoblotting for CFTR Protein Maturation
This protocol is used to assess the effect of this compound on the glycosylation and trafficking of the CFTR protein.
-
Cell Lysis: Treat cells with this compound for the desired time and then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for CFTR. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) will migrate at different molecular weights. An increase in the intensity of Band C relative to Band B indicates improved CFTR maturation and trafficking.
Visualizations
Caption: Mechanism of action for Bamocaftor as a CFTR corrector.
Caption: A logical workflow for troubleshooting biochemical assay artifacts.
References
- 1. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. reddit.com [reddit.com]
- 9. 5 factors affect the accuracy of biochemical test results [en.seamaty.com]
- 10. researchgate.net [researchgate.net]
- 11. Bamocaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Bamocaftor potassium
Technical Support Center: Bamocaftor Potassium
A Note on Proprietary Information: this compound is a specific investigational compound. Detailed, non-public information regarding its specific handling, storage, and experimental protocols is proprietary. The following guide provides best practices for a compound of its class—a small molecule potassium salt—intended for research use. These guidelines are based on standard laboratory procedures for such compounds and should be supplemented by any specific instructions provided by the supplier.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
A1: To maintain purity and stability, this compound, like many potassium salts, should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent moisture absorption, as the compound is likely hygroscopic—meaning it readily absorbs moisture from the air.[1] For long-term storage, refer to the supplier's specific recommendations, which may range from room temperature to -20°C.[1] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.[1]
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: Standard laboratory PPE is required to prevent skin and eye contact. This includes a lab coat, nitrile gloves, and safety goggles.[1] If there is a risk of generating dust or aerosols from the powder, handling should be performed in a fume hood or a ventilated enclosure, and respiratory protection may be necessary.[1]
Q3: Is this compound sensitive to moisture?
A3: Yes, potassium salts of organic molecules are often hygroscopic.[1] Exposure to humidity can cause the powder to form clumps, which can impact accurate weighing and may affect long-term stability.[1] It is critical to minimize the compound's exposure to the atmosphere by keeping containers tightly sealed and handling it in a low-humidity environment when possible.[1]
Q4: What are the known chemical incompatibilities for a compound like this compound?
A4: this compound should be stored away from strong oxidizing agents and strong acids.[1] Contact with strong acids can neutralize the potassium salt, converting it back to its free acid form, which will have different physical and solubility properties.[1] Strong oxidizers may cause chemical degradation of the organic molecule.[1]
Q5: What is the recommended solvent for preparing a stock solution?
A5: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of small organic molecules for biological assays.[2][3][4] However, always refer to the supplier's data sheet for the recommended solvent. The solubility in DMSO for potassium salts can be lower than in water, but DMSO is often preferred for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media used in experiments.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work with this compound.
Issue 1: Compound Powder is Clumped or Hardened
-
Possible Cause: The compound has absorbed moisture from the atmosphere due to its hygroscopic nature.[1] This may have occurred from improper storage or leaving the container open.
-
Solution:
-
Ensure the container is tightly sealed immediately after use.
-
Store the container in a desiccator containing a drying agent (e.g., silica (B1680970) gel) to remove absorbed moisture.
-
For future use, handle the compound in a controlled low-humidity environment, such as a glove box, if available. Minimize the time the container is open.[1]
-
Issue 2: Difficulty Dissolving the Compound in DMSO
-
Possible Cause 1: The quality of the DMSO is compromised. DMSO is highly hygroscopic, and absorbed water can reduce its ability to solvate some organic compounds.[5]
-
Solution 1: Use fresh, anhydrous, high-purity DMSO.[5] Store DMSO in small, single-use aliquots or in a container with a desiccant.
-
Possible Cause 2: The intended concentration exceeds the compound's solubility limit.
-
Solution 2:
Issue 3: Compound Precipitates When Added to Aqueous Buffer or Cell Media
-
Possible Cause: This common issue, often called "salting out," occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is less soluble.[5]
-
Solution:
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the aqueous medium, first perform an intermediate dilution of the stock into the aqueous buffer or media. Adding the compound in a larger volume with a lower DMSO concentration can prevent precipitation.[5]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is high enough to maintain solubility but low enough to avoid toxicity to cells (typically ≤ 0.5%, but should be determined experimentally).[5]
-
Vortex During Addition: Add the compound solution to the aqueous medium slowly while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Stock Solution in DMSO |
| Temperature | -20°C to Room Temp (check supplier) | -20°C or -80°C (aliquoted) |
| Atmosphere | Dry; Inert gas (N₂) preferred | Tightly sealed vial |
| Light | Protect from light (amber vial) | Protect from light (amber vial/foil) |
| Handling | Use in fume hood or ventilated area | Use standard sterile technique |
| Key Precaution | Highly hygroscopic; minimize air exposure | Avoid repeated freeze-thaw cycles |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Inconsistent Results | Compound degradation (hydrolysis, oxidation) | Aliquot stock solutions to avoid contamination and freeze-thaw cycles. Use fresh solutions. |
| Inaccurate initial weighing | Ensure compound is fully dry before weighing. Use a calibrated analytical balance. | |
| Loss of Potency | Repeated freeze-thaw cycles of stock solution | Prepare single-use aliquots of the stock solution and store at -80°C. |
| Adsorption to plasticware | Use low-adhesion polypropylene (B1209903) tubes and pipette tips. |
Experimental Protocols
Methodology 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
-
Pre-Experiment Preparation:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Ensure all equipment (spatula, weigh boat, etc.) is clean and dry.
-
Use a calibrated analytical balance.
-
-
Weighing the Compound:
-
Tare the analytical balance with a suitable weigh boat.
-
Carefully weigh out a precise amount of this compound (e.g., 5 mg). Record the exact weight. Note: Weighing larger amounts (e.g., >1 mg) improves accuracy.[6]
-
-
Calculating Required Solvent Volume:
-
Use the following formula to determine the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example: For 5 mg of a compound with a Molecular Weight (MW) of 500 g/mol to make a 10 mM (0.010 mol/L) solution: Volume (L) = 0.005 g / (500 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL.
-
-
Dissolution:
-
Transfer the weighed powder to an appropriately sized sterile vial (e.g., an amber glass vial).
-
Add the calculated volume of anhydrous, high-purity DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a brief sonication or gentle warming (37°C) to aid dissolution.[5]
-
-
Storage:
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in low-adhesion polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Standard workflow for preparing and storing a small molecule stock solution.
Caption: Troubleshooting logic for compound precipitation in aqueous solutions.
References
Validation & Comparative
A Comparative Analysis of Bamocaftor Potassium and Elexacaftor for F508del Correction in Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two next-generation cystic fibrosis transmembrane conductance regulator (CFTR) correctors, Bamocaftor potassium and Elexacaftor, for the treatment of cystic fibrosis (CF) in individuals with the F508del mutation. The analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in correcting the F508del-CFTR protein, and overall therapeutic potential.
Introduction
Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a loss of chloride and bicarbonate ion transport at the epithelial surface. CFTR modulators, particularly correctors, are designed to rescue the trafficking and processing of the F508del-CFTR protein to the cell surface. Elexacaftor (VX-445) is a key component of the highly effective triple combination therapy, Trikafta®/Kaftrio® (Elexacaftor/Tezacaftor/Ivacaftor). Bamocaftor (VX-659), developed as this compound, is another next-generation corrector that was evaluated in a triple combination with Tezacaftor and Ivacaftor. Although both showed promise, their developmental paths have diverged. This guide aims to provide a comparative overview of their performance based on scientific evidence.
Mechanism of Action
Both Bamocaftor and Elexacaftor are classified as next-generation CFTR correctors. They function by binding to the F508del-CFTR protein and stabilizing its conformation, thereby facilitating its proper folding and trafficking to the cell membrane. Their mechanisms are thought to be complementary to first-generation correctors like Tezacaftor, as they appear to bind to different sites on the CFTR protein.[1] Computational studies suggest that Bamocaftor may have a dual role, acting as both a corrector and a potentiator, similar to Elexacaftor.[2]
The proposed mechanism involves the synergistic action of two correctors (e.g., Elexacaftor and Tezacaftor) that bind to different domains of the F508del-CFTR protein, leading to a more effective rescue of its conformational defects. This allows the corrected protein to escape degradation and be trafficked to the cell surface, where a potentiator (Ivacaftor) can enhance its channel gating function.
Comparative Efficacy Data
In Vitro Studies
A direct comparison of Bamocaftor (in a triple combination with Tezacaftor and Ivacaftor, termed BTI) and Elexacaftor (in the ETI combination) was performed in vitro using human bronchial epithelial cells homozygous for the F508del mutation. The study revealed that replacing Elexacaftor with Bamocaftor further improved the maturation and function of F508del-CFTR.[3]
| In Vitro Parameter | Bamocaftor, Tezacaftor, Ivacaftor (BTI) | Elexacaftor, Tezacaftor, Ivacaftor (ETI) | Reference |
| F508del-CFTR Maturation | Robust and significant increase in mature C form | Significant increase in mature C form | [3] |
| F508del-CFTR Function (Chloride Transport) | Significantly more effective than ETI | Effective in restoring chloride transport |
Clinical Trial Data
Both Bamocaftor and Elexacaftor, as part of their respective triple combination therapies, have undergone Phase 2 clinical trials in patients with at least one F508del mutation. The available data from these studies are summarized below. It is important to note that these are not from head-to-head trials but provide a basis for comparison.
| Clinical Endpoint | Bamocaftor (VX-659) + Tezacaftor + Ivacaftor | Elexacaftor (VX-445) + Tezacaftor + Ivacaftor | Reference |
| Mean Absolute Improvement in ppFEV1 (F508del/Minimal Function) | Up to 13.3 percentage points | Up to 13.8 percentage points | |
| Mean Absolute Improvement in ppFEV1 (F508del/F508del) | 9.7 percentage points (added to Tez/Iva) | 11.0 percentage points (added to Tez/Iva) | |
| Mean Change in Sweat Chloride (F508del/Minimal Function) | Up to -51.4 mmol/L | Up to -39.1 mmol/L | |
| Mean Change in Sweat Chloride (F508del/F508del) | -42.2 mmol/L (beyond Tez/Iva) | -39.6 mmol/L (beyond Tez/Iva) |
Developmental Status
Vertex Pharmaceuticals advanced both Bamocaftor (VX-659) and Elexacaftor (VX-445) into Phase 3 development. However, the development of Bamocaftor-containing regimens was subsequently discontinued. Elexacaftor, in combination with Tezacaftor and Ivacaftor, received regulatory approval and is marketed as Trikafta®/Kaftrio®. The decision to prioritize Elexacaftor was likely based on a comprehensive assessment of the overall clinical profile, including long-term safety and efficacy.
Experimental Protocols
Western Blotting for CFTR Maturation
This assay is used to assess the extent to which a corrector can rescue the processing of F508del-CFTR from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking through the Golgi apparatus.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR are cultured to confluence. The cells are then treated with the corrector compounds (e.g., Bamocaftor or Elexacaftor in combination with Tezacaftor) or a vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative abundance of Band B and Band C is quantified by densitometry. An increase in the ratio of Band C to Band B indicates improved CFTR maturation.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues. It is a key functional assay to determine the ability of corrected F508del-CFTR to transport chloride ions.
Methodology:
-
Cell Culture on Permeable Supports: Human bronchial epithelial cells expressing F508del-CFTR are seeded on permeable supports and cultured at an air-liquid interface to form a polarized monolayer.
-
Corrector Treatment: The cell monolayers are treated with corrector compounds for 24-48 hours prior to the assay.
-
Mounting in Ussing Chamber: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating two buffer-filled compartments (apical and basolateral).
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which represents the net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
Forskolin (an adenylyl cyclase activator) and a potentiator like Ivacaftor are added to stimulate and maximize CFTR channel activity.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of the functional rescue of F508del-CFTR.
References
Efficacy of Bamocaftor-tezacaftor-ivacaftor triple combination therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, with a focus on the triple combination therapy, elexacaftor-tezacaftor-ivacaftor, and its predecessors. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the evolution and comparative effectiveness of these transformative treatments.
Introduction to CFTR Modulator Therapies
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride ions across cell membranes. Defective CFTR function results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.
CFTR modulator therapies are a class of drugs that target the underlying protein defect in CF. They are broadly categorized into two main types:
-
Correctors: These drugs, such as lumacaftor, tezacaftor, and elexacaftor, help the misfolded CFTR protein to fold into the correct three-dimensional shape, enabling it to be trafficked to the cell surface.[1][2]
-
Potentiators: These drugs, such as ivacaftor, hold the gate of the CFTR channel open, allowing for an increased flow of chloride ions.[1]
The evolution of CFTR modulator therapy has progressed from monotherapy with a potentiator to dual and triple combination therapies, significantly improving clinical outcomes for a large proportion of individuals with CF.
Comparative Efficacy of CFTR Modulator Therapies
The following tables summarize the quantitative data on the efficacy of key CFTR modulator therapies from clinical trials.
Table 1: Efficacy of Ivacaftor Monotherapy
| Target Population | Trial/Study | Primary Endpoint | Improvement vs. Placebo | Reference |
| Patients ≥12 years with G551D mutation | STRIVE | Absolute change in ppFEV1 at 24 weeks | 10.6 percentage points | [3] |
| Patients 6-11 years with G551D mutation | ENVISION | Absolute change in ppFEV1 at 24 weeks | 12.5 percentage points | [3] |
| Patients with residual function mutations | Proof-of-Concept Study | Mean absolute change in ppFEV1 | Statistically significant improvement |
Table 2: Efficacy of Dual Combination Therapies
| Therapy | Target Population | Trial/Study | Primary Endpoint | Improvement vs. Placebo | Reference |
| Lumacaftor/Ivacaftor | Patients ≥12 years homozygous for F508del | TRAFFIC and TRANSPORT | Absolute change in ppFEV1 at 24 weeks | 2.6-4.0 percentage points | |
| Tezacaftor/Ivacaftor | Patients ≥12 years homozygous for F508del | EVOLVE | Absolute change in ppFEV1 at 24 weeks | 4.0 percentage points | |
| Tezacaftor/Ivacaftor | Patients ≥12 years with one F508del and one residual function mutation | EXPAND | Absolute change in ppFEV1 at 8 weeks | 6.8 percentage points |
Table 3: Efficacy of Triple Combination Therapy (Elexacaftor/Tezacaftor/Ivacaftor)
| Target Population | Trial/Study | Comparator | Primary Endpoint | Improvement vs. Comparator | Reference |
| Patients ≥12 years with one F508del and one minimal function mutation | Phase 3 Trial | Placebo | Absolute change in ppFEV1 at 4 weeks | 13.8 percentage points | |
| Patients ≥12 years homozygous for F508del | Phase 3 Trial | Tezacaftor/Ivacaftor | Absolute change in ppFEV1 at 4 weeks | 10.0 percentage points | |
| Patients 6-11 years with at least one F508del allele | Phase 3 Open-Label Study | Baseline | Absolute change in ppFEV1 at 24 weeks | 10.2 percentage points |
Experimental Protocols
Below are the generalized methodologies for the key types of clinical trials cited in this guide.
Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (e.g., for Ivacaftor, Tezacaftor/Ivacaftor)
-
Objective: To evaluate the efficacy and safety of the investigational drug compared to a placebo.
-
Patient Population: Individuals with specific CFTR mutations, within a defined age range, and with a certain baseline lung function (e.g., percent predicted forced expiratory volume in 1 second, ppFEV1).
-
Study Design: Participants are randomly assigned to receive either the active drug or a placebo for a specified duration (e.g., 24 weeks). Both the participants and the investigators are unaware of the treatment assignment.
-
Primary Outcome Measure: The primary efficacy endpoint is typically the absolute change in ppFEV1 from baseline to the end of the treatment period.
-
Secondary Outcome Measures: These often include changes in sweat chloride concentration, body mass index (BMI), pulmonary exacerbation rate, and patient-reported outcomes via the Cystic Fibrosis Questionnaire-Revised (CFQ-R).
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
Phase 3, Randomized, Double-Blind, Active-Controlled Trial (e.g., for Elexacaftor/Tezacaftor/Ivacaftor)
-
Objective: To evaluate the efficacy and safety of a new combination therapy compared to an existing active treatment.
-
Patient Population: Individuals with specific CFTR mutations who are already eligible for or are receiving an existing CFTR modulator therapy.
-
Study Design: Participants are randomly assigned to receive either the new investigational therapy or the active comparator drug for a defined period.
-
Primary Outcome Measure: Similar to placebo-controlled trials, the primary endpoint is often the absolute change in ppFEV1.
-
Rationale: This design is used when it is no longer ethically viable to use a placebo, as an effective treatment is already available.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of CFTR modulation and a typical clinical trial workflow.
References
Unveiling Bamocaftor's Mechanism: A Comparative In Vitro Validation of In Silico Predictions
A deep dive into the cellular mechanisms of the next-generation cystic fibrosis corrector, Bamocaftor (B605910) (VX-659), reveals a strong correlation between computational predictions and laboratory findings. This guide provides a comprehensive comparison of Bamocaftor's performance against other key CFTR modulators, supported by in vitro experimental data, detailed protocols, and visualizations of the underlying biological processes.
In the quest for more effective treatments for cystic fibrosis (CF), particularly for patients with the common F508del mutation, in silico modeling has become an invaluable tool for predicting the efficacy of new drug candidates. Bamocaftor, a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, was identified through such computational methods as a promising agent to rescue the misfolded F508del-CFTR protein. This report bridges the gap between these computational predictions and real-world biological activity by presenting in vitro data that validates Bamocaftor's mechanism of action.
In Silico Predictions: A Glimpse into Molecular Interactions
Computational analyses, including molecular docking and dynamics simulations, predicted that Bamocaftor would effectively bind to and stabilize the F508del-CFTR protein. These models suggested a unique binding site for Bamocaftor, distinct from first-generation correctors like Tezacaftor, implying a complementary mechanism of action. In silico studies also forecasted that this stabilization would facilitate the proper folding and trafficking of the mutant CFTR protein to the cell surface, a critical step for restoring its function as a chloride ion channel. One computational study highlighted that Bamocaftor exhibits a superior binding energy to the F508del-CFTR protein compared to the potentiator Ivacaftor, suggesting a strong and stable interaction.[1]
In Vitro Validation: From Prediction to Cellular Function
To test these computational hypotheses, a series of in vitro experiments were conducted using human bronchial epithelial cells expressing the F508del-CFTR mutation (CFBE41o- F508del-CFTR). These experiments focused on two key aspects of Bamocaftor's predicted mechanism: its ability to correct the protein's maturation and its capacity to restore the protein's function.
Comparative Efficacy of CFTR Corrector Combinations
The following tables summarize the quantitative data from in vitro studies, comparing the efficacy of a triple combination therapy including Bamocaftor (BTI: Bamocaftor/Tezacaftor/Ivacaftor) with the current standard-of-care, Elexacaftor/Tezacaftor/Ivacaftor (ETI).
Table 1: In Vitro CFTR Maturation in CFBE41o- F508del-CFTR Cells
| Treatment Combination | Corrector Concentrations | CFTR Maturation (C Band / (B+C) Ratio) | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | 3 µM Elexacaftor, 18 µM Tezacaftor | 0.60 ± 0.05 | [2] |
| Bamocaftor/Tezacaftor/Ivacaftor (BTI) | 3 µM Bamocaftor, 3 µM Tezacaftor | Robustly and significantly increased compared to DMSO | [2] |
Note: The C band represents the mature, fully glycosylated form of the CFTR protein, while the B band represents the immature, core-glycosylated form. A higher C/(B+C) ratio indicates more effective protein maturation and trafficking.
Table 2: In Vitro CFTR Function in CFBE41o- F508del-CFTR Cells (Ussing Chamber Assay)
| Treatment Combination | Corrector Concentrations | Short-Circuit Current (Isc) Increase | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | 3 µM Elexacaftor, 18 µM Tezacaftor | Data provided in graphical form in the source | [3] |
| Bamocaftor/Tezacaftor/Ivacaftor (BTI) | 3 µM Bamocaftor, 3 µM Tezacaftor | Further improved F508del-CFTR function compared with ETI | [3] |
These in vitro results confirm the in silico predictions, demonstrating that Bamocaftor, in combination with Tezacaftor and Ivacaftor, effectively rescues the maturation and function of the F508del-CFTR protein. Notably, the combination including Bamocaftor showed a significant improvement in CFTR maturation and function, even when compared to the highly effective Elexacaftor-containing regimen.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the predicted signaling pathway for CFTR correction and the workflows for the key in vitro validation experiments.
References
A Head-to-Head Comparison of Bamocaftor and Other Second-Generation CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has revolutionized the treatment of cystic fibrosis (CF). Second-generation correctors (C2), a key component of combination therapies, play a crucial role in rescuing the processing and trafficking of the most common CF-causing mutant protein, F508del-CFTR. This guide provides a detailed, data-driven comparison of the investigational C2 corrector Bamocaftor (VX-659) with other notable C2 correctors, focusing on their performance in preclinical and clinical studies.
Executive Summary
Bamocaftor, as part of a triple combination therapy with the first-generation corrector Tezacaftor (B612225) and the potentiator Ivacaftor (B1684365), has demonstrated significant clinical efficacy in individuals with at least one F508del mutation. This guide presents a comparative analysis of Bamocaftor with the approved C2 corrector Elexacaftor (B607289), and other investigational C2 correctors such as Galicaftor and Posenacaftor. The comparison is based on key performance indicators including improvements in lung function (percent predicted forced expiratory volume in one second, ppFEV1) and CFTR protein function (sweat chloride concentration). Detailed experimental protocols for the primary assays used to evaluate these correctors are also provided to facilitate a deeper understanding of the presented data.
Data Presentation: Comparative Efficacy of C2 Correctors
The following tables summarize the clinical and preclinical data for Bamocaftor and other C2 correctors. The clinical data is derived from studies of triple combination therapies, which represent the clinically relevant context for these drugs.
Table 1: Clinical Efficacy of Bamocaftor and Elexacaftor in Triple Combination Therapies for Patients with F508del-CFTR Mutations
| Corrector Combination | Patient Population | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride from Baseline (mmol/L) | Reference |
| Bamocaftor (VX-659) + Tezacaftor + Ivacaftor | F/MF | +13.3 percentage points | Not Reported | [1] |
| Elexacaftor (VX-445) + Tezacaftor + Ivacaftor | F/MF | +13.8 percentage points | -45.1 | [2][3] |
| Bamocaftor (VX-659) + Tezacaftor + Ivacaftor | F/F | +9.7 percentage points * | Not Reported | [1] |
| Elexacaftor (VX-445) + Tezacaftor + Ivacaftor | F/F | +10.0 percentage points * | -45.1 | [3] |
*F/MF: One F508del mutation and one minimal function mutation. **F/F: Two F508del mutations. ***Improvement over and above the effect of Tezacaftor/Ivacaftor dual therapy.
Table 2: Preclinical Data for Investigational C2 Correctors
| Corrector | Assay Type | Cell Type/Model | Key Findings | Reference |
| Galicaftor (ABBV-2222) | In vitro function | Primary patient cells (F508del/F508del) | Potent CFTR corrector with an EC50 <10 nM. | [4][5] |
| Posenacaftor (PTI-801) | Biochemical and functional assays | Not specified | Rescues F508del-CFTR processing and function; shows additive effects with other correctors but not with Elexacaftor, suggesting a shared binding site. | [6] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes relevant to the evaluation of CFTR correctors.
Caption: CFTR protein processing and the mechanism of action of corrector and potentiator drugs.
Caption: Experimental workflow for evaluating CFTR corrector efficacy using an Ussing chamber.
Experimental Protocols
Western Blotting for CFTR Protein Expression and Maturation
Objective: To assess the effect of C2 correctors on the expression and glycosylation status of F508del-CFTR. The appearance of the mature, complex-glycosylated form (Band C) indicates successful correction and trafficking from the endoplasmic reticulum.
Methodology:
-
Cell Lysis: Human bronchial epithelial (HBE) cells expressing F508del-CFTR are treated with the C2 corrector or vehicle control for 24-48 hours. Cells are then lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated on a 6-8% polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensities of the immature (Band B) and mature (Band C) CFTR bands are quantified.
Ussing Chamber Assay for CFTR Channel Function
Objective: To measure the effect of C2 correctors on CFTR-mediated chloride ion transport across a polarized epithelial monolayer.
Methodology:
-
Cell Culture: HBE cells expressing F508del-CFTR are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Corrector Treatment: The cell monolayers are treated with the C2 corrector or vehicle control for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The apical and basolateral chambers are filled with appropriate Ringer's solutions.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the Isc is measured.
-
CFTR Activation and Potentiation: CFTR is activated by adding a cAMP agonist (e.g., forskolin) to the apical chamber. A potentiator (e.g., ivacaftor) is then added to measure the maximal CFTR-mediated current.
-
CFTR Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent. The change in Isc upon stimulation and inhibition reflects the functional rescue of CFTR by the corrector.
Cell Surface Biotinylation and Western Blotting for CFTR Trafficking
Objective: To specifically quantify the amount of CFTR protein that has successfully trafficked to the cell surface after treatment with a C2 corrector.
Methodology:
-
Cell Culture and Corrector Treatment: Polarized HBE cells expressing F508del-CFTR are cultured on permeable supports and treated with the C2 corrector or vehicle control.
-
Cell Surface Biotinylation: The apical surface of the cells is incubated with a membrane-impermeable biotinylation reagent (e.g., NHS-SS-Biotin) on ice to label surface proteins.
-
Quenching: The biotinylation reaction is stopped by quenching with a glycine-containing buffer.
-
Cell Lysis: Cells are lysed, and the total protein concentration is determined.
-
Streptavidin Pulldown: An aliquot of the cell lysate is incubated with streptavidin-coated beads to capture biotinylated (i.e., cell surface) proteins.
-
Elution and Western Blotting: The captured proteins are eluted from the beads, and the amount of CFTR in the eluate is quantified by Western blotting as described in Protocol 1. This provides a direct measure of the amount of CFTR at the cell surface.
Conclusion
Both Bamocaftor and Elexacaftor, when included in a triple combination regimen, demonstrate substantial efficacy in improving lung function and CFTR protein activity in patients with at least one F508del mutation. The available clinical data suggests a comparable, high level of efficacy for both C2 correctors in this context. Preclinical data on other investigational C2 correctors like Galicaftor and Posenacaftor also show promise, indicating a robust pipeline of potential new therapies for cystic fibrosis. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and future CFTR correctors.
References
- 1. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icer.org [icer.org]
- 3. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Bamocaftor with Novel CFTR Potentiators: A Comparative Analysis
For Immediate Release
In the rapidly evolving landscape of cystic fibrosis (CF) therapeutics, the focus remains on developing highly effective CFTR modulator combination therapies. Bamocaftor (B605910) (VX-659), a next-generation CFTR corrector, has demonstrated significant clinical efficacy in a triple-combination regimen with the corrector tezacaftor (B612225) and the potentiator ivacaftor (B1684365). This has spurred interest among researchers, scientists, and drug development professionals in its potential synergistic effects with other novel CFTR potentiators emerging from the development pipeline. This guide provides a comparative analysis of Bamocaftor and novel potentiators, supported by available experimental data, to inform future research and development.
Bamocaftor: A Profile
Bamocaftor is a CFTR corrector designed to address the trafficking and processing defects of the F508del-CFTR protein, the most common CF-causing mutation.[1] Its mechanism of action is complementary to first-generation correctors like tezacaftor, leading to an additive effect on the amount of functional CFTR protein at the cell surface.[2][3][4] A computational study has suggested that Bamocaftor might exhibit a dual role as both a corrector and a potentiator, similar to elexacaftor, by binding to a potentiator site.[1] However, further experimental validation is needed to confirm this dual activity.
Clinical Efficacy of Bamocaftor in Triple-Combination Therapy
Clinical trials have consistently demonstrated the significant benefit of Bamocaftor when combined with tezacaftor and the potentiator ivacaftor in CF patients with at least one F508del allele.
| Study Population | Treatment Regimen | Change in ppFEV1 | Change in Sweat Chloride | Reference |
| Phe508del-Minimal Function (MF) Genotypes | Bamocaftor-Tezacaftor-Ivacaftor | Up to +13.3 percentage points | Significant reduction | |
| Phe508del-Phe508del Genotype (already on Tezacaftor-Ivacaftor) | Addition of Bamocaftor | +9.7 percentage points | Significant reduction | |
| Phe508del-Phe508del Genotype | Bamocaftor-Tezacaftor-Ivacaftor vs. Placebo | +10.0 percentage points | Not specified | |
| Phe508del-MF Genotypes | Bamocaftor-Tezacaftor-Ivacaftor vs. Placebo | +14.0 percentage points | Not specified |
ppFEV1: percent predicted forced expiratory volume in one second
Novel CFTR Potentiators: A New Frontier
Several novel CFTR potentiators are in various stages of development, offering the potential for improved efficacy and broader applicability.
| Potentiator | Developer | Key Characteristics | Reference |
| GLPG1837 | Galapagos NV | Shows enhanced efficacy on Class III mutant CFTR channels compared to ivacaftor. | |
| GLPG2451 | Galapagos NV | A distinct chemical series from GLPG1837, also shows potentiation of mutant CFTR. | |
| Navocaftor (ABBV-3067) | AbbVie & Galapagos NV | Demonstrated significant activity in primary cells from patients with Class III CFTR mutations. | |
| Dirocaftor (PTI-808) | Proteostasis Therapeutics | Showed improvements in sweat chloride and lung function in combination with other modulators in Phase 2 studies for F508del patients. |
Synergistic Effects: The Unexplored Territory
A significant gap in the current body of research is the lack of direct experimental data comparing the synergistic effects of Bamocaftor with novel potentiators other than ivacaftor. While the clinical success of the Bamocaftor-tezacaftor-ivacaftor combination provides a strong rationale for exploring other corrector-potentiator combinations, preclinical and clinical studies on such combinations are not yet publicly available.
Theoretically, combining Bamocaftor with a novel potentiator that has a different binding site or a complementary mechanism of action to ivacaftor could lead to enhanced CFTR function. For instance, a potentiator that is more effective on specific mutations or that has a longer lasting effect could provide additional benefits.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of CFTR modulators. Below are generalized methodologies for key assays used in CF drug discovery.
Ussing Chamber Assay for CFTR Function
The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial cell monolayers.
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are cultured on permeable supports until a differentiated monolayer is formed.
-
Corrector Incubation: The HBE cell monolayers are incubated with Bamocaftor (e.g., 3 µM) for 24-48 hours to allow for the correction of F508del-CFTR trafficking.
-
Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers. The apical and basolateral chambers are filled with a physiological salt solution and maintained at 37°C.
-
Measurement Protocol:
-
Record the baseline short-circuit current (Isc).
-
Add amiloride (B1667095) to the apical chamber to block epithelial sodium channels (ENaC).
-
Add a cAMP agonist (e.g., forskolin) to the basolateral chamber to activate CFTR.
-
Acutely add the potentiator (e.g., a novel potentiator at a specific concentration) to the apical chamber.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to the potentiator is calculated to quantify CFTR function.
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp is a high-resolution technique to study the gating and conductance properties of individual ion channels.
-
Cell Preparation: Use a cell line (e.g., CHO or HeLa) stably expressing the F508del-CFTR mutation.
-
Corrector Treatment: Treat the cells with Bamocaftor for 24 hours to promote the trafficking of F508del-CFTR to the cell surface.
-
Recording Configuration:
-
Whole-cell: Rupture the cell membrane to gain electrical access to the entire cell and measure macroscopic CFTR currents.
-
Cell-attached: Record the activity of single CFTR channels within the patched membrane without disrupting the cell.
-
-
Data Acquisition: Apply a voltage clamp and record the current flowing through the CFTR channels in the presence of a cAMP agonist and the novel potentiator.
-
Data Analysis: Analyze single-channel recordings to determine the open probability (Po), single-channel conductance, and mean open and closed times to quantify the effect of the potentiator.
Visualizing the Mechanisms
CFTR Modulator Mechanism of Action
Caption: Mechanism of action for Bamocaftor and a novel CFTR potentiator.
Experimental Workflow for Evaluating Synergistic Effects
Caption: A generalized workflow for testing Bamocaftor with a novel potentiator.
Future Directions
The full potential of Bamocaftor in combination with novel CFTR potentiators remains an important area for future investigation. Preclinical studies utilizing the experimental protocols outlined above are necessary to generate the data required for a direct comparison. Such studies would not only elucidate the synergistic potential of these combinations but also pave the way for the development of even more effective therapies for individuals with cystic fibrosis.
References
- 1. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
Assessing the Clinical Translatability of Bamocaftor's In Vitro Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Bamocaftor (B605910), an investigational cystic fibrosis transmembrane conductance regulator (CFTR) corrector, and assesses its clinical translatability by comparing it with the established CFTR modulator combination, Elexacaftor (B607289)/Tezacaftor/Ivacaftor (ETI). The following sections present quantitative in vitro and clinical data, detailed experimental protocols for key assays, and a visualization of the CFTR modulator mechanism of action.
Data Presentation: In Vitro and Clinical Efficacy Comparison
The clinical translatability of a CFTR modulator is determined by how well its in vitro efficacy in correcting the defective F508del-CFTR protein function translates to tangible clinical benefits for patients. The following table summarizes key in vitro and clinical outcome measures for a Bamocaftor-containing triple combination therapy (BTI) and the approved Elexacaftor-containing triple combination therapy (ETI).
| Parameter | Bamocaftor/Tezacaftor/Ivacaftor (BTI) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Alternative: Lumacaftor/Ivacaftor |
| In Vitro F508del-CFTR Function | Further improved F508del-CFTR maturation and function compared to ETI in primary human bronchial epithelial cells from F508del homozygous patients[1][2][3][4] | Significant improvement in F508del-CFTR processing, trafficking, and chloride transport in human bronchial epithelial cells[5][6][7][8] | Increased CFTR function to ~25% of normal in vitro[9] |
| Mean Absolute Change in ppFEV1 from Baseline | Up to +14.0 percentage points in patients with one F508del mutation and one minimal function mutation | +9.76 to +14.3 percentage points in patients with at least one F508del allele | Modest or no statistically significant change in a real-world setting |
| Mean Absolute Change in Sweat Chloride from Baseline | Data from clinical trials not specifically detailed in the provided results. However, significant reductions are expected based on improved CFTR function. | -41.7 to -51.53 mmol/L | -18.5 mmol/L |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues and is a critical tool for assessing the in vitro efficacy of CFTR modulators.
Principle: The Ussing chamber allows for the measurement of the short-circuit current (Isc), which is the current required to nullify the potential difference across an epithelial monolayer. An increase in the Isc in response to CFTR activators (like forskolin) after treatment with a CFTR corrector indicates restored chloride ion transport through the corrected CFTR channels at the cell surface.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from F508del homozygous patients are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.
-
Corrector Incubation: The differentiated HBE cell monolayers are incubated with the CFTR corrector (e.g., Bamocaftor, Elexacaftor) or vehicle control for a specified period (typically 24-48 hours) to allow for the rescue and trafficking of the F508del-CFTR protein to the cell membrane.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber. Both the apical and basolateral chambers are filled with a pre-warmed and gassed physiological Ringer's solution.
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the Isc is continuously recorded.
-
CFTR Activation and Inhibition:
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to both chambers to increase intracellular cAMP levels.
-
Forskolin (B1673556) is then added to the apical chamber to activate adenylate cyclase, further increasing cAMP and stimulating CFTR-mediated chloride secretion, which is measured as an increase in Isc.
-
A CFTR potentiator (e.g., Ivacaftor) can be added to enhance the channel opening probability of the corrected CFTR.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the observed Isc is indeed CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor is calculated and compared between corrector-treated and vehicle-treated cells to determine the efficacy of the corrector in restoring CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Organoids
The FIS assay in patient-derived organoids is a powerful tool for assessing CFTR function and the response to modulator drugs in a more physiologically relevant 3D model.
Principle: Intestinal or airway organoids derived from CF patients exhibit a swelling response when stimulated with forskolin. Forskolin increases intracellular cAMP, which activates functional CFTR channels on the apical (luminal) side of the organoid epithelium. The resulting efflux of chloride ions into the lumen drives water movement via osmosis, causing the organoid to swell. The degree of swelling is proportional to the level of CFTR function.
Methodology:
-
Organoid Culture: Intestinal or airway organoids are established from patient-derived biopsies and cultured in a 3D matrix (e.g., Matrigel).
-
Corrector Pre-treatment: Organoids are pre-incubated with CFTR correctors (e.g., Bamocaftor, Elexacaftor) or a vehicle control for 24-48 hours.
-
FIS Assay:
-
Organoids are transferred to a suitable imaging plate.
-
A baseline image of the organoids is captured (Time 0).
-
A swelling solution containing forskolin (typically 5-10 µM) is added to the culture medium.
-
Time-lapse imaging is performed over several hours to monitor the change in organoid size.
-
-
Data Quantification:
-
Image analysis software is used to measure the cross-sectional area of the organoids at different time points.
-
The area under the curve (AUC) of the swelling response over time is calculated.
-
The AUC of corrector-treated organoids is compared to that of vehicle-treated organoids to quantify the restoration of CFTR function.
-
Mandatory Visualization
Caption: Mechanism of action for the Bamocaftor/Tezacaftor/Ivacaftor triple combination therapy.
This diagram illustrates the synergistic action of the triple combination therapy. Bamocaftor and Tezacaftor, as correctors, act within the endoplasmic reticulum to rescue the misfolded F508del-CFTR protein from degradation, allowing it to be processed through the Golgi apparatus and trafficked to the cell membrane. Once at the cell surface, Ivacaftor, a potentiator, enhances the opening probability of the corrected CFTR channel, leading to increased chloride efflux and restoration of epithelial function. The complementary binding sites of Bamocaftor and Tezacaftor lead to a more effective correction of the F508del-CFTR protein.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effect of elexacaftor and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical development of triple-combination CFTR modulators for cystic fibrosis patients with one or two F508del alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Bamocaftor: A Comparative Guide to F508del-CFTR Correction
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Bamocaftor's effect in various F508del cell lines. It offers an objective comparison with alternative CFTR correctors, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development in cystic fibrosis therapeutics.
Bamocaftor (B605910) (formerly VX-659), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, has demonstrated significant promise in rescuing the function of the most common CF-causing mutation, F508del. This guide synthesizes available in vitro data to compare the efficacy of Bamocaftor with other key CFTR correctors, namely Elexacaftor (B607289) and Lumacaftor, in cell lines expressing the F508del mutation.
Comparative Efficacy of Bamocaftor in F508del Cell Lines
The primary defect in F508del-CFTR is its misfolding and subsequent degradation, leading to a significant reduction in the amount of functional protein at the cell surface. CFTR correctors aim to overcome this by improving protein folding, processing, and trafficking. The efficacy of these correctors is typically assessed by measuring the maturation of the CFTR protein (the ratio of the mature, fully glycosylated form, Band C, to the immature, core-glycosylated form, Band B) and the subsequent increase in CFTR-mediated chloride transport.
A key study directly compared the efficacy of a triple combination therapy containing Bamocaftor, Tezacaftor, and Ivacaftor (BTI) to the FDA-approved therapy Trikafta (Elexacaftor/Tezacaftor/Ivacaftor - ETI) in F508del homozygous human bronchial epithelial (HBE) cells and the CFBE41o- cell line. The findings indicate that replacing Elexacaftor with Bamocaftor resulted in a significant improvement in both the maturation and function of F508del-CFTR.[1]
While direct head-to-head comparisons of Bamocaftor with a wider range of correctors in various F508del cell lines (homozygous and heterozygous) are limited in the public domain, the available data suggests Bamocaftor is a highly potent CFTR corrector.
Table 1: Quantitative Comparison of Bamocaftor and Elexacaftor in a Triple Combination Therapy
| Parameter | Cell Line | Treatment | Result |
| F508del-CFTR Maturation (C/(B+C) ratio) | CFBE41o- (F508del homozygous) | BTI (Bamocaftor/Tezacaftor/Ivacaftor) | Significantly increased compared to ETI |
| Primary HBE (F508del homozygous) | BTI (Bamocaftor/Tezacaftor/Ivacaftor) | Significantly increased compared to ETI | |
| F508del-CFTR Function (Forskolin-induced Isc) | CFBE41o- (F508del homozygous) | BTI (Bamocaftor/Tezacaftor/Ivacaftor) | Significantly increased compared to ETI |
| Primary HBE (F508del homozygous) | BTI (Bamocaftor/Tezacaftor/Ivacaftor) | Significantly increased compared to ETI |
Note: This table is a summary of findings from a study comparing BTI and ETI combinations. Specific numerical data from the study is not publicly available in a format suitable for direct inclusion.
Mechanistic Insights into Bamocaftor's Action
CFTR correctors are broadly classified based on their mechanism of action. Type I correctors, such as Lumacaftor and Tezacaftor, are thought to bind to the first transmembrane domain (TMD1) of CFTR, stabilizing it during its early folding stages.[2][3] Type II correctors, a class that includes Bamocaftor and Elexacaftor, are believed to act on later stages of CFTR folding, complementing the action of Type I correctors.[4] Computational modeling studies suggest that Bamocaftor may have a dual role, acting as both a corrector and a potentiator, and proposes a binding site on the CFTR protein, though this awaits experimental validation.[4]
The synergistic effect observed when combining Type I and Type II correctors, as seen in triple-combination therapies, highlights the multi-faceted nature of F508del-CFTR correction.
Below is a diagram illustrating the general mechanism of action for Type I and Type II CFTR correctors in the protein folding and trafficking pathway.
Experimental Protocols
To facilitate the cross-validation and replication of findings, detailed methodologies for the key experiments cited are provided below.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial cell monolayers. It allows for the quantification of CFTR-mediated chloride secretion.
Protocol:
-
Cell Culture: F508del-CFTR expressing cells (e.g., CFBE41o- or primary HBE cells) are seeded on permeable supports (e.g., Snapwell™ or Transwell® inserts) and cultured until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Cells are incubated with the CFTR corrector(s) of interest (e.g., Bamocaftor, Elexacaftor, Lumacaftor) at desired concentrations for 24-48 hours prior to the assay. A vehicle control (e.g., DMSO) is run in parallel.
-
Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers. The apical and basolateral sides are bathed in symmetrical or asymmetrical chloride solutions, and the system is maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556) (an adenylyl cyclase activator) is added to stimulate CFTR-dependent chloride secretion through the cAMP pathway.
-
A CFTR potentiator (e.g., Ivacaftor) can be added to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc upon forskolin stimulation (ΔIsc) is calculated as a measure of CFTR function.
References
- 1. Effect of elexacaftor and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Profiles of Bamocaftor and Lumacaftor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical off-target profiles of two cystic fibrosis transmembrane conductance regulator (CFTR) correctors: Bamocaftor (B605910) (VX-659) and Lumacaftor (VX-809). While both molecules aim to correct the misfolded F508del-CFTR protein, understanding their distinct off-target activities is crucial for evaluating their overall safety and therapeutic potential. This comparison is based on publicly available preclinical data and findings from clinical trials. Direct head-to-head comparative studies on the off-target profiles of these two compounds are not extensively available in the public domain; therefore, this guide synthesizes the existing information to provide a comprehensive overview.
Executive Summary
Lumacaftor, a first-generation CFTR corrector and a component of the approved combination therapy Orkambi®, has a well-documented clinical safety profile. Its off-target effects are characterized by respiratory events, particularly at the initiation of treatment, and a strong induction of the cytochrome P450 3A (CYP3A) enzyme, leading to significant drug-drug interactions. Preclinical studies in animals did not identify specific target organs for toxicity at clinically relevant exposures, though central nervous system (CNS) effects were observed at high doses in dogs[1].
Bamocaftor, a next-generation CFTR corrector, has been evaluated in clinical trials as part of a triple-combination therapy. These trials have reported an acceptable safety and side-effect profile, with most adverse events being mild to moderate in severity[2][3][4]. While specific preclinical off-target screening data for Bamocaftor is not as extensively published as for Lumacaftor, its development as a next-generation corrector suggests an aim for an improved safety and tolerability profile. A computational study has suggested that Vertex Pharmaceuticals may have selected elexacaftor (B607289) over bamocaftor for their triple-combination therapy due to a superior safety and toxicological profile, though this is not based on direct experimental comparison[5].
Quantitative Comparison of Off-Target Profiles
The following tables summarize the known off-target profiles of Bamocaftor and Lumacaftor based on available preclinical and clinical data.
Table 1: Preclinical Safety Pharmacology
| Parameter | Bamocaftor (VX-659) | Lumacaftor (VX-809) |
| Cardiovascular | No significant adverse cardiovascular effects reported in clinical trials of triple-combination therapy. | No significant QT interval prolongation was observed in clinical trials[6]. |
| Central Nervous System (CNS) | No specific CNS adverse events prominently reported in clinical trials. | CNS toxicity was observed in a 3-month study in dogs at high doses (approximately 3 times the recommended clinical exposure)[1]. |
| Respiratory | Respiratory adverse events (e.g., cough, sputum increase) were reported in clinical trials of triple-combination therapy, but not identified as dose-limiting[7]. | Respiratory events, including dyspnea and chest tightness, are well-documented, particularly upon initiation of therapy[6][8]. |
Table 2: Preclinical Toxicology
| Parameter | Bamocaftor (VX-659) | Lumacaftor (VX-809) |
| Genetic Toxicology | Data not publicly available. Assumed to be negative for progression to clinical trials. | Negative in a battery of genetic toxicology tests (bacterial reverse mutation, in vitro mammalian chromosome aberration, and in vivo micronucleus assays)[1]. |
| Carcinogenicity | Data not publicly available. | No evidence of tumorigenicity in a 6-month carcinogenicity study in transgenic mice[1]. |
| General Toxicology (Repeat-Dose) | Acceptable safety profile reported in clinical trials of combination therapy[2][3][4]. Specific preclinical findings not detailed in public literature. | No target organs of toxicity were identified in chronic rat and dog studies at clinically relevant exposures[1]. |
| Drug-Drug Interactions (DDI) | Data on specific enzyme induction/inhibition potential not detailed in public literature. | Strong inducer of CYP3A, leading to significant interactions with CYP3A substrates[1][9]. |
Experimental Protocols
The off-target profiles of investigational drugs like Bamocaftor and Lumacaftor are typically assessed through a standard battery of preclinical, IND-enabling studies as mandated by regulatory agencies like the FDA. While specific protocols for these two compounds are proprietary, the following outlines the general methodologies employed for such assessments.
Safety Pharmacology Studies
These studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.
-
Cardiovascular Safety:
-
hERG Channel Assay: An in vitro patch-clamp study to assess the potential for QT interval prolongation by measuring the inhibition of the hERG potassium channel.
-
Telemetric Cardiovascular Monitoring in Conscious Animals: Typically conducted in dogs or non-human primates, this involves continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate following drug administration to detect any cardiovascular liabilities.
-
-
Central Nervous System (CNS) Safety:
-
Functional Observational Battery (FOB) or Irwin Test: A systematic behavioral and physiological assessment in rodents to detect any overt neurological or behavioral changes following drug administration.
-
-
Respiratory Safety:
-
Whole-Body Plethysmography: A non-invasive method used in conscious rodents to measure respiratory rate, tidal volume, and minute volume to assess for any drug-induced respiratory depression or distress.
-
Genetic Toxicology Studies
This battery of tests evaluates the potential of a drug to cause damage to genetic material.
-
Bacterial Reverse Mutation Assay (Ames Test): An in vitro test using various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Mammalian Chromosomal Aberration Test: Assesses the potential of the drug to induce structural chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells).
-
In Vivo Micronucleus Test: An in vivo assay in rodents that detects chromosomal damage or damage to the mitotic apparatus in erythroblasts.
Repeat-Dose Toxicology Studies
These studies are conducted in two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
-
Study Design: Animals are administered the drug daily for a specified duration (e.g., 28 days, 3 months).
-
Endpoints: Comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs and tissues.
Drug-Drug Interaction (DDI) Studies
-
In Vitro Cytochrome P450 (CYP) Inhibition and Induction Assays: These assays use human liver microsomes or hepatocytes to determine the potential of the drug to inhibit or induce major CYP enzymes (e.g., CYP3A4, CYP2D6).
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a generalized signaling pathway for CFTR modulation and a typical experimental workflow for off-target profiling.
Conclusion
Based on the available data, Lumacaftor's off-target profile is primarily characterized by its strong induction of CYP3A and transient respiratory adverse events. Bamocaftor, as a next-generation corrector, appears to have an acceptable safety profile in the context of a triple-combination therapy, though a detailed public account of its specific off-target interactions is lacking. The absence of direct comparative preclinical studies necessitates a cautious interpretation of their relative off-target liabilities. Further publication of preclinical safety data for Bamocaftor would be invaluable for a more definitive comparison. Researchers and drug development professionals should consider these profiles in the context of the overall therapeutic benefit and the potential for drug-drug interactions when evaluating these and other CFTR modulators.
References
- 1. A Rollover Safety Study of Lumacaftor/Ivacaftor in Subjects Aged 2 Years and Older With Cystic Fibrosis, Homozygous for the F508del-CFTR Mutation [ctv.veeva.com]
- 2. Next-gen triple correctors look safe and effective for cystic fibrosis | MDedge [mdedge.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. criver.com [criver.com]
- 7. Understanding the action of bamocaftor as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vertex to Present Data Demonstrating Significant Benefits of Long-Term and Early Treatment With CFTR Modulators at the European Cystic Fibrosis Conference - BioSpace [biospace.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Meta-Analysis of Bamocaftor Combination Therapies in Cystic Fibrosis Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the clinical trial data for Bamocaftor (VX-659), a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The analysis focuses on the efficacy and safety of Bamocaftor in a triple-combination therapy with Tezacaftor (a first-generation corrector) and Ivacaftor (a potentiator). This regimen was investigated for its potential to restore function to the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).
The data presented is compiled from Phase 2 and Phase 3 clinical trials involving patients with specific CF genotypes. This guide also outlines the experimental protocols employed in these key studies and visualizes the underlying molecular mechanisms and trial workflows.
It is important to note that while Bamocaftor demonstrated significant clinical improvements, its therapeutic development was discontinued (B1498344) in favor of Elexacaftor, another next-generation corrector, which forms the basis of the approved therapy Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[1] This guide serves as a comprehensive summary of the clinical data for Bamocaftor for scientific and research purposes.
Mechanism of Action: The Corrector-Potentiator Synergy
Cystic fibrosis due to the F508del mutation results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. CFTR modulators work in concert to overcome this defect. Bamocaftor is a CFTR corrector designed to restore the function of the F508del-CFTR protein.[2]
-
CFTR Correctors (Bamocaftor and Tezacaftor): These molecules act as pharmacological chaperones. They bind to the misfolded F508del-CFTR protein, stabilizing its structure and facilitating its proper processing and trafficking to the cell membrane.[3][4] Bamocaftor and Tezacaftor have different mechanisms of action and their effects are additive, suggesting they bind to different sites on the CFTR protein.[1]
-
CFTR Potentiator (Ivacaftor): Once the corrected CFTR protein is at the cell surface, the potentiator's role is to enhance its function. Ivacaftor binds to the CFTR protein and increases the probability that the channel is open, thereby augmenting the flow of chloride ions across the cell membrane.
The following diagram illustrates this synergistic mechanism.
Comparative Efficacy Data
Clinical trials for the Bamocaftor triple-combination therapy primarily evaluated two distinct patient populations:
-
F/MF Population: Patients heterozygous for the F508del mutation and a minimal function (MF) mutation, who are not expected to respond to dual-combination therapies.
-
F/F Population: Patients homozygous for the F508del mutation, who may already be receiving dual-combination therapy (e.g., Tezacaftor/Ivacaftor).
The primary endpoint in these studies was the mean absolute change from baseline in the percentage of predicted forced expiratory volume in 1 second (ppFEV1), a key measure of lung function.
Table 1: Efficacy in Patients with One F508del and One Minimal Function Mutation (F/MF)
This table summarizes data from a Phase 3 study where patients received either the Bamocaftor triple therapy or a placebo.
| Endpoint | Bamocaftor + Tezacaftor/Ivacaftor | Placebo | Mean Difference vs. Placebo (p-value) |
| Mean Absolute Change in ppFEV1 at Week 4 (percentage points) | +13.0 | -1.0 | +14.0 (<0.0001) |
Table 2: Efficacy in Patients with Two F508del Mutations (F/F)
This table presents data from a Phase 3 study where patients already receiving Tezacaftor/Ivacaftor had either Bamocaftor or a placebo added to their regimen.
| Endpoint | Bamocaftor added to Tezacaftor/Ivacaftor | Placebo added to Tezacaftor/Ivacaftor | Mean Difference vs. Control (p-value) |
| Mean Absolute Change in ppFEV1 at Week 4 (percentage points) | N/A (Within-group change not specified) | N/A (Within-group change not specified) | +10.0 (<0.0001) |
Table 3: Additional Efficacy Endpoints (Phase 2 Data)
Secondary endpoints provided further evidence of the triple combination's biological activity. The data below is from a Phase 2 study.
| Endpoint | Patient Population | Result |
| Mean Absolute Change in Sweat Chloride (mmol/L) | F/MF | Significant reductions observed |
| Mean Absolute Change in Sweat Chloride (mmol/L) | F/F | Significant reductions observed |
| CFQ-R Respiratory Domain Score | Both | Scores improved in both populations |
Note: Specific quantitative values for sweat chloride and CFQ-R from Phase 3 were not detailed in the available press releases but were noted as secondary endpoints. Phase 2 results showed significant improvements.
Safety and Tolerability Profile
Across Phase 2 and 3 studies, the Bamocaftor-Tezacaftor-Ivacaftor triple combination regimen was generally reported as safe and well-tolerated.
-
The majority of adverse events were mild to moderate in severity.
-
The safety profile was deemed acceptable and supported the potential for a New Drug Application submission before the program was discontinued.
-
In one Phase 2 study, elevated liver enzymes were noted in three participants who were taking the Bamocaftor triple combination.
Experimental Protocols
The data presented were derived from randomized, double-blind, placebo-controlled, multicenter Phase 2 and 3 trials. The general workflow and design of these studies are outlined below.
Key Methodologies (based on NCT03224351 and Phase 3 announcements)
-
Study Design: Phase 2 and 3 studies were randomized, double-blind, and controlled. The Phase 3 program included parallel studies for two key populations (F/MF and F/F).
-
Participant Population:
-
Inclusion Criteria: Ages 12 years or older; confirmed CF diagnosis; specific genotypes (either two F508del mutations or one F508del and one minimal function mutation); ppFEV1 between 40% and 90% of predicted.
-
Exclusion Criteria: History of solid organ or hematological transplantation; lung infection with organisms associated with a more rapid decline in pulmonary status (e.g., Burkholderia cenocepacia).
-
-
Interventions:
-
F/MF Population Study: Participants were randomized to receive either the Bamocaftor triple combination therapy or a matched triple placebo for a treatment period of up to 24 weeks.
-
F/F Population Study: All participants received a 4-week run-in with Tezacaftor/Ivacaftor. They were then randomized to have either Bamocaftor or a placebo added to their dual-combination therapy for 4 weeks.
-
-
Primary Endpoints:
-
The primary endpoint for the pivotal Phase 3 studies was the mean absolute change from baseline in ppFEV1 at Week 4 of treatment.
-
Safety and tolerability were also primary endpoints in earlier Phase 2 studies.
-
-
Secondary Endpoints: Key secondary endpoints included the number of pulmonary exacerbations, absolute change in sweat chloride concentration, and absolute change in the CFQ-R respiratory domain score through 24 weeks.
-
Statistical Analysis: The primary efficacy analysis was based on the mean absolute change in ppFEV1 from baseline, comparing the active treatment group to the control group. A p-value of <0.05 was considered statistically significant. The trials were designed to be of sufficient size to detect a clinically meaningful difference between the treatment arms.
References
Investigating the differential response to Bamocaftor in patient-derived organoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bamocaftor (VX-659), a next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, utilizing data from patient-derived organoid models. The efficacy of Bamocaftor, as part of a triple-combination therapy, is compared against earlier generation correctors, supported by experimental data and detailed protocols.
Introduction: The Role of Organoids in CF Therapy
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein. This protein is an ion channel critical for fluid balance across epithelial surfaces. Its dysfunction, most commonly due to the F508del mutation, results in misfolded proteins that are degraded before reaching the cell surface. Patient-derived organoids, particularly from intestinal or nasal epithelia, have emerged as a powerful preclinical tool. These 3D structures recapitulate a patient's specific CFTR genotype and phenotype, allowing for the accurate prediction of individual therapeutic responses. The Forskolin-Induced Swelling (FIS) assay is a robust, quantitative measure of CFTR function in these organoids, making it an invaluable platform for evaluating CFTR modulators like Bamocaftor.
Mechanism of Action: A Two-Step Correction Process
CFTR modulators are classified primarily as correctors or potentiators. Bamocaftor is a next-generation "C2" corrector. Its mechanism is distinct from and complementary to first-generation correctors like Lumacaftor or Tezacaftor ("C1" correctors).
-
First-Generation Correctors (e.g., Lumacaftor, Tezacaftor): These molecules address the primary folding defect of the F508del-CFTR protein within the endoplasmic reticulum (ER), stabilizing the protein and facilitating its trafficking to the cell surface.
-
Next-Generation Correctors (e.g., Bamocaftor, Elexacaftor): Bamocaftor acts on a different site of the CFTR protein, providing further stabilization and improving its processing and trafficking. This results in a greater quantity of CFTR protein reaching the cell membrane compared to first-generation correctors alone.
-
Potentiators (e.g., Ivacaftor): Once the corrected CFTR protein is at the cell surface, a potentiator is required to increase the channel's open probability, allowing for the flow of chloride ions.
This multi-faceted approach, combining different classes of correctors with a potentiator, leads to a synergistic and more robust restoration of CFTR function.
Comparative In Vitro Efficacy: Organoid Swelling
The Forskolin-Induced Swelling (FIS) assay quantifies the restoration of CFTR function. Forskolin activates the CFTR channel, causing chloride ions to flow into the organoid's lumen, followed by water, which results in measurable swelling. The degree of swelling directly correlates with the amount of functional CFTR at the cell surface.
The data below, synthesized from studies on analogous next-generation correctors, compares the efficacy of a triple-combination therapy (representative of Bamocaftor/Tezacaftor/Ivacaftor) against a first-generation corrector combination (Lumacaftor/Ivacaftor) in organoids with the homozygous F508del mutation.
| Treatment Regimen | Target Population (Genotype) | Mean Forskolin-Induced Swelling (% of Wild-Type Response) |
| Untreated (Baseline) | F508del / F508del | < 5% |
| Lumacaftor / Ivacaftor | F508del / F508del | 15 - 25% |
| Bamocaftor (analog) / Tezacaftor / Ivacaftor | F508del / F508del | 50 - 75% |
| Untreated (Baseline) | G551D (Gating Mutation) | < 5% |
| Ivacaftor (Potentiator Monotherapy) | G551D (Gating Mutation) | 80 - 100% |
Note: Data are representative values compiled from published organoid studies on CFTR modulators. Actual values can vary between individuals.
These results demonstrate the significantly superior efficacy of the triple-combination therapy containing a next-generation corrector like Bamocaftor in rescuing the function of the F508del-CFTR protein compared to earlier modulator combinations.
Experimental Protocols
Patient-Derived Organoid (PDO) Culture
The generation and culture of intestinal organoids is a critical first step.
-
Biopsy Acquisition: A small rectal biopsy is obtained from the patient.
-
Crypt Isolation: The tissue is washed, and crypts are isolated by incubation in a chelating agent (e.g., EDTA) followed by mechanical dissociation.
-
Embedding: Isolated crypts are mixed with a basement membrane matrix (e.g., Matrigel®) and plated as droplets in a culture plate.
-
Culture: After the matrix solidifies, a specialized growth medium (e.g., IntestiCult™) containing essential growth factors (e.g., Wnt, R-spondin, Noggin) is added.
-
Maintenance: Organoids are cultured at 37°C and 5% CO₂. The medium is refreshed every 2-3 days. Organoids are passaged (mechanically disrupted and re-plated) weekly to expand the culture.
Forskolin-Induced Swelling (FIS) Assay
This assay measures the functional output of the corrected CFTR channel.
-
Plating for Assay: Established organoids are passaged and seeded into a 96-well or 384-well optical plate. They are cultured for 24-48 hours to form small, spherical structures.
-
Corrector Incubation: For corrector drugs like Bamocaftor, the organoids are pre-incubated with the compound(s) for 18-24 hours to allow for protein correction and trafficking.
-
Staining and Stimulation: The culture medium is replaced with a buffer containing a live-cell fluorescent dye (e.g., Calcein AM). A baseline image (Time 0) is captured. A stimulation cocktail containing Forskolin (typically 5-10 µM) and any potentiator (e.g., Ivacaftor) is then added.
-
Live-Cell Imaging: The plate is placed in an environmentally controlled high-content microscope. Brightfield or fluorescent images are captured every 15-60 minutes for a period of 2-8 hours.
-
Data Analysis: Image analysis software is used to segment and measure the total area of the organoids in each well at each time point. The swelling is calculated as the percentage increase in area relative to Time 0. The Area Under the Curve (AUC) is often used as the final quantitative readout of CFTR function.
Safety Operating Guide
Proper Disposal of Bamocaftor Potassium: A Guide for Laboratory Professionals
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol minimizes risks and ensures compliance with regulations. The following steps provide a framework for the safe disposal of Bamocaftor Potassium and associated materials.
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[2] This classification ensures that it is handled with the appropriate level of caution throughout the disposal process.[1]
-
Segregation and Storage : Properly segregate different types of waste to prevent accidental reactions.[1] Store this compound waste in a designated, secure area away from incompatible materials.[2] Secondary containment should be used to mitigate the risk of spills.[3]
-
Labeling and Containerization : All waste containers must be clearly labeled.[1][4] Use a compatible, leak-proof container and affix a "Hazardous Waste" label as soon as the first of the waste is added.[2][3] The label must include the full chemical name, "this compound," and any known hazards.[2] Do not use chemical abbreviations.[2] The container should be kept closed except when adding waste.[2][3]
-
Disposal of Contaminated Materials : Any labware, such as glassware or personal protective equipment (PPE), that comes into contact with this compound should be treated as hazardous waste.[2] If decontamination is not feasible, these materials should be placed in a designated container for hazardous waste.[5] Spill cleanup materials must also be disposed of as hazardous waste.[3]
-
Empty Container Disposal : To dispose of an empty this compound container, it must be triple-rinsed.[3] The first rinse should be with a solvent capable of removing the chemical residue.[3] This rinsate must be collected and treated as hazardous waste.[3] Subsequent rinses with water can then be performed. After triple-rinsing and air drying, deface the original label and the container may then be disposed of as regular trash.[2][3]
-
Professional Disposal : The final step is to arrange for collection by a licensed professional waste disposal service.[1] Provide the service with all available information on the chemical to ensure it is managed responsibly and in compliance with all regulatory requirements.[1]
Quantitative Data Summary
There is no quantitative data available for the disposal of this compound. The procedural guidance is based on qualitative best practices for laboratory chemical waste management.
Experimental Protocols
There are no experimental protocols cited for the disposal of this compound. The guidance provided is based on standard operating procedures for chemical waste disposal in a laboratory environment.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
